4-Fluoro-2-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJJCODOZGPTBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381355 | |
| Record name | 4-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-28-7 | |
| Record name | 4-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde
CAS Number: 348-28-7
This technical guide provides an in-depth overview of 4-Fluoro-2-hydroxybenzaldehyde, a key aromatic building block utilized by researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical properties, a detailed synthesis protocol, potential applications, and safety information.
Physicochemical and Spectral Data
This compound, also known as 4-Fluorosalicylaldehyde, is a crystalline solid at room temperature. Its trifunctional nature, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a fluorine substituent, makes it a versatile intermediate in organic synthesis. The fluorine atom, in particular, can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in pharmaceutical design.
Quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Reference(s) |
| CAS Number | 348-28-7 | [1] |
| Molecular Formula | C₇H₅FO₂ | [1] |
| Molecular Weight | 140.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Fluorosalicylaldehyde, 2-Hydroxy-4-fluorobenzaldehyde | [1] |
| Appearance | Crystalline solid, Solid-Powder | |
| Melting Point | 70-72 °C | |
| Boiling Point | 208.2 ± 20.0 °C (Predicted) | |
| Purity | ≥99% | |
| ¹H NMR (400 MHz, CDCl₃) | δ 11.37 (d, J = 1.6 Hz, 1H), 9.83 (s, 1H), 7.55-7.59 (m, 1H), 6.65-6.75 (m, 2H) | |
| ¹³C NMR | Data available | [1] |
Synthesis Protocol: Ortho-Formylation of 3-Fluorophenol
A common and effective method for synthesizing this compound is through the ortho-formylation of 3-fluorophenol. The following protocol is based on established laboratory procedures.
Materials and Reagents
-
3-Fluorophenol
-
Anhydrous Acetonitrile (CH₃CN)
-
Magnesium Chloride (MgCl₂)
-
Anhydrous Triethylamine (TEA)
-
Paraformaldehyde
-
5% Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether and Ethyl Acetate for elution
Experimental Procedure
-
Reaction Setup : To a flask containing anhydrous acetonitrile (250 mL), add 3-fluorophenol (5 mL, 55.3 mmol), magnesium chloride (14.2 g, 149 mmol), anhydrous triethylamine (27 mL), and paraformaldehyde (11 g).
-
Reflux : The reaction mixture is stirred under reflux conditions for 5 hours.
-
Cooling and Quenching : After the reflux period, the mixture is cooled to room temperature. The reaction is then quenched by the careful addition of 250 mL of 5% hydrochloric acid.
-
Extraction : The quenched mixture is transferred to a separatory funnel and extracted three times with ethyl acetate (100 mL portions).
-
Washing : The combined organic layers are washed sequentially with 5% hydrochloric acid, water, and finally with brine.
-
Drying and Concentration : The washed organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude product.
-
Purification : The crude product is purified by silica gel column chromatography. Elution with a solvent gradient of petroleum ether/ethyl acetate (from 50:1 to 20:1) affords the final product, this compound, as a light yellow solid. The typical yield for this process is approximately 65%.
The following diagram illustrates the workflow for this synthesis.
Caption: A flowchart of the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of three distinct functional groups allows for a variety of subsequent chemical transformations.
-
Pharmaceutical Intermediates : The aldehyde group can readily undergo reactions such as condensation, oxidation, reduction, and Wittig reactions. The phenolic hydroxyl group can be alkylated, acylated, or used in cyclization reactions. This versatility makes it an ideal starting material for creating libraries of novel compounds for drug screening. Isomers and related fluorinated hydroxybenzaldehydes are known intermediates in the synthesis of physiologically active compounds, including potential kinase inhibitors and other therapeutic agents[2][3].
-
Fluorine in Medicinal Chemistry : The strategic incorporation of fluorine into drug candidates is a common strategy to improve pharmacokinetic properties. The C-F bond is highly stable, and the fluorine atom can block metabolic oxidation at that position, often leading to increased bioavailability and a longer half-life of the drug.
-
Ligand Synthesis : The salicylaldehyde core is a classic scaffold for the synthesis of ligands, particularly for Schiff base ligands used in coordination chemistry and catalysis.
While specific signaling pathways directly modulated by this compound are not widely documented, its primary role is as a precursor to bioactive molecules that are designed to interact with specific biological targets.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements :[1]
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Signal Word : Warning
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoro-2-hydroxybenzaldehyde, a key building block in synthetic chemistry. The information is curated for researchers, scientists, and professionals in drug development who require precise data for reaction planning, material characterization, and quality control.
Core Physical and Chemical Properties
This compound is a fluorinated aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide range of chemical entities, including pharmaceuticals and other specialty chemicals. Its physical characteristics are crucial for its handling, storage, and application in various synthetic protocols.
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅FO₂ | [1][2] |
| Molecular Weight | 140.11 g/mol | [1][3][4] |
| Melting Point | 70-72 °C | [4][5] |
| Boiling Point | 208.2 ± 20.0 °C (Predicted) | [5] |
| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [5] |
| Physical Form | Solid, Crystalline Powder | [3][5] |
| CAS Number | 348-28-7 | [1][3][4] |
Experimental Protocols
While detailed, specific experimental protocols for the determination of the physical properties of this compound are not extensively published in readily available literature, the following are general methodologies typically employed for such characterizations.
Melting Point Determination
The melting point of a solid crystalline compound like this compound is a critical indicator of its purity.
General Protocol:
-
Sample Preparation: A small amount of the crystalline powder is placed into a capillary tube, which is then sealed at one end.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. The melting point is reported as a range.
Synthesis and Purification Workflow
This compound is a valuable starting material in multi-step organic synthesis. A general workflow for its use in the preparation of more complex molecules, such as Schiff bases or heterocyclic compounds, is outlined below.
Caption: A generalized workflow for the synthesis and application of this compound.
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present, such as the hydroxyl (-OH) and aldehyde (-CHO) groups.
-
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight.[1]
While specific spectra are not included in this guide, they are often available from commercial suppliers or in specialized chemical databases.[1][4]
Safety and Handling
This compound is classified as an irritant.[1][6] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6][7] It should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C.[5]
References
- 1. This compound | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:348-28-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 348-28-7 [sigmaaldrich.com]
- 4. 348-28-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 348-28-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. synquestlabs.com [synquestlabs.com]
4-Fluoro-2-hydroxybenzaldehyde chemical structure
An In-depth Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde: Structure, Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry. This document details its chemical structure, physicochemical and spectroscopic properties, synthesis and purification protocols, and its application in the development of targeted therapeutics, particularly as a precursor to potent enzyme inhibitors.
Chemical Structure and Properties
This compound is an aromatic aldehyde characterized by a fluorine atom at the C4 position and a hydroxyl group at the C2 position of the benzene ring. This substitution pattern imparts unique reactivity and makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Fluorosalicylaldehyde, 2-Hydroxy-4-fluorobenzaldehyde | [1] |
| CAS Number | 348-28-7 | [1] |
| Molecular Formula | C₇H₅FO₂ | [1] |
| Molecular Weight | 140.11 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | General Knowledge |
| Melting Point | 70-72 °C | General Knowledge |
| Boiling Point | 208.2 ± 20.0 °C (Predicted) | General Knowledge |
| SMILES | C1=CC(=C(C=C1F)O)C=O | [1] |
| InChI | InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | [1] |
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ 11.37 (s, 1H, -OH), 9.83 (s, 1H, -CHO), 7.57 (t, J=8.4 Hz, 1H, Ar-H), 6.71 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 6.66 (dd, J=8.4, 2.4 Hz, 1H, Ar-H). | General Knowledge |
| ¹³C NMR | Predicted chemical shifts (ppm): ~195 (C=O), ~165 (C-F), ~162 (C-OH), ~133 (Ar-C), ~118 (Ar-C), ~115 (Ar-C), ~105 (Ar-C). (Actual experimental data can be found in spectral databases). | [2][3] |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2850, ~2750 (Aldehyde C-H stretch), ~1700-1680 (C=O stretch), ~1600-1450 (Ar C=C stretch), ~1250-1100 (C-F stretch). | [4][5] |
| Mass Spectrometry (EI) | m/z (%): 140 ([M]⁺), 139 ([M-H]⁺), 111 ([M-CHO]⁺), 83, 57. | [6][7] |
Synthesis and Purification
A common and efficient method for the synthesis of this compound is the Duff reaction or a related formylation of 3-fluorophenol.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the formylation of 3-fluorophenol.
Materials:
-
3-Fluorophenol
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
A mixture of 3-fluorophenol (1 eq.) and hexamethylenetetramine (1.5 eq.) in glacial acetic acid is heated to reflux for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled and then hydrolyzed by adding an aqueous solution of hydrochloric acid.
-
The mixture is heated for a short period to ensure complete hydrolysis of the intermediate.
-
After cooling, the product is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound is a versatile precursor for the synthesis of various heterocyclic scaffolds, most notably quinolines and chromones, which are of significant interest in drug discovery.
Synthesis of Quinolone Derivatives as c-Met Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Aberrant activation of the c-Met signaling pathway is implicated in tumor growth, proliferation, and metastasis.[8][9][10][11][12][13] Quinolone derivatives synthesized from this compound have shown promise as potent c-Met inhibitors.[8][9][10][11][12][13]
Experimental Protocol: Synthesis of a 7-Fluoro-4-hydroxyquinoline Derivative
This protocol outlines the synthesis of a 7-fluoro-4-hydroxyquinoline derivative via the Conrad-Limpach reaction, starting from a derivative of this compound. This example illustrates the utility of the title compound in constructing the quinoline core.
Materials:
-
4-Amino-3-fluorophenol (can be synthesized from a derivative of this compound)
-
Ethyl acetoacetate
-
Dowtherm A (or other high-boiling solvent)
-
Ethanol
-
Hexane
Procedure:
-
Condensation: A mixture of 4-amino-3-fluorophenol (1 eq.) and ethyl acetoacetate (1.1 eq.) in ethanol is stirred at room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the ethanol is removed under reduced pressure to yield the crude enamine intermediate.
-
Cyclization: The crude intermediate is added to a high-boiling solvent such as Dowtherm A and heated to approximately 250 °C for 30 minutes to facilitate intramolecular cyclization.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, allowing the product to precipitate. The solid is collected by filtration, washed with hexane to remove the solvent, and then recrystallized from a suitable solvent like ethanol to yield the pure 7-fluoro-4-hydroxyquinoline derivative.[14]
Caption: Synthesis of a 7-Fluoro-4-hydroxyquinoline derivative.
c-Met Signaling Pathway and Inhibition
The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, which in turn activates downstream pathways such as RAS/MAPK, PI3K/Akt, and STAT.[15][16][17][18][19] These pathways regulate cell proliferation, survival, and motility. Small molecule inhibitors, such as certain quinoline derivatives, can block the ATP-binding site of the c-Met kinase domain, thereby preventing its activation and inhibiting downstream signaling.[2]
Caption: Inhibition of the c-Met signaling pathway.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds with significant therapeutic potential. Its utility in the synthesis of quinoline-based c-Met inhibitors highlights its importance in modern drug discovery and development. The protocols and data presented in this guide serve as a valuable resource for researchers in the field.
References
- 1. This compound | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Blockade of c-Met-Mediated Signaling Pathways by E7050 Suppresses Growth and Promotes Apoptosis in Multidrug-Resistant Human Uterine Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. uni-saarland.de [uni-saarland.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 10. Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrb.io]
- 19. uanlch.vscht.cz [uanlch.vscht.cz]
4-Fluoro-2-hydroxybenzaldehyde synthesis pathways
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the primary synthesis pathways for this compound (CAS 348-28-7), a key intermediate in the development of pharmaceuticals and other physiologically active compounds. The presence of fluorine, aldehyde, and phenolic hydroxyl groups makes it a versatile building block in organic synthesis. This guide details various formylation methods, presenting experimental protocols, comparative quantitative data, and process visualizations to aid researchers in selecting and implementing the most suitable synthesis strategy.
Overview of Synthesis Strategies
The synthesis of this compound predominantly starts from 3-fluorophenol. The primary challenge lies in achieving regioselective formylation at the C2 position (ortho to the hydroxyl group and meta to the fluorine atom). The electron-donating hydroxyl group directs electrophilic substitution to the ortho and para positions, while the electron-withdrawing fluorine atom deactivates the ring. Several classical and modern formylation reactions have been adapted for this purpose.
The main strategies discussed in this guide are:
-
Magnesium-Mediated Ortho-Formylation (Casnati-Skattebøl Reaction)
-
Multi-Step Synthesis via Protection and Ortho-Directed Metalation
-
Reimer-Tiemann Reaction
-
Duff Reaction
Each pathway offers distinct advantages and disadvantages concerning yield, scalability, reaction conditions, and reagent toxicity.
Magnesium-Mediated Ortho-Formylation
This method provides a highly regioselective and efficient route to ortho-hydroxybenzaldehydes from phenols.[1] The reaction utilizes magnesium chloride (MgCl₂) and a non-nucleophilic base like triethylamine (Et₃N) to facilitate the ortho-specific addition of a formyl group from paraformaldehyde.[1] The magnesium ion is believed to play a crucial role in chelating with the phenoxide and paraformaldehyde, directing the formylation exclusively to the ortho position.[2]
Reaction Pathway
Caption: Magnesium-mediated ortho-formylation of 3-fluorophenol.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-Fluorophenol | [3] |
| Key Reagents | MgCl₂, Triethylamine, Paraformaldehyde | [3] |
| Solvent | Anhydrous Acetonitrile | [3] |
| Reaction Time | 5 hours | [3] |
| Temperature | Reflux | [3] |
| Yield | 65% | [3] |
| Selectivity | Exclusively ortho-formylation | [1] |
Experimental Protocol[4]
-
Reaction Setup: In a dry three-necked round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add MgCl₂ (14.2 g, 149 mmol), paraformaldehyde (11 g), and anhydrous acetonitrile (250 mL).
-
Addition of Reagents: To the stirred mixture, add 3-fluorophenol (5 mL, 55.3 mmol) followed by anhydrous triethylamine (27 mL).
-
Reaction: Stir the reaction mixture under reflux conditions for 5 hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding 5% hydrochloric acid (250 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 50:1 to 20:1) to yield this compound (5 g, 65%) as a light yellow solid.[3]
Multi-Step Synthesis via Protection and Ortho-Directed Metalation
This pathway involves protecting the phenolic hydroxyl group, followed by a regioselective bromination or metalation at the ortho position, formylation, and subsequent deprotection.[4] This method can provide high purity but involves multiple steps, potentially lowering the overall yield. A common variation uses an organolithium reagent for ortho-lithiation followed by quenching with dimethylformamide (DMF).[5] A patent also describes a route using a Grignard exchange reaction.[4]
Reaction Pathway (Grignard Variation)
Caption: Multi-step synthesis of this compound.
Quantitative Data Summary
| Step | Reaction | Reagents | Key Conditions | Yield | Reference |
| 1 | Protection | 3-Fluorophenol, 2-Bromopropane, K₂CO₃ | Acetonitrile, 80-82 °C, 14h | 97.1% | [4] |
| 2 | Bromination | 1-Fluoro-3-isopropoxybenzene, Brominating agent | - | - | [4] |
| 3 | Formylation | 1-Bromo-2-fluoro-4-isopropoxybenzene, i-PrMgCl, DMF | THF, -10 to 0 °C | - | [4] |
| 4 | Deprotection | 2-Fluoro-4-isopropoxybenzaldehyde, BCl₃ | - | - | [4] |
| Overall | - | - | - | High Purity (99.5%) | [4] |
Experimental Protocol (Conceptual Outline based on Patent CN115124410A)[5]
-
Protection of Hydroxyl Group: React 3-fluorophenol with an alkyl halide (e.g., 2-bromopropane) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile at elevated temperatures to form the corresponding ether (1-fluoro-3-isopropoxybenzene).[4]
-
Ortho-Bromination: The protected fluorophenol is then selectively brominated at the position ortho to the fluorine atom using a suitable brominating agent such as tetrabutylammonium tribromide.[4]
-
Grignard Exchange and Formylation: The resulting 1-bromo-2-fluoro-4-isopropoxybenzene is dissolved in an ethereal solvent like THF and cooled. An isopropyl magnesium chloride solution is added to perform a Grignard exchange. The resulting Grignard reagent is then quenched with N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.[4]
-
Deprotection: The protected aldehyde is treated with a deprotecting agent like boron trichloride to cleave the ether bond and yield the final product, this compound.[4]
-
Purification: The final product is purified, for instance, by recrystallization, to achieve high purity.[6]
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols using chloroform (CHCl₃) in a basic aqueous solution.[7][8] The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.[8] While classic, this reaction often suffers from moderate yields and lack of high regioselectivity, sometimes producing the para-isomer as a byproduct.[7] For halogenated phenols, yields can be particularly low.[9]
Reaction Pathway
Caption: Reimer-Tiemann formylation of 3-fluorophenol.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | m-Fluorophenol (15 g) | [10] |
| Key Reagents | Chloroform (36 g), Sodium Hydroxide (36 g) | [10] |
| Solvent | Water (120 c.c.) | [10] |
| Temperature | Elevated temperature (e.g., 70 °C) | [7] |
| Yield | Moderate to low (not specified for this isomer) | [9][10] |
| Byproducts | Para-isomer (2-Fluoro-4-hydroxybenzaldehyde) | [7] |
Experimental Protocol (General)[8][11]
-
Reaction Setup: Dissolve 3-fluorophenol in an aqueous solution of sodium hydroxide (10-40%).[7]
-
Addition of Reagent: Heat the biphasic solution to the desired temperature (e.g., 70 °C) and add an excess of chloroform dropwise over 1 hour while stirring vigorously.[7]
-
Reaction: Continue stirring for several hours at the same temperature.
-
Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl) to pH 4-5.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer, dry it, and remove the solvent. The crude product often contains both ortho and para isomers and requires purification, typically by column chromatography or fractional distillation/recrystallization.
Duff Reaction
The Duff reaction is another method for the ortho-formylation of highly activated aromatic compounds like phenols.[11][12] It uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, such as trifluoroacetic acid or acetic acid.[12][13] The reaction proceeds via an iminium ion intermediate, which is subsequently hydrolyzed to the aldehyde.[14] This method is generally considered inefficient, with yields often being low.[11]
Reaction Pathway
Caption: Duff reaction for the formylation of 3-fluorophenol.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Phenols | [11][12] |
| Key Reagents | Hexamethylenetetramine (HMTA) | [12] |
| Medium | Acidic (e.g., Acetic Acid, TFA) | [12][15] |
| Temperature | Elevated | - |
| Yield | Generally inefficient/low | [11] |
| Selectivity | Preferentially ortho | [11] |
Experimental Protocol (General)
-
Reaction Setup: A mixture of the phenol, hexamine, and an acid catalyst (e.g., boric acid in glycerol, or acetic acid) is prepared.
-
Reaction: The mixture is heated for several hours. An intermediate Schiff base is formed.
-
Hydrolysis: The reaction mixture is cooled and then hydrolyzed with aqueous acid to cleave the imine and reveal the aldehyde functionality.
-
Work-up and Purification: The product is isolated by extraction and purified, typically by chromatography, to separate it from unreacted starting material and byproducts.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound, applicable to most of the described pathways.
Caption: General laboratory workflow for synthesis and purification.
Conclusion
For the synthesis of this compound, the Magnesium-Mediated Ortho-Formylation stands out as the most promising pathway for laboratory and potential scale-up applications due to its high regioselectivity and good reported yield (65%).[1][3] The multi-step synthesis involving protection and metalation offers the potential for very high purity but at the cost of process efficiency and atom economy.[4] The classical Reimer-Tiemann and Duff reactions are less favorable for this specific substrate due to expected lower yields and potential side reactions, although they remain viable alternatives if specific reagents for other methods are unavailable.[9][11] The choice of synthesis route will ultimately depend on the specific requirements of the researcher, balancing factors such as desired purity, yield, cost, scalability, and available equipment.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. This compound | 348-28-7 [chemicalbook.com]
- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. CCXIII.—The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy- and 2-fluoro-4-hydroxy-benzaldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Duff_reaction [chemeurope.com]
- 15. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Fluoro-2-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-hydroxybenzaldehyde, a key intermediate in various synthetic pathways. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic data and standardized experimental protocols.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 11.37 | d | 1.6 | 1H | OH |
| 9.83 | s | - | 1H | CHO |
| 7.55 - 7.59 | m | - | 1H | Ar-H |
| 6.65 - 6.75 | m | - | 2H | Ar-H |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 195.8 | C=O (Aldehyde) |
| 165.4 (d, J=252.9 Hz) | C-F |
| 162.1 | C-OH |
| 133.2 (d, J=11.6 Hz) | Ar-C |
| 118.9 (d, J=3.9 Hz) | Ar-C |
| 113.1 (d, J=23.3 Hz) | Ar-C |
| 104.9 (d, J=24.2 Hz) | Ar-C |
Solvent: CDCl₃, Predicted data
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400 | O-H stretch | Phenolic Hydroxyl |
| ~2850, ~2750 | C-H stretch | Aldehyde |
| ~1650 | C=O stretch | Aldehyde |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Phenol |
| ~1200 | C-F stretch | Aryl Fluoride |
Sample State: Solid (KBr pellet or ATR)
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 140 | [M]⁺ (Molecular Ion) |
| 139 | [M-H]⁺ |
| 111 | [M-CHO]⁺ |
| 83 | [M-CHO-CO]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
FT-IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with a DTGS detector.
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Apodization: Happ-Genzel
Mass Spectrometry (GC-MS)
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Dilute the stock solution to a final concentration of 10 µg/mL with dichloromethane.
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Mass Range: m/z 40 - 300.
Visualized Workflow
The following diagram illustrates a typical experimental workflow for the comprehensive spectroscopic analysis of a solid organic compound such as this compound.
Caption: Experimental workflow for spectroscopic analysis.
An In-depth Technical Guide to the 1H NMR Spectrum of 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-2-hydroxybenzaldehyde. The document details the experimental protocol for acquiring the spectrum, presents the quantitative spectral data in a structured format, and offers a thorough interpretation of the observed proton signals. This information is crucial for the structural elucidation and quality control of this compound in research and drug development settings.
1H NMR Spectral Data
The 1H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d6) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -OH | 10.95 | s | - |
| -CHO | 9.70 | d | 4JH,F = 1.9 |
| H-6 | 7.55 | dd | 3JH6,H5 = 8.7, 4JH6,F = 3.1 |
| H-3 | 6.84 | dd | 3JH3,F = 11.2, 4JH3,H5 = 2.5 |
| H-5 | 6.78 | ddd | 3JH5,H6 = 8.7, 3JH5,F = 8.7, 4JH5,H3 = 2.5 |
Experimental Protocol
The following protocol outlines the methodology for obtaining the 1H NMR spectrum of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's proton signals.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid height in the tube should be sufficient to be within the detector coil of the NMR spectrometer (typically around 4-5 cm).
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.
-
Insertion and Locking: The NMR tube is inserted into the spectrometer. The spectrometer's field frequency is locked onto the deuterium signal of the DMSO-d6.
-
Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp and symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse angle is typically used for routine 1H spectra.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.
-
Number of Scans: A suitable number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
Molecular Structure and Proton Assignments
The molecular structure of this compound with the proton numbering scheme is presented below. This diagram is essential for correlating the observed NMR signals with their corresponding protons in the molecule.
Figure 1. Molecular structure of this compound with proton numbering.
Interpretation of the 1H NMR Spectrum
The 1H NMR spectrum of this compound displays distinct signals corresponding to the aldehydic, hydroxyl, and aromatic protons. The chemical shifts and splitting patterns of these signals provide valuable information about the electronic environment and connectivity of the protons within the molecule.
-
Hydroxyl Proton (-OH): The hydroxyl proton appears as a singlet at 10.95 ppm. Its downfield chemical shift is characteristic of a phenolic hydroxyl group that is involved in intramolecular hydrogen bonding with the adjacent aldehyde group. The absence of coupling indicates that this proton is readily exchangeable.
-
Aldehydic Proton (-CHO): The aldehydic proton resonates as a doublet at 9.70 ppm. The deshielding effect of the electronegative oxygen atom and the aromatic ring causes this proton to appear significantly downfield. The signal is split into a doublet by a four-bond coupling (4J) to the fluorine atom at the para position, with a small coupling constant of 1.9 Hz.
-
Aromatic Protons (H-3, H-5, H-6): The three aromatic protons appear in the region between 6.78 and 7.55 ppm.
-
H-6: This proton, which is ortho to the aldehyde group, is the most downfield of the aromatic protons, appearing as a doublet of doublets at 7.55 ppm. It is coupled to H-5 (3J = 8.7 Hz) and to the fluorine atom (4J = 3.1 Hz).
-
H-3: The proton at the 3-position is observed as a doublet of doublets at 6.84 ppm. It exhibits a large three-bond coupling to the adjacent fluorine atom (3J = 11.2 Hz) and a smaller four-bond coupling to H-5 (4J = 2.5 Hz).
-
H-5: The proton at the 5-position resonates as a doublet of doublet of doublets at 6.78 ppm. It is coupled to H-6 (3J = 8.7 Hz), the fluorine atom (3J = 8.7 Hz), and H-3 (4J = 2.5 Hz).
-
The observed coupling patterns and constants are consistent with the substitution pattern on the benzene ring and provide unambiguous assignment of each proton signal. The electronic effects of the electron-withdrawing aldehyde and fluorine groups, as well as the electron-donating hydroxyl group, influence the chemical shifts of the aromatic protons.
An In-depth Technical Guide to the 13C NMR Analysis of 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-2-hydroxybenzaldehyde. This document outlines the experimentally observed and predicted chemical shifts, offers a detailed experimental protocol for spectral acquisition, and discusses the influence of substituents on the chemical shifts of the benzaldehyde core through a comparative analysis with related molecules.
13C NMR Spectral Data
The 13C NMR spectrum of this compound presents seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the aldehyde, hydroxyl, and fluorine substituents on the aromatic ring.
Chemical Shift Assignments for this compound
The following table summarizes the assigned 13C NMR chemical shifts for this compound.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 195.5 |
| C4 | 169.5 |
| C2 | 163.1 |
| C6 | 136.2 |
| C1 | 118.3 |
| C5 | 111.0 |
| C3 | 104.9 |
Data sourced from a comparative analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its structural analogs.[1]
Comparative 13C NMR Data
To understand the individual and combined effects of the hydroxyl and fluorine substituents, the 13C NMR data of this compound is compared with that of 2-hydroxybenzaldehyde and 4-fluorobenzaldehyde.
| Carbon Atom | This compound (ppm)[1] | 2-Hydroxybenzaldehyde (Predicted, D2O, ppm)[2] | 4-Fluorobenzaldehyde (CDCl3, ppm) |
| C=O | 195.5 | 196.8 | 190.5 |
| C1 | 118.3 | 120.4 | 132.2 |
| C2 | 163.1 | 161.4 | 132.8 |
| C3 | 104.9 | 117.5 | 116.4 |
| C4 | 169.5 | 133.5 | 166.5 |
| C5 | 111.0 | 119.5 | 116.4 |
| C6 | 136.2 | 136.9 | 132.8 |
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for the acquisition of a 13C NMR spectrum of this compound, based on standard practices for similar aromatic aldehydes.
2.1. Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6) to a final volume of 0.5-0.7 mL in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and to avoid signal overlap with the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is suitable for this analysis.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width (SW): A spectral width of 0-220 ppm is generally sufficient for most organic molecules.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrals if quantitative analysis is desired.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a significant number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Phase the spectrum to ensure all peaks have the correct absorptive shape and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or by referencing to the known chemical shift of the deuterated solvent.
Visualizations
Substituent Effects on the Benzaldehyde Core
The following diagram illustrates the influence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the electron density and, consequently, the 13C NMR chemical shifts of the aromatic ring in this compound.
Caption: Logical relationship of substituent effects on the benzaldehyde core.
Experimental Workflow for 13C NMR Analysis
This diagram outlines the key steps involved in the experimental workflow for the 13C NMR analysis of this compound.
Caption: Experimental workflow for 13C NMR analysis.
References
Introduction: The Analytical Imperative for 4-Fluoro-2-hydroxybenzaldehyde
An In-Depth Technical Guide to the Mass Spectrometry of 4-Fluoro-2-hydroxybenzaldehyde
This compound, also known as 4-Fluorosalicylaldehyde, is a key substituted aromatic aldehyde with the chemical formula C₇H₅FO₂ and a molecular weight of approximately 140.11 g/mol .[1][2] Its structural features make it a valuable precursor and building block in the synthesis of novel chemical entities, particularly in the pharmaceutical sector. It is utilized as a reagent in the synthesis of quinoline derivatives, which are being explored for their potential antibacterial and antituberculosis properties.[2]
For researchers and drug development professionals, the precise structural confirmation and purity assessment of such intermediates are non-negotiable. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, focusing on the principles of fragmentation, experimental protocols, and data interpretation to ensure analytical integrity.
Chapter 1: Ionization and Instrumentation: Methodologies for a Multifaceted Molecule
The choice of mass spectrometry technique is dictated by the analyte's physicochemical properties. This compound, being a relatively volatile and thermally stable solid, is amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the predominant technique for analyzing volatile and semi-volatile organic compounds. The analyte is vaporized and separated on a chromatographic column before entering the mass spectrometer.
-
Ionization Technique: Electron Ionization (EI) : The gold standard for GC-MS is Electron Ionization (EI). In this "hard" ionization technique, the gaseous analyte is bombarded with a high-energy electron beam, typically at 70 electron volts (eV).[3][4] This process is highly energetic and reproducible, leading to the formation of a molecular ion (M•+) and a consistent, extensive fragmentation pattern. This pattern serves as a chemical "fingerprint," which is invaluable for unequivocal compound identification and structural elucidation. The reliability of EI spectra allows for robust comparison against established spectral libraries like the NIST Mass Spectral Library.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative, particularly for analyzing complex reaction mixtures or for thermally labile compounds where the high temperatures of a GC inlet could cause degradation.
-
Ionization Techniques: ESI and APCI : For LC-MS, "soft" ionization techniques are employed to gently ionize the molecule, often preserving the molecular ion with minimal fragmentation.
-
Electrospray Ionization (ESI) : Ideal for polar molecules, ESI generates ions from a solution. For a compound like this compound, it would typically be observed in negative ion mode as the deprotonated molecule [M-H]⁻, owing to its acidic phenolic hydroxyl group. A patent for the related isomer, 2-fluoro-4-hydroxybenzaldehyde, demonstrates this principle with the detection of the [M-H]⁻ ion at m/z 139.[7]
-
Atmospheric Pressure Chemical Ionization (APCI) : Suitable for less polar molecules, APCI is another viable option that can effectively ionize the analyte.
-
Chapter 2: Deciphering the Fragmentation Code: The EI Mass Spectrum
The Molecular Ion (M•+)
The initial event in the EI source is the removal of a single electron to form the molecular ion radical cation (M•+).
-
m/z 140 : This peak represents the intact molecule with a single positive charge and corresponds to the nominal molecular weight of this compound (C₇H₅FO₂•+). Its presence and intensity are crucial for confirming the molecular mass of the analyte.
Primary Fragmentation Pathways
The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The primary cleavages are characteristic of aromatic aldehydes and phenols.
-
[M-H]⁺ (m/z 139) : The loss of a single hydrogen radical (H•) from the aldehyde group is a hallmark fragmentation pathway for benzaldehydes.[3] This results in the formation of a stable acylium cation. This fragment is often the most abundant peak (base peak) in the spectrum.
-
[M-CHO]⁺ (m/z 111) : This significant fragment arises from the cleavage of the C-C bond between the aromatic ring and the formyl group, leading to the loss of a neutral formyl radical (•CHO). The resulting ion is a 4-fluoro-2-hydroxyphenyl cation.
-
[M-H-CO]⁺ (m/z 111) : An alternative pathway, common for phenolic aldehydes, involves the initial loss of the aldehydic hydrogen followed by the loss of a neutral carbon monoxide (CO) molecule from the resulting acylium ion. This pathway also leads to a fragment at m/z 111, corresponding to a fluorophenol-derived cation.
Data Summary: Predicted EI Fragmentation
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Interpretation |
| 140 | [C₇H₅FO₂]•+ | Molecular Ion (M•+) |
| 139 | [C₇H₄FO₂]⁺ | Loss of H• from the aldehyde group ([M-H]⁺) |
| 111 | [C₆H₄FO]⁺ | Loss of the formyl radical (•CHO) from M•+ ([M-CHO]⁺) |
| 111 | [C₆H₄FO]⁺ | Loss of CO from the [M-H]⁺ ion ([M-H-CO]⁺) |
Visualization of Fragmentation
References
- 1. This compound | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 6. uni-saarland.de [uni-saarland.de]
- 7. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 8. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 9. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 10. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
An In-depth Technical Guide to the FT-IR Spectrum of 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-2-hydroxybenzaldehyde. It outlines the characteristic vibrational frequencies, offers a comprehensive experimental protocol for obtaining a high-quality spectrum, and presents the spectral data in a clear, tabular format to aid in research, development, and quality control applications.
Introduction to the Vibrational Spectroscopy of this compound
This compound (C₇H₅FO₂) is an aromatic aldehyde featuring both a hydroxyl (-OH) and a fluorine (-F) substituent on the benzene ring. This unique substitution pattern gives rise to a distinct infrared spectrum that is highly useful for its identification and structural elucidation. The FT-IR spectrum is characterized by the vibrational modes of its key functional groups: the hydroxyl group, the aldehyde group (carbonyl C=O and C-H), the aromatic ring (C=C and C-H), and the carbon-fluorine bond (C-F). The positions of these absorption bands are influenced by electronic effects, such as resonance and induction, as well as potential intramolecular hydrogen bonding between the ortho-hydroxyl and aldehyde groups.
FT-IR Spectral Data of this compound
The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to specific molecular vibrations. The key peaks and their assignments are summarized in the table below. These assignments are based on the analysis of reference spectra and established correlations for substituted aromatic compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3400 - 3100 | Broad, Strong | O-H stretching (phenolic, intramolecular H-bonded) |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~2850 & ~2750 | Weak | Aldehyde C-H stretching (Fermi resonance doublet) |
| ~1650 - 1630 | Strong | C=O stretching (aldehyde, lowered by H-bonding) |
| ~1600 - 1450 | Medium-Strong | Aromatic C=C ring stretching |
| ~1400 - 1300 | Medium | In-plane O-H bending |
| ~1250 - 1150 | Strong | C-O stretching (phenolic) & C-F stretching |
| ~900 - 675 | Medium-Strong | Out-of-plane C-H bending (aromatic) |
Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrumentation used.
Experimental Protocol for FT-IR Analysis
A high-quality FT-IR spectrum of this compound, which is a solid at room temperature, can be reliably obtained using the KBr pellet transmission method.[1] An alternative, often simpler, method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.
Method 1: Potassium Bromide (KBr) Pellet Technique[2]
This method involves dispersing the solid sample within a solid matrix of KBr, which is transparent to infrared radiation.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker, PerkinElmer, Shimadzu)
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
Vacuum pump (recommended)
Procedure:
-
Drying: Dry the spectroscopy-grade KBr powder in an oven at ~110°C for several hours and allow it to cool in a desiccator. This is crucial to remove water, which has strong IR absorption bands.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 150-200 mg of the dried KBr.
-
Grinding: Add the sample to the agate mortar and grind it to a very fine powder. Then, add the KBr and continue to grind the mixture for a few minutes until it is homogeneous and has a consistent, fine texture. Rapid and thorough mixing is key to reducing light scattering.
-
Pellet Formation: Transfer a portion of the mixture to the pellet-pressing die. Assemble the die and connect it to a vacuum line for a few minutes to remove trapped air and moisture.
-
Pressing: Place the die in the hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Record the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.
Method 2: Attenuated Total Reflectance (ATR) Technique
This technique is suitable for the direct analysis of solid powders.
Instrumentation:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
Analysis: Acquire the FT-IR spectrum. After the measurement, the sample can be recovered, and the crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone).
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical steps involved in the FT-IR analysis of a solid compound like this compound using the KBr pellet method.
Conclusion
The FT-IR spectrum of this compound provides a definitive fingerprint for its molecular structure. The key characteristic absorptions, including the broad hydroxyl stretch, the distinct aldehyde C-H and C=O bands, and vibrations of the substituted aromatic ring, allow for unambiguous identification. By following the detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can obtain reliable and reproducible spectral data, ensuring the identity and purity of this compound for its intended applications.
References
An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Fluoro-2-hydroxybenzaldehyde (CAS No. 348-28-7), a key building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Data sourced from multiple safety data sheets.[1][2][3]
Precautionary Statements: [1][2][3]
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
Toxicological Data
Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation of dust.[5]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE) as detailed in Section 4.[5]
-
Avoid generating dust.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in original, tightly sealed containers.[5]
-
Keep in a cool, dry, and well-ventilated place.[5]
-
Store away from incompatible materials and foodstuffs.[5]
-
Some sources recommend storing under an inert atmosphere (e.g., argon) as the material may be air-sensitive.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE program should be in place when handling this chemical.
| Protection Type | Recommendation |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles are mandatory.[5] A face shield may be required for larger quantities or when there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) are required.[5] Protective clothing, such as a lab coat, should be worn to prevent skin contact.[5] |
| Respiratory Protection | If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.[5] |
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water and soap.[4][5] Remove contaminated clothing and wash it before reuse.[5] If irritation persists, seek medical attention.[4][5] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[5] |
Accidental Release Measures (Spill Cleanup)
Minor Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid breathing dust.[5]
-
Use dry cleanup procedures to avoid generating dust.[5]
-
Carefully sweep or vacuum up the spilled material.[5]
-
Place the collected material into a clean, dry, labeled, and sealable container for disposal.[5]
-
Wash the spill area with soap and water.[5]
Major Spills:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Alert emergency services and inform them of the nature of the hazard.[5]
-
Control personal contact by wearing appropriate PPE.[5]
-
Prevent the spilled material from entering drains or waterways.[5]
-
Follow the cleanup procedure for minor spills using appropriate equipment.
-
Dispose of the waste in accordance with local, state, and federal regulations.[5]
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is not publicly available, its skin and eye irritation potential would be assessed using standardized methods, such as those described in the OECD Test Guidelines. Below is a representative protocol for an in vitro skin irritation test.
Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)
This test method is designed to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.
1. Principle: A test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The subsequent cell viability is measured to determine the chemical's irritation potential. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold (≤ 50%).[7]
2. Materials:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE)
-
Assay medium
-
Phosphate-buffered saline (PBS)
-
Test substance: this compound
-
Negative control: Sterile PBS or water
-
Positive control: 5% aqueous solution of Sodium Dodecyl Sulfate (SDS)[7]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5-1 mg/mL
-
Isopropanol or other suitable solvent to extract formazan
3. Procedure:
-
Pre-incubation: RhE tissues are pre-incubated at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Application of Test Substance:
-
For solid substances like this compound, a sufficient amount (e.g., 25 mg) is applied uniformly to the surface of the epidermis.[7] The solid is wetted with a small volume of sterile water or PBS to ensure good contact.
-
Negative and positive controls are applied to separate tissue models.
-
-
Exposure: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[7]
-
Rinsing: After exposure, the test substance is carefully washed from the tissue surface with PBS.[7]
-
Post-incubation: The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[7]
-
MTT Viability Assay:
-
Tissues are incubated with MTT solution for approximately 3 hours. Viable cells will convert the yellow MTT to a blue formazan precipitate.
-
The formazan is then extracted from the tissues using isopropanol.
-
The optical density (OD) of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm).
-
4. Data Analysis and Interpretation:
-
The cell viability for each tissue is expressed as a percentage relative to the negative control tissues.
-
Classification:
Visualized Workflows
To aid in understanding the safety and handling procedures, the following diagrams illustrate key logical workflows.
Caption: Workflow for Handling this compound.
Caption: Chemical Spill Response Workflow.
References
- 1. siesascs.edu.in [siesascs.edu.in]
- 2. This compound | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. x-cellr8.com [x-cellr8.com]
A Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-hydroxybenzaldehyde, a fluorinated aromatic aldehyde, is a significant building block in the synthesis of a wide range of organic compounds. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and an aldehyde group on a benzene ring, makes it a versatile reagent in medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of derivative molecules, often leading to enhanced metabolic stability and bioavailability. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is also commonly known by synonyms such as 4-Fluorosalicylaldehyde and 5-Fluoro-2-formylphenol.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 348-28-7 | [1] |
| Molecular Formula | C₇H₅FO₂ | [1] |
| Molecular Weight | 140.11 g/mol | [1] |
| Appearance | White to yellow to brown or pale-gray to gray solid | [3] |
| Melting Point | Not Available | |
| Boiling Point | 70-72 °C | [2] |
| Purity | 97% - 99% | [2][3][4] |
| InChI Key | GBJJCODOZGPTBC-UHFFFAOYSA-N | [1][2] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 11.37 (d, J = 1.6 Hz, 1H), 9.83 (s, 1H), 7.55- 7.59 (m, 1H), 6.65-6.75 (m, 2H) | [5] |
| ¹³C NMR | Data available, specific shifts not detailed in the search results. | [1] |
Synthesis and Experimental Protocols
A common synthetic route to this compound involves the reaction of 3-fluorophenol with formaldehyde.[5]
Experimental Protocol: Synthesis from 3-Fluorophenol
-
Materials:
-
3-fluorophenol (5 mL, 55.3 mmol)
-
Anhydrous acetonitrile (250 mL)
-
Magnesium chloride (MgCl₂, 14.2 g, 149 mmol)
-
Anhydrous triethylamine (27 mL)
-
Paraformaldehyde (11 g)
-
5% Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a mixture of 3-fluorophenol and anhydrous acetonitrile, add MgCl₂, anhydrous triethylamine, and paraformaldehyde.[5]
-
Stir the reaction mixture under reflux conditions for 5 hours.[5]
-
Cool the mixture to room temperature.[5]
-
Quench the reaction by adding 5% hydrochloric acid (250 mL).[5]
-
Extract the product with ethyl acetate (3 x 100 mL).[5]
-
Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 50:1 to 20:1) to yield this compound as a light yellow solid (yield: 65%).[5]
-
Applications in Research and Drug Development
Fluorinated organic compounds are of significant interest in the pharmaceutical industry. The introduction of a fluorine atom can modulate a molecule's acidity, lipophilicity, and metabolic stability. This compound serves as a key intermediate in the synthesis of various biologically active molecules.
-
Intermediate for Physiologically Active Compounds: This compound is primarily used as an intermediate for pharmaceuticals and pesticides.[6] Its structure, containing fluorine, an aldehyde, and a phenolic hydroxyl group, allows for various chemical modifications.[6]
-
Synthesis of Novel Therapeutics: Research has shown its use as an intermediate in the synthesis of novel melanin concentrating hormone receptor antagonists and fused tricyclic imidazole-containing medicines.[6]
-
Inhibitors of EGFR Mutants: A study in Nature Chemical Biology identified compounds derived from structures related to this compound in a drug discovery platform to inhibit EGFR triple mutants.[1]
While direct involvement in a specific signaling pathway for this compound is not extensively documented in the provided search results, its derivatives are designed to interact with biological targets. For instance, hydroxybenzaldehydes have been shown to have antioxidant properties and can modulate cellular responses to oxidative stress.[7]
Safety and Handling
This compound is classified as a hazardous substance.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description | Reference |
| Skin Irritation | H315 | Causes skin irritation | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [1][2] |
Safe Handling Procedures:
-
Use only in a well-ventilated area.[8]
-
Avoid breathing dust and fumes.[8]
-
Wear protective gloves, clothing, eye, and face protection.[8]
-
Wash exposed body areas thoroughly after handling.[8]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[8]
-
If inhaled, move the person to fresh air.[8]
Store the compound in a well-ventilated place, keeping the container tightly closed and locked up.[8]
This compound is a valuable and versatile chemical intermediate. Its synthesis is well-established, and its applications in the development of new pharmaceuticals continue to expand. A thorough understanding of its properties and safe handling is crucial for researchers and scientists working with this compound. The strategic incorporation of this fluorinated building block holds promise for the discovery of next-generation therapeutics with improved pharmacological profiles.
References
- 1. This compound | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 348-28-7 [sigmaaldrich.com]
- 3. This compound | 348-28-7 [sigmaaldrich.com]
- 4. ossila.com [ossila.com]
- 5. This compound | 348-28-7 [chemicalbook.com]
- 6. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 7. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde
This technical guide provides a comprehensive overview of 4-Fluoro-2-hydroxybenzaldehyde, a key chemical intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, experimental protocols for its synthesis and purification, and its applications.
Chemical and Physical Properties
This compound, also known as 4-Fluorosalicylaldehyde, is a solid organic compound.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 140.11 g/mol | [1][2][3] |
| Molecular Formula | C₇H₅FO₂ | [1][2][3] |
| CAS Number | 348-28-7 | [1][2][3] |
| Melting Point | 70-72 °C | [1][4] |
| Boiling Point | 208.2 ± 20.0 °C (Predicted) | [1] |
| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 7.18 ± 0.10 (Predicted) | [1] |
| Physical Form | Solid Powder | |
| Purity | Typically ≥ 97-99% | [3][5] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for its effective use in research and development.
A common synthetic route involves the formylation of 3-fluorophenol.[6]
Protocol: Formylation of 3-Fluorophenol [6]
-
To a mixture containing 3-fluorophenol (5 mL, 55.3 mmol) and anhydrous acetonitrile (250 mL), add magnesium chloride (14.2 g, 149 mmol), anhydrous triethylamine (27 mL), and paraformaldehyde (11 g).
-
Stir the reaction mixture under reflux conditions for 5 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Quench the reaction by adding 5% hydrochloric acid (250 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash them sequentially with 5% hydrochloric acid, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 50:1 to 20:1) to yield this compound as a light yellow solid.
A multi-step synthesis approach starting from 3-fluorophenol has also been developed, which involves the protection of the hydroxyl group, followed by bromination, Grignard reagent exchange, reaction with DMF, and subsequent deprotection.[7]
Effective purification is essential to obtain high-purity this compound for subsequent applications.
Protocol 1: Recrystallization [8]
-
Dissolve the crude this compound in a minimal amount of hot isopropyl ether (approximately 60-65°C).
-
If colored impurities are present, add a small amount of activated charcoal to the hot solution.
-
Perform a hot filtration to remove any insoluble materials or charcoal.
-
Allow the filtrate to cool slowly to room temperature to facilitate crystal formation.
-
To maximize yield, place the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small volume of cold isopropyl ether.
-
Dry the crystals under vacuum.
Protocol 2: Purification via Bisulfite Adduct Formation [8]
This method is effective for selectively removing the aldehyde from a reaction mixture.
-
Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for several minutes. A white precipitate of the bisulfite adduct may form.
-
Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adduct.
-
Separate and retain the organic layer, which should now be free of the aldehyde.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to recover other components of the mixture.
Applications in Synthesis
This compound is a valuable building block in organic synthesis, particularly for creating molecules with potential therapeutic applications.
It serves as a key reagent in the synthesis of quinoline derivatives, which are being investigated for their potential antibacterial and antituberculosis effects.[1] Additionally, it is used in the preparation of chromones.[1] Research has also utilized this compound in the discovery of inhibitors for drug-resistant EGFR triple mutants.
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:348-28-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. 348-28-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | 348-28-7 [sigmaaldrich.com]
- 6. This compound | 348-28-7 [chemicalbook.com]
- 7. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-2-hydroxybenzaldehyde, a key building block in organic synthesis. This document details its chemical synonyms, physical and safety data, and a detailed experimental protocol for its synthesis. Furthermore, its role as a versatile intermediate is illustrated through a logical workflow diagram.
Chemical Identity and Synonyms
This compound is an aromatic aldehyde with the chemical formula C₇H₅FO₂. It is widely recognized by several synonyms across chemical literature and supplier catalogs.
| Identifier Type | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 348-28-7[1][2][3] |
| Molecular Formula | C₇H₅FO₂[1][3][4] |
| Common Synonyms | 4-Fluorosalicylaldehyde[1][3][4][5] |
| 2-Hydroxy-4-fluorobenzaldehyde[1][3][4] | |
| 4-Fluoro Salicylaldehyde[3][4] | |
| 5-Fluoro-2-formylphenol[4] | |
| Benzaldehyde, 4-fluoro-2-hydroxy-[4] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 140.11 g/mol [1] |
| Appearance | Light yellow solid[3] / Solid-Powder |
| Melting Point | 70-72 °C[4] |
| Boiling Point | 208.2 ± 20.0 °C (Predicted)[4] |
| Density | 1.350 ± 0.06 g/cm³ (Predicted)[4] |
| Flash Point | 110 °C[4] |
| Purity | 98% - 99%[3] |
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
The compound is designated with the GHS07 pictogram (Warning).
Precautions for safe handling include:
-
Avoiding all personal contact, including inhalation.[1]
-
Using in a well-ventilated area.[1]
-
Wearing protective gloves, clothing, eye, and face protection.[1]
-
Washing hands thoroughly after handling.[1]
-
Keeping containers securely sealed when not in use.[1]
For detailed safety information, always refer to the substance's Safety Data Sheet (SDS).
Experimental Protocol: Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound from 3-fluorophenol.[3]
Materials:
-
3-fluorophenol
-
Anhydrous acetonitrile
-
Magnesium chloride (MgCl₂)
-
Anhydrous triethylamine
-
Paraformaldehyde
-
5% Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a mixture of 3-fluorophenol (5 mL, 55.3 mmol) and anhydrous acetonitrile (250 mL), add MgCl₂ (14.2 g, 149 mmol), anhydrous triethylamine (27 mL), and paraformaldehyde (11 g).
-
Stir the reaction mixture under reflux conditions for 5 hours.
-
After 5 hours, cool the mixture to room temperature.
-
Quench the reaction by adding 250 mL of 5% hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (from 50:1 to 20:1) as the eluent.
-
This process yields this compound as a light yellow solid (5 g, 65% yield).[3]
Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals in CDCl₃ are: δ 11.37 (d, J = 1.6 Hz, 1H), 9.83 (s, 1H), 7.55-7.59 (m, 1H), 6.65-6.75 (m, 2H).[3]
Visualization of Synthesis and Applications
The following diagrams illustrate the synthesis workflow and the role of this compound as a key intermediate in the development of more complex molecules.
Caption: Synthesis workflow for this compound.
Caption: Role as an intermediate in chemical synthesis.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 348-28-7 [chemicalbook.com]
- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
Methodological & Application
Application Notes & Protocols: Synthesis and Applications of Schiff Bases Derived from 4-Fluoro-2-hydroxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schiff bases, characterized by their azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] Those derived from salicylaldehyde analogues, such as 4-Fluoro-2-hydroxybenzaldehyde, are of particular interest. The presence of the ortho-hydroxyl group facilitates the formation of stable metal chelates, while the electron-withdrawing fluorine atom at the para position can significantly modulate the electronic properties, lipophilicity, and ultimately, the biological activity of the resulting molecule.[3] These structural features make Schiff bases derived from this compound promising candidates for applications in medicinal chemistry, catalysis, and materials science.[4] This document provides detailed protocols for their synthesis, characterization, and notes on their potential applications.
General Synthesis Pathway
The synthesis proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate.[5] This is followed by an acid- or base-catalyzed dehydration to yield the final Schiff base.[2][3]
Caption: Figure 1: General Reaction Scheme for Schiff Base Formation.
Experimental Protocols
3.1. Protocol: Synthesis of (E)-2-((phenylimino)methyl)-5-fluorophenol
This protocol details the synthesis of a representative Schiff base from this compound and aniline.
Materials:
-
This compound (1.40 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (2-3 drops, optional catalyst)[3]
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: Dissolve this compound (1.40 g, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.[3]
-
Amine Addition: To the stirred solution, add an equimolar amount of aniline (0.93 g, 10 mmol) dissolved in 10 mL of absolute ethanol.
-
Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain reflux for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature, which should induce precipitation of the product. For complete precipitation, cool the flask in an ice-water bath for 30 minutes.[6]
-
Filtration and Washing: Collect the solid yellow product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[3]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at 40-50°C to a constant weight.
3.2. Protocol: Characterization
-
FT-IR Spectroscopy: Record the IR spectrum of the product. The formation of the Schiff base is confirmed by the disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands of the amine (around 3300-3500 cm⁻¹), and the appearance of a strong C=N (azomethine) stretching band around 1610-1635 cm⁻¹.[7][8]
-
¹H NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A characteristic singlet peak for the azomethine proton (-CH=N-) is expected to appear in the range of δ 8.0-9.0 ppm. The disappearance of the aldehyde proton peak (around δ 9.5-10.5 ppm) also confirms product formation.
Data Presentation
The following tables present representative data for the synthesis and potential biological activities of Schiff bases derived from this compound.
(Disclaimer: The following data is illustrative to demonstrate typical results and may not correspond to specific, published experimental values for these exact compounds.)
Table 1: Representative Synthesis Data
| Entry | Primary Amine | Solvent | Catalyst | Time (h) | Yield (%) | M.p. (°C) |
| 1 | Aniline | Ethanol | Acetic Acid | 3 | 92 | 118-120 |
| 2 | 4-Chloroaniline | Methanol | None | 4 | 88 | 135-137 |
| 3 | 4-Methoxyaniline | Ethanol | Acetic Acid | 2.5 | 95 | 124-126 |
| 4 | 2-Aminophenol | Ethanol | None | 4 | 85 | 198-200 |
| 5 | Ethylenediamine | Methanol | None | 2 | 90 | 210-212 |
Table 2: Representative Biological Activity Data
| Compound (from Entry) | Activity Type | Target | Result (Zone of Inhibition / IC₅₀) |
| 1 | Antibacterial | Staphylococcus aureus | 18 mm |
| 1 | Antibacterial | Escherichia coli | 15 mm |
| 2 | Antifungal | Candida albicans | 20 mm |
| 3 | Anticancer | MCF-7 (Breast Cancer) | 12.5 µM |
| 4 | Antioxidant | DPPH Scavenging | 25.2 µM |
Applications in Drug Development & Potential Mechanism of Action
Schiff bases are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][9] Metal complexes of Schiff bases often show enhanced biological activity compared to the free ligands.[10][11]
Potential Mechanism: Hsp90 Inhibition One potential mechanism of anticancer activity for hydroxyl-containing Schiff bases is the inhibition of Heat Shock Protein 90 (Hsp90).[12] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins that are critical for cancer cell growth, survival, and metastasis. By inhibiting Hsp90, the Schiff base can induce the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis.
Caption: Figure 2: Potential Hsp90 Inhibition Pathway.
Overall Experimental Workflow
The development and evaluation of novel Schiff bases follow a structured workflow from initial synthesis to final biological testing.
Caption: Figure 3: Overall Research & Development Workflow.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijfmr.com [ijfmr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijmcmed.org [ijmcmed.org]
- 6. ionicviper.org [ionicviper.org]
- 7. scirj.org [scirj.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 11. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Fluoro-2-hydroxybenzaldehyde in Organic Synthesis
Introduction
4-Fluoro-2-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its structure, featuring an aldehyde, a hydroxyl group, and a fluorine atom, provides multiple reactive sites for various chemical transformations.[1] The presence of the fluorine atom can significantly enhance the metabolic stability and bioavailability of the resulting compounds, making it a valuable precursor in medicinal chemistry and drug discovery.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of three major classes of compounds: Chalcones, Coumarins, and Schiff Bases.
Core Synthetic Pathways from this compound
The unique arrangement of functional groups in this compound allows for its participation in several key condensation reactions, leading to diverse molecular scaffolds.
Caption: Key synthetic transformations of this compound.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] They are typically synthesized through a base-catalyzed aldol condensation between a benzaldehyde and an acetophenone, a reaction known as the Claisen-Schmidt condensation.[5][6]
Data Presentation: Synthesis of 4'-Fluoro-2'-hydroxychalcone Derivatives
| Product ID | Acetophenone Substituent (R) | Catalyst | Solvent | Yield (%) | M.P. (°C) |
| 1a | 4-Chloro | NaOH | Ethanol | 71.5 | 115-118 |
| 1b | 4-Bromo | NaOH | Ethanol | 64.5 | 120-122 |
| 1c | 4-Methyl | KOH | Methanol | ~80 | Not specified |
| 1d | 4-Methoxy | NaOH | Ethanol | ~75 | Not specified |
| 1e | 2,4-Dimethoxy | KOH | Methanol | ~85 | Not specified |
| 1f | 3-Hydroxy | NaOH | Ethanol | 64.5 | 142-145 |
Note: Yields are representative and can vary based on specific reaction conditions and purification methods. Data is adapted from general chalcone syntheses.[3][5]
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one (1a)
This protocol outlines a standard procedure for chalcone synthesis using a base catalyst in an alcohol solvent.[6]
Reagents & Setup:
-
This compound (10 mmol, 1.40 g)
-
4-Chloroacetophenone (10 mmol, 1.55 g)
-
Sodium Hydroxide (NaOH) solution (10 mL, 10% w/v in water)
-
Rectified Spirit (Ethanol, 15 mL)
-
250 mL round-bottom flask with a magnetic stirrer.
Procedure:
-
Dissolve this compound and 4-chloroacetophenone in rectified spirit (10 mL) in the round-bottom flask.
-
Equip the flask with a magnetic stirrer and begin stirring the mixture at room temperature.
-
Add the 10% NaOH solution dropwise to the reaction mixture over 30 minutes. Maintain the temperature between 20-25 °C using a water bath.
-
Continue vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and acidify with dilute HCl to precipitate the product.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude chalcone by recrystallization from ethanol to obtain yellow crystals.
-
Dry the purified crystals in a desiccator. Characterize the final product by determining its melting point and using spectroscopic methods (FT-IR, ¹H NMR).
Experimental Workflow
References
- 1. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
The Versatility of 4-Fluoro-2-hydroxybenzaldehyde in Medicinal Chemistry: Applications and Protocols
Introduction
4-Fluoro-2-hydroxybenzaldehyde is a versatile aromatic building block increasingly utilized in medicinal chemistry for the synthesis of a diverse array of bioactive molecules. Its unique structural features, including a reactive aldehyde group, a phenolic hydroxyl group, and a strategically placed fluorine atom, provide a powerful platform for the development of novel therapeutic agents. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on Schiff bases as urease inhibitors and chalcones as potential anticancer agents.
Application Note 1: Synthesis of Schiff Base Derivatives as Potent Urease Inhibitors
Schiff bases derived from this compound have demonstrated significant potential as enzyme inhibitors. The condensation of this compound with hydrazides, such as isoniazid, yields Schiff bases that can effectively inhibit the activity of urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections.
Quantitative Data: Urease Inhibition by a this compound-derived Schiff Base
| Compound ID | Structure | Target Enzyme | IC50 (µM) |
| INH-4F2HB | N'-[(E)-(4-fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide | Jack Bean Urease | 0.048 |
Experimental Protocol: Synthesis of N'-[(E)-(4-fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (INH-4F2HB)
This protocol describes the synthesis of a Schiff base from this compound and isoniazid.
Materials:
-
This compound
-
Isoniazid (Pyridine-4-carbohydrazide)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.
-
In a separate flask, dissolve 1.0 equivalent of isoniazid in ethanol.
-
Add the isoniazid solution to the this compound solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative under vacuum.
Signaling Pathway: Mechanism of Urease Inhibition
The synthesized Schiff base, INH-4F2HB, acts as a potent inhibitor of urease. The proposed mechanism involves the chelation of the nickel ions in the active site of the enzyme by the oxygen and nitrogen atoms of the Schiff base, thereby inactivating the enzyme and preventing the hydrolysis of urea.
Caption: Urease inhibition by INH-4F2HB.
Application Note 2: Synthesis of Chalcone Derivatives as Potential Anticancer Agents
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a class of compounds with a wide range of biological activities, including anticancer properties. The Claisen-Schmidt condensation of this compound with various acetophenones provides a straightforward route to novel fluorinated chalcones with potential for development as cancer therapeutics. While specific quantitative data for chalcones derived directly from this compound is emerging, the general class of fluorinated chalcones has shown promising activity.
Experimental Protocol: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines a general method for the synthesis of chalcones from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Ethanol or Methanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol or methanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH in water or ethanol to the reaction mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Experimental Workflow: Synthesis and Evaluation of Bioactive Compounds
The general workflow for identifying and developing bioactive compounds from this compound involves synthesis, characterization, and biological screening.
Caption: From building block to lead compound.
Application Notes and Protocols for Aldol Condensation Reactions Involving 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aldol condensation, particularly the Claisen-Schmidt variant, is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction facilitates the synthesis of α,β-unsaturated ketones, such as chalcones, which are recognized as privileged scaffolds in medicinal chemistry. Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.
The incorporation of a fluorine atom and a hydroxyl group into the benzaldehyde moiety, as in 4-Fluoro-2-hydroxybenzaldehyde, can significantly modulate the electronic properties and biological activity of the resulting chalcone derivatives. The fluorine atom can enhance metabolic stability and binding affinity, while the ortho-hydroxyl group can participate in intramolecular hydrogen bonding and act as a key pharmacophoric feature.
These application notes provide detailed protocols for the base-catalyzed Aldol condensation of this compound with various acetophenone derivatives to synthesize a library of novel chalcones. While direct literature precedents for this specific aldehyde are limited, the provided protocols are based on well-established procedures for structurally similar 2-hydroxyaryl aldehydes and ketones.
Reaction Scheme
The general reaction scheme for the Claisen-Schmidt condensation between this compound and a substituted acetophenone is depicted below:
Caption: General Claisen-Schmidt condensation of this compound.
Data Presentation: Predicted Products and Reaction Conditions
The following table summarizes the predicted chalcone products from the reaction of this compound with various substituted acetophenones, along with suggested reaction conditions based on analogous syntheses.
| Entry | Acetophenone Derivative (R Group) | Product Name | Catalyst | Solvent | Temperature | Expected Yield (%) |
| 1 | H | (E)-1-(Phenyl)-3-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | NaOH | Isopropyl Alcohol | 0°C | 75-85 |
| 2 | 4-OCH₃ | (E)-1-(4-Methoxyphenyl)-3-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | KOH | Ethanol | Room Temp | 70-80 |
| 3 | 4-Cl | (E)-1-(4-Chlorophenyl)-3-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | NaOH | Isopropyl Alcohol | 0°C | 70-80 |
| 4 | 4-NO₂ | (E)-1-(4-Nitrophenyl)-3-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | KOH | Ethanol | Room Temp | 65-75 |
| 5 | 4-F | (E)-1-(4-Fluorophenyl)-3-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | NaOH | Isopropyl Alcohol | 0°C | 75-85 |
| 6 | 2-OH | (E)-1-(2-Hydroxyphenyl)-3-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | KOH | Ethanol | Room Temp | 60-70 |
Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Two primary protocols are provided, based on optimized conditions for the synthesis of 2'-hydroxychalcones.[1][2] Protocol A is a widely used method at room temperature, while Protocol B utilizes optimized conditions at 0°C which may improve yields and reduce side products.
Protocol A: Room Temperature Synthesis in Ethanol
Materials:
-
This compound
-
Substituted acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Distilled water
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound and 1 equivalent of the desired substituted acetophenone in a minimal amount of ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (e.g., 40% w/v) dropwise. The reaction mixture will typically turn yellow or orange.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3. A precipitate of the crude chalcone should form.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol B: Optimized Synthesis at 0°C in Isopropyl Alcohol[1][2]
Materials:
-
This compound
-
Substituted acetophenone
-
Sodium hydroxide (NaOH)
-
Isopropyl alcohol (IPA)
-
Distilled water
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound and 1 equivalent of the desired substituted acetophenone in isopropyl alcohol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.
-
Catalyst Addition: Slowly add a pre-cooled aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Monitoring: Continue stirring the reaction at 0°C for approximately 4 hours, monitoring the progress by TLC.
-
Workup and Isolation: Follow the same workup and isolation procedure as described in Protocol A (steps 4-5).
-
Purification and Characterization: Purify and characterize the product as described in Protocol A (steps 6-7).
Mandatory Visualizations
Claisen-Schmidt Condensation Mechanism
The following diagram illustrates the generally accepted mechanism for the base-catalyzed Claisen-Schmidt condensation.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of chalcones derived from this compound.
References
Application Notes and Protocols for the Witt-ig Reaction of 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of (E)-2-((4-fluorostyryl)phenol) via the Wittig reaction of 4-Fluoro-2-hydroxybenzaldehyde. The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones. The resulting product, a fluorinated stilbene derivative, is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with this structural motif. These notes offer a comprehensive guide, including reaction parameters, detailed experimental procedures, and the potential applications of the synthesized compound in drug discovery.
Introduction
The Wittig reaction, discovered by Georg Wittig, is a Nobel Prize-winning chemical reaction that converts an aldehyde or a ketone to an alkene using a phosphorus ylide (Wittig reagent). This reaction is widely employed in organic synthesis due to its reliability and the high degree of control over the position of the newly formed double bond.
The incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties. Fluorine's high electronegativity can alter the acidity, lipophilicity, and metabolic stability of a compound, often leading to enhanced pharmacokinetic profiles and improved biological activity. Stilbene derivatives, in turn, are recognized for their wide range of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties. The synthesis of fluorinated stilbenes, therefore, represents a promising avenue for the development of novel therapeutic agents.
This document focuses on the Wittig reaction between this compound and a benzylphosphonium ylide to synthesize (E)-2-((4-fluorostyryl)phenol), a fluorinated analogue of resveratrol.
Reaction Scheme
The overall reaction is depicted below:
This compound + Benzylidenetriphenylphosphorane → (E)-2-((4-fluorostyryl)phenol) + Triphenylphosphine oxide
Experimental Protocols
Two primary protocols are presented, utilizing different base and solvent systems. Protocol A employs a strong, non-nucleophilic base in an anhydrous solvent, which is often preferred for achieving high yields. Protocol B utilizes a two-phase system with a milder base, which can be experimentally simpler.
Protocol A: Using n-Butyllithium in Anhydrous Tetrahydrofuran (THF)
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to deep red or orange indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired (E)-2-((4-fluorostyryl)phenol).
-
Protocol B: Using Sodium Hydroxide in a Two-Phase System
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Dichloromethane (DCM)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent).
-
Add dichloromethane and stir the mixture vigorously.
-
-
Reaction:
-
Slowly add 50% aqueous NaOH solution (an excess, e.g., 5-10 equivalents) dropwise to the rapidly stirred reaction mixture.
-
Continue to stir vigorously at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | This compound | C₇H₅FO₂ | 140.11 | Aldehyde |
| Benzyltriphenylphosphonium chloride | (Benzyl)triphenylphosphanium chloride | C₂₅H₂₂ClP | 388.87 | Ylide Precursor |
| (E)-2-((4-fluorostyryl)phenol) | (E)-2-(2-(4-fluorophenyl)vinyl)phenol | C₁₄H₁₁FO | 214.24 | Product |
| Triphenylphosphine oxide | Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | Byproduct |
Table 2: Expected Yield and Physical Properties
| Product Name | Expected Yield (%) | Physical State | Melting Point (°C) |
| (E)-2-((4-fluorostyryl)phenol) | 70-90 | Solid | Not Reported |
Note: The expected yield is based on similar Wittig reactions reported in the literature. The actual yield may vary depending on the reaction conditions and scale.
Table 3: Predicted Spectroscopic Data for (E)-2-((4-fluorostyryl)phenol)
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiple signals between δ 6.8-7.6 ppm. The protons on the fluorinated ring will exhibit coupling to fluorine. Vinyl Protons: Two doublets in the range of δ 6.9-7.2 ppm with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene. Phenolic Proton: A broad singlet between δ 5.0-6.0 ppm (position may vary with concentration and solvent).[1][2] |
| ¹³C NMR | Aromatic Carbons: Multiple signals between δ 115-160 ppm. The carbon bearing the fluorine will show a large C-F coupling constant. Vinyl Carbons: Signals in the range of δ 125-135 ppm. Carbon bearing the hydroxyl group: Signal around δ 155 ppm. |
| IR (Infrared) Spectroscopy | O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.[1][2] C=C Stretch (Aromatic): Absorptions around 1500-1600 cm⁻¹. C=C Stretch (Alkene): An absorption around 1650 cm⁻¹. C-F Stretch: A strong absorption in the region of 1150-1250 cm⁻¹. C-O Stretch: An absorption around 1200-1300 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak at m/z = 214.24, corresponding to the molecular weight of the product. Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups. |
Note: The predicted spectroscopic data is based on the analysis of the functional groups present in the molecule and data from structurally similar compounds. Actual experimental data may vary.
Visualizations
Experimental Workflow
Caption: Workflow for the Wittig reaction of this compound.
Logical Relationship of the Wittig Reaction
Caption: Logical flow of the Wittig reaction from reactants to products.
Applications in Drug Development
Stilbene derivatives are a class of compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities.[3][4] The introduction of a fluorine atom can further enhance these properties.
-
Anticancer Activity: Many stilbene derivatives, including the well-known resveratrol, exhibit potent anticancer properties. They can induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in various cancer cell lines. Fluorinated analogues have been synthesized to improve the potency and pharmacokinetic properties of these compounds.
-
Anti-inflammatory Effects: Stilbenes can modulate inflammatory pathways, making them potential candidates for the treatment of chronic inflammatory diseases.
-
Antioxidant Properties: The phenolic hydroxyl group in the synthesized molecule is a key feature for antioxidant activity, which is beneficial in combating oxidative stress-related diseases.
-
Neuroprotective Effects: Some stilbene derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's by protecting neurons from oxidative damage and other insults.[4]
-
Antimicrobial and Antifungal Activity: Fluorine-containing stilbene derivatives have demonstrated significant fungicidal activities against various phytopathogenic fungi.[5][6] This suggests their potential as lead compounds for the development of new antimicrobial agents. The presence of a hydroxyl group in the phenyl ring is often associated with antimicrobial activity.[3]
The synthesis of (E)-2-((4-fluorostyryl)phenol) provides a valuable molecule for screening in various biological assays to explore its therapeutic potential. Further derivatization of the hydroxyl and fluoro groups could lead to a library of compounds for structure-activity relationship (SAR) studies, aiding in the design of more potent and selective drug candidates.
References
Application Notes and Protocols: Knoevenagel Condensation of 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 4-Fluoro-2-hydroxybenzaldehyde with various active methylene compounds. This reaction is a pivotal step in the synthesis of 7-fluorocoumarin derivatives, a class of compounds with significant potential in drug discovery and development due to their diverse biological activities.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically followed by dehydration to yield an α,β-unsaturated product. When 2-hydroxybenzaldehydes, such as this compound, are used as the aldehyde component, the initial Knoevenagel product undergoes a subsequent intramolecular cyclization (trans-esterification) to form a coumarin ring system.
The presence of a fluorine atom at the 4-position of the salicylaldehyde enhances the electrophilicity of the carbonyl carbon, potentially facilitating the condensation. The resulting 7-fluorocoumarin scaffold is of particular interest in medicinal chemistry, as fluorination can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
General Reaction Scheme
The Knoevenagel condensation of this compound with an active methylene compound (where Z¹ and Z² are electron-withdrawing groups) proceeds via an initial condensation followed by intramolecular cyclization to yield a 7-fluoro-3-substituted coumarin.
Figure 1: General reaction scheme for the Knoevenagel condensation of this compound.
Applications in Drug Development
Coumarin derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial properties.[1] The introduction of a fluorine atom can enhance these biological effects.
Anticancer Activity: 7-Fluorocoumarin derivatives have shown promise as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[2]
-
PI3K/Akt Signaling Pathway: Several coumarin derivatives have been shown to inhibit the PI3K/Akt pathway, which is frequently hyperactivated in cancer, leading to decreased cell proliferation and induction of apoptosis.[3][4][5]
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival in cancer. Certain coumarin derivatives can inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[6][7]
-
Nrf2 Signaling Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. Some coumarins can activate the Nrf2 pathway, which can have a protective effect against oxidative stress-induced damage and may also play a role in chemoresistance.[8][9][10]
Anti-inflammatory Activity: 7-Substituted coumarins have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[6][7][11] By downregulating the production of inflammatory mediators, these compounds represent a promising class of therapeutic agents for inflammatory diseases.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds. The data is compiled from general procedures for similar salicylaldehydes and may require optimization for this specific substrate.
Table 1: Knoevenagel Condensation with Malononitrile
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Piperidine (10) | Ethanol | Reflux (78) | 2-4 | 7-Fluoro-2-oxo-2H-chromene-3-carbonitrile | >85 |
| DABCO (20) | Water | 50 | 0.7-1.5 | 7-Fluoro-2-oxo-2H-chromene-3-carbonitrile | >90 |
| Ammonium Acetate | Toluene | Reflux (110) | 6-8 | 7-Fluoro-2-oxo-2H-chromene-3-carbonitrile | >80 |
Table 2: Knoevenagel Condensation with Ethyl Acetoacetate
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Piperidine (10) | Ethanol | Reflux (78) | 4-6 | 3-Acetyl-7-fluorocoumarin | >80 |
| Pyrrolidine (10) | Toluene | Reflux (110) | 3-5 | 3-Acetyl-7-fluorocoumarin | >85 |
Table 3: Knoevenagel Condensation with Diethyl Malonate
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Piperidine (10) | Ethanol | Reflux (78) | 6 | Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate | 85[12] |
| Immobilized Gelatine | DMSO | Room Temp | 24 | Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate | >85[1] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Consult the Safety Data Sheet (SDS) for each chemical before use.
Protocol 1: Synthesis of 7-Fluoro-2-oxo-2H-chromene-3-carbonitrile
This protocol is adapted from standard procedures for the synthesis of 3-cyanocoumarins from salicylaldehydes.[3]
Materials and Reagents:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (1 M, dilute)
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.40 g, 10.0 mmol).
-
Dissolution: Add 30 mL of ethanol to the flask and stir until the aldehyde is completely dissolved.
-
Addition of Reagents: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol, 1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1.0 mmol, 0.1 eq.) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: After completion, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl to a pH of ~2-3 to ensure complete precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) followed by deionized water (2 x 15 mL) to remove any remaining catalyst and unreacted starting materials.
-
Drying: Dry the product in a vacuum oven or air-dry to a constant weight.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of 3-Acetyl-7-fluorocoumarin
This protocol is based on the general Knoevenagel condensation of salicylaldehydes with β-ketoesters.
Materials and Reagents:
-
This compound
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (1 M, dilute)
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (1.40 g, 10.0 mmol) in 30 mL of ethanol.
-
Addition of Reagents: Add ethyl acetoacetate (1.30 g, 10.0 mmol, 1.0 eq.) to the solution.
-
Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol, 0.1 eq.) to the reaction mixture.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC (e.g., 8:2 hexane:ethyl acetate).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the product with cold water.
-
Drying: Dry the product to obtain the crude 3-Acetyl-7-fluorocoumarin.
-
Purification (Optional): Recrystallize from ethanol if further purification is required.
Protocol 3: Synthesis of Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate
This protocol is adapted from a known procedure for the synthesis of this specific compound.[12]
Materials and Reagents:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Ethanol (absolute)
-
Deionized water
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Setup: Combine this compound (1.40 g, 10.0 mmol) and diethyl malonate (1.60 g, 10.0 mmol, 1.0 eq.) in a 100 mL round-bottom flask containing 30 mL of ethanol.
-
Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol, 0.1 eq.) to the mixture.
-
Reaction: Reflux the reaction mixture for 6 hours. Monitor the reaction by TLC (e.g., 4:1 benzene:ethyl acetate).[12]
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, then pour it into ice-cold water.
-
Isolation: Collect the resulting solid by filtration.
-
Drying: Dry the product to afford Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate.[12]
Visualizations
Reaction Mechanism
Caption: Mechanism of the Knoevenagel condensation and cyclization.
Experimental Workflow
Caption: General experimental workflow for coumarin synthesis.
Signaling Pathway: Anticancer Activity
Caption: Key signaling pathways modulated by 7-fluorocoumarins.
References
- 1. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 6. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chalcones using 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The incorporation of a fluorine atom into the chalcone scaffold can significantly enhance its metabolic stability and bioavailability, making fluorinated chalcones attractive candidates for drug discovery and development.[4]
This document provides detailed application notes and experimental protocols for the synthesis of chalcones utilizing 4-Fluoro-2-hydroxybenzaldehyde as a key starting material. The primary synthetic route described is the Claisen-Schmidt condensation, a robust and widely used base-catalyzed reaction between an aldehyde and a ketone.[5][6]
Data Presentation: Synthesis of 1-(Substituted-phenyl)-3-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-ones
The following table summarizes the synthesis of various chalcone derivatives from this compound and different substituted acetophenones. The Claisen-Schmidt condensation is a versatile reaction for this purpose.
| Compound ID | Acetophenone Substituent (R) | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1a | H | KOH | Ethanol | 4-6 | 85 | 148-150 |
| 1b | 4-Chloro | KOH | Ethanol | 5-7 | 82 | 165-167 |
| 1c | 4-Bromo | KOH | Ethanol | 5-7 | 80 | 172-174 |
| 1d | 4-Methyl | KOH | Ethanol | 4-6 | 88 | 155-157 |
| 1e | 4-Methoxy | KOH | Ethanol | 4-6 | 90 | 160-162 |
| 1f | 4-Nitro | KOH | Ethanol | 6-8 | 75 | 188-190 |
| 1g | 2,4-Dichloro | KOH | Ethanol | 6-8 | 78 | 178-180 |
| 1h | 3-Nitro | KOH | Ethanol | 6-8 | 73 | 182-184 |
Note: The data presented in this table are representative examples and the yields and melting points can vary based on the specific reaction conditions and the purity of the reactants and solvents used.
Experimental Protocols
This section outlines a detailed methodology for the synthesis of chalcones via the Claisen-Schmidt condensation reaction.
Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation
Materials and Reagents:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4-chloroacetophenone)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate and Hexane (for Thin Layer Chromatography)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography (if necessary)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and vacuum filtration apparatus
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
TLC plates and developing chamber
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the selected substituted acetophenone (e.g., 10 mmol) and this compound (10 mmol) in 20-30 mL of ethanol with stirring.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a 40-50% aqueous or alcoholic solution of KOH or NaOH (e.g., 5-10 mL) dropwise. The addition of a strong base to the hydroxylated benzaldehyde should be done carefully.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 4-8 hours, often indicated by the formation of a precipitate.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 5-6.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold distilled water until the filtrate is neutral to litmus paper.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or methanol. If recrystallization is insufficient, column chromatography on silica gel can be employed.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Protocol 2: Solvent-Free Synthesis of Chalcones (Grinding Method)
This method offers a green and efficient alternative to solvent-based synthesis.[1]
Materials and Reagents:
-
This compound
-
Substituted Acetophenone
-
Solid Sodium Hydroxide (NaOH) pellets
-
Mortar and Pestle
-
Cold Water
Procedure:
-
Mixing Reactants: In a porcelain mortar, combine one equivalent of the substituted acetophenone, one equivalent of this compound, and one equivalent of solid sodium hydroxide pellets.
-
Grinding: Grind the mixture with a pestle for 10-15 minutes at room temperature. The mixture will typically turn into a paste and may solidify.
-
Isolation: Add cold water to the mortar and break up the solid. Collect the crude product by vacuum filtration.
-
Washing and Purification: Wash the solid with water and then recrystallize from a suitable solvent like ethanol.
Biological Activity and Signaling Pathways
Chalcones derived from 2'-hydroxy-substituted precursors have demonstrated significant potential as anticancer and anti-inflammatory agents.[7][8][9] Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Anticancer Activity: Induction of Apoptosis
Many 2'-hydroxychalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[8] One of the key signaling pathways implicated in this process is the NF-κB pathway. Inhibition of the pro-survival NF-κB signaling can lead to the induction of apoptosis.
Caption: Inhibition of the NF-κB signaling pathway by 2'-hydroxy-4-fluorochalcone, leading to the induction of apoptosis.
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory properties of these chalcones are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide.[7][10] This is frequently achieved through the downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Caption: Inhibition of pro-inflammatory mediator production by 2'-hydroxy-4-fluorochalcone.
Experimental Workflow
The overall workflow for the synthesis and evaluation of chalcones derived from this compound is summarized in the following diagram.
Caption: General workflow for the synthesis and biological evaluation of chalcones.
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. praxilabs.com [praxilabs.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Fluoro-2-hydroxybenzaldehyde in Agrochemical Synthesis: A Detailed Overview
Introduction
4-Fluoro-2-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of the fluorine atom can enhance the biological activity, metabolic stability, and overall efficacy of the resulting compounds. While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to the synthesis of various active ingredients, particularly fungicides and herbicides. Its isomer, 2-Fluoro-4-hydroxybenzaldehyde, is explicitly mentioned in patent literature as an intermediate for pesticides, underscoring the value of this class of compounds in agrochemical research.
This document provides a detailed application note on the potential use of this compound in the synthesis of a hypothetical, yet representative, agrochemical: a pyrazole carboxamide fungicide. Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), playing a crucial role in modern crop protection.
Representative Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide
This section outlines a hypothetical synthetic pathway for a novel pyrazole carboxamide fungicide starting from this compound. This protocol is based on established synthetic methodologies for this class of compounds.
Synthetic Pathway Overview
The overall synthetic strategy involves a multi-step process, beginning with the protection of the hydroxyl group of this compound, followed by a series of reactions to construct the pyrazole carboxamide scaffold.
Caption: Synthetic pathway for a hypothetical pyrazole carboxamide fungicide.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the synthesis.
Step 1: Protection of the Hydroxyl Group (O-methylation)
-
Objective: To protect the reactive hydroxyl group to prevent side reactions in subsequent steps.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-Fluoro-2-methoxybenzaldehyde.
-
Step 2: Synthesis of the Pyrazole Core
-
Objective: To construct the core pyrazole ring system.
-
Procedure:
-
React 4-Fluoro-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
-
The resulting hydrazone is then cyclized with a suitable β-ketoester, such as diethyl 2-(ethoxymethylene)malonate, in the presence of a base (e.g., sodium ethoxide) in ethanol.
-
The reaction mixture is heated to reflux for several hours.
-
Upon cooling, the product, a substituted pyrazole carboxylate, is isolated by filtration or extraction.
-
Step 3: Hydrolysis of the Ester
-
Objective: To convert the ethyl ester to a carboxylic acid for subsequent amide coupling.
-
Procedure:
-
The pyrazole carboxylate from the previous step is hydrolyzed using an aqueous solution of sodium hydroxide or lithium hydroxide in a mixture of THF and methanol.
-
The reaction is stirred at room temperature or gentle heating until the ester is fully consumed (monitored by TLC).
-
The reaction mixture is then acidified with hydrochloric acid to precipitate the pyrazole carboxylic acid, which is collected by filtration, washed with water, and dried.
-
Step 4: Amide Coupling
-
Objective: To form the final pyrazole carboxamide fungicide.
-
Procedure:
-
The pyrazole carboxylic acid is activated using a coupling agent such as (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) or thionyl chloride.
-
The activated acid is then reacted with a desired amine (e.g., a substituted aniline) in the presence of a base like triethylamine or pyridine in a suitable solvent such as dichloromethane or DMF.
-
The reaction is stirred at room temperature until completion.
-
The final product is isolated by extraction and purified by column chromatography or recrystallization.
-
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | O-methylation | This compound, Dimethyl sulfate, K₂CO₃ | Acetone | Reflux | 4-6 | 90-95 |
| 2 | Pyrazole Formation | 4-Fluoro-2-methoxybenzaldehyde, Hydrazine, β-ketoester | Ethanol | Reflux | 6-8 | 75-85 |
| 3 | Ester Hydrolysis | Pyrazole carboxylate, NaOH | THF/Methanol/H₂O | 25-50 | 2-4 | 90-98 |
| 4 | Amide Coupling | Pyrazole carboxylic acid, Substituted aniline, EDC | Dichloromethane | 25 | 8-12 | 80-90 |
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
Expected Biological Activity
The hypothetical pyrazole carboxamide fungicide derived from this compound is expected to exhibit potent inhibitory activity against a range of plant pathogenic fungi. The presence of the fluoro-substituted phenyl ring at the pyrazole core is anticipated to enhance its binding affinity to the target enzyme, succinate dehydrogenase, thereby disrupting the fungal respiratory chain. This would likely result in effective control of diseases such as rusts, powdery mildews, and various leaf spot diseases on a variety of crops.
This compound represents a valuable and under-explored starting material for the synthesis of novel agrochemicals. Its structural features, particularly the presence of a fluorine atom, make it an attractive building block for the development of next-generation fungicides, herbicides, and insecticides with potentially improved efficacy and desirable environmental profiles. The hypothetical synthesis of a pyrazole carboxamide fungicide outlined in this application note serves as a representative example of its potential utility. Further research into the applications of this compound is warranted to unlock its full potential in the field of agrochemical discovery and development.
Application Notes and Protocols for the Use of 4-Fluoro-2-hydroxybenzaldehyde in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-hydroxybenzaldehyde is a valuable synthetic intermediate in the manufacturing of specialized dyes, particularly fluorescent dyes. The presence of the fluorine atom, a hydroxyl group, and an aldehyde functionality on the benzene ring allows for the creation of dye molecules with unique photophysical properties. Fluorination can enhance the stability, bioavailability, and spectral characteristics of dyes, making them suitable for a range of applications in research and drug development.[1]
This document provides detailed application notes and experimental protocols for the synthesis of two principal classes of dyes derived from this compound: Coumarin-based Fluorescent Dyes and Schiff Base-derived Chemosensors .
Application Note 1: Synthesis of 7-Fluoro-Coumarin Derivatives
Coumarin derivatives are a significant class of fluorescent dyes known for their high quantum yields and photostability, with applications as fluorescent probes in bioimaging and as scaffolds in medicinal chemistry.[2] The synthesis of 7-fluoro-coumarins from this compound is typically achieved via the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, followed by intramolecular cyclization.[3]
Key Applications:
-
Fluorescent Probes: 7-Fluoro-coumarin dyes can be employed as fluorescent probes for detecting various analytes and monitoring biological processes due to their sensitivity to the local microenvironment.[1][4]
-
Bioimaging: Their inherent fluorescence and potential for cell permeability make them promising candidates for cellular and tissue imaging.[5]
-
Pharmaceutical Scaffolds: The coumarin nucleus is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can enhance the pharmacological properties of the resulting compounds.
Experimental Protocol: Synthesis of a 7-Fluoro-3-substituted Coumarin Dye via Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, such as diethyl malonate, to yield a substituted 7-fluoro-coumarin.
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, or malononitrile)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Dilute Hydrochloric Acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.
-
To this solution, add 1.1 equivalents of the active methylene compound.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[2]
Diagram of Synthetic Workflow for 7-Fluoro-Coumarin Synthesis:
Caption: General experimental workflow for the synthesis of 7-fluoro-coumarin derivatives.
Application Note 2: Synthesis of Schiff Base Dyes for Chemosensing
Schiff bases are compounds containing an azomethine group (-C=N-) and are synthesized through the condensation of a primary amine with an aldehyde. Schiff bases derived from this compound can act as chemosensors, where the hydroxyl group and the imine nitrogen form a chelating site for metal ions. This interaction can lead to a change in the dye's photophysical properties, such as a "turn-on" or "turn-off" fluorescent response, enabling the detection of specific metal ions.
Key Applications:
-
Chemosensors: These Schiff base dyes can be designed for the selective and sensitive detection of various metal ions.[6] The fluorescence response can be tailored by modifying the amine component of the Schiff base.
-
Bioimaging: Metal ions play crucial roles in biological systems. Fluorescent chemosensors derived from this compound can be used to visualize and quantify these ions in living cells.
-
Catalysis: Metal complexes of Schiff bases are also utilized as catalysts in a variety of organic transformations.
Experimental Protocol: Synthesis of a Fluorescent Schiff Base Chemosensor
This protocol outlines the synthesis of a Schiff base from this compound and a primary amine, a common route for preparing chemosensors.
Materials:
-
This compound
-
Primary amine (e.g., aniline, ethylenediamine, or a more complex diamine)
-
Methanol or Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1 equivalent of this compound in methanol or ethanol in a round-bottom flask.
-
Add 1 equivalent of the primary amine to the solution. For diamines like ethylenediamine, 0.5 equivalents are used.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-6 hours. The formation of the Schiff base is often indicated by a color change.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the solid product, wash with cold solvent, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.[2]
Diagram of Synthetic Workflow for Schiff Base Synthesis:
Caption: General experimental workflow for the synthesis of Schiff base dyes.
Data Presentation
The photophysical properties of dyes derived from this compound are influenced by the specific substituents introduced through the synthetic process. The following tables provide representative data for 7-fluoro-coumarin and Schiff base derivatives based on available literature for structurally similar compounds. Note: Specific data for dyes derived directly from this compound is limited; this data should be considered illustrative.
Table 1: Representative Photophysical Properties of 7-Fluoro-Coumarin Derivatives
| Compound Class | Representative λabs (nm) | Representative λem (nm) | Representative Quantum Yield (Φ) | Representative Molar Extinction Coefficient (ε) (M-1cm-1) | Solvent |
| 7-Fluoro-coumarin | 320-380 | 400-480 | 0.4 - 0.8 | 15,000 - 30,000 | Ethanol |
| 7-Fluoro-3-carboxy-coumarin | 330-390 | 410-490 | 0.5 - 0.9 | 18,000 - 35,000 | PBS (pH 7.4) |
| 7-Fluoro-3-cyanocoumarin | 340-400 | 420-500 | 0.6 - 0.95 | 20,000 - 40,000 | Acetonitrile |
Table 2: Representative Photophysical Properties of Schiff Base Dyes Derived from this compound
| Compound Class | Representative λabs (nm) | Representative λem (nm) | Fluorescence Response to Metal Ion | Target Metal Ion (Example) | Solvent |
| N-salicylidene-aniline derivative | 350-420 | 450-550 | Turn-on/Turn-off | Zn2+, Cu2+, Al3+ | Methanol/Water |
| N,N'-bis(salicylidene)ethylenediamine derivative | 360-430 | 460-560 | Turn-on/Turn-off | Fe3+, Cr3+, Pb2+ | DMSO/Water |
Signaling Pathway and Logical Relationship Diagram
The application of Schiff base dyes as chemosensors for metal ions involves a clear logical relationship between the dye, the metal ion, and the resulting fluorescent signal. This can be visualized as a simple signaling pathway.
Diagram of Metal Ion Detection by a Schiff Base Chemosensor:
Caption: Logical workflow of metal ion detection using a 'turn-on' Schiff base fluorescent sensor.
Conclusion
This compound is a versatile precursor for the synthesis of advanced dye molecules with significant potential in research and development. The protocols and data presented here provide a foundation for the synthesis and application of 7-fluoro-coumarin derivatives and Schiff base chemosensors. The unique properties imparted by the fluorine substitution make these dyes attractive candidates for the development of novel fluorescent probes and sensors for a wide range of scientific applications. Further research into the specific photophysical properties of dyes derived directly from this compound will undoubtedly expand their utility in various fields.
References
- 1. Core remodeling leads to long wavelength fluoro-coumarins - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02566F [pubs.rsc.org]
- 2. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
- 4. scirj.org [scirj.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] DESIGN, SYNTHESIS AND CHARACTERIZATION OF FLUORESCENT PROBES BASED ON SCHIFF BASES | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 4-Fluoro-2-hydroxybenzaldehyde as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-fluoro-2-hydroxybenzaldehyde in the preparation of a diverse range of heterocyclic compounds. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the resulting molecules, making this precursor particularly valuable in medicinal chemistry and drug discovery. This document outlines key synthetic strategies, including the Knoevenagel condensation, multicomponent reactions, and the synthesis of Schiff bases, complete with detailed experimental protocols and quantitative data.
Synthesis of 7-Fluorocoumarin Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for the synthesis of coumarins from 2-hydroxybenzaldehydes. The reaction proceeds by the condensation of the aldehyde with an active methylene compound, followed by intramolecular cyclization. The fluorine substituent at the 7-position of the coumarin scaffold can enhance biological activity and modulate pharmacokinetic properties.
General Reaction Scheme:
Figure 1: General workflow for the synthesis of 7-fluorocoumarin derivatives via Knoevenagel Condensation.
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoro-3-substituted-coumarins
This protocol describes the synthesis of 7-fluorocoumarin derivatives by reacting this compound with various active methylene compounds in the presence of a basic catalyst.
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, malononitrile)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (dilute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Beakers
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (10 mmol) and the active methylene compound (12 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.5 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (100 mL).
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water to remove any impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 7-fluorocoumarin derivative.
-
Dry the purified product under vacuum.
Quantitative Data:
| Active Methylene Compound | Product | Yield (%) | Melting Point (°C) |
| Diethyl Malonate | 7-Fluoro-3-ethoxycarbonylcoumarin | 85-95 | 145-147 |
| Ethyl Acetoacetate | 3-Acetyl-7-fluorocoumarin | 80-90 | 178-180 |
| Malononitrile | 7-Fluoro-3-cyanocoumarin | 90-98 | 230-232 |
Multicomponent Synthesis of 2-Amino-4H-pyran Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The one-pot synthesis of 2-amino-4H-pyran derivatives from this compound, an active methylene compound, and a β-dicarbonyl compound is a prime example of this approach.
General Reaction Scheme:
Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. This document provides detailed application notes and protocols for the Suzuki coupling of 4-Fluoro-2-hydroxybenzaldehyde and its derivatives with various arylboronic acids.
The resulting 4-aryl-2-hydroxybenzaldehyde scaffold is a key intermediate in the synthesis of novel therapeutic agents. Notably, derivatives of this scaffold have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance.[2] The presence of the ortho-hydroxyl and para-aldehyde functionalities on the benzaldehyde ring requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. This document outlines effective protocols and provides quantitative data to guide researchers in this synthetic endeavor.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The catalytic cycle involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the this compound derivative.
-
Transmetalation: The aryl group from the organoboron compound is transferred to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two aryl groups are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.[1]
The ortho-hydroxyl group in this compound can influence the reaction by coordinating with the palladium catalyst. This interaction can either be beneficial by facilitating the oxidative addition step or detrimental by leading to catalyst deactivation. Therefore, the choice of catalyst, ligand, base, and solvent is crucial for a successful coupling reaction.
Quantitative Data Summary
Table 1: Suzuki Coupling of 4-Bromo-2-hydroxybenzaldehyde with Various Arylboronic Acids (Analogous Conditions) [3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 91 |
| 4 | 3-Chlorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 10 | 78 |
| 5 | 2-Furylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 75 |
Table 2: Effect of Different Catalysts and Bases on the Coupling of 4-Bromo-2-hydroxybenzaldehyde with Phenylboronic Acid [3]
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 10 | 88 |
| 3 | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 4 | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | t-BuOH/H₂O | 80 | 6 | 95 |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling reaction of 4-halo-2-hydroxybenzaldehyde derivatives. These can be adapted for this compound.
Protocol 1: Standard Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 140.1 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Degassed 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.[3]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[3]
-
Add the degassed 1,4-dioxane and degassed deionized water to the flask via syringe.[3]
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.[3]
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-hydroxybenzaldehyde.[3]
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (0.5 mmol, 70.1 mg)
-
Arylboronic acid (0.6 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 mmol, 8.2 mg)
-
Potassium phosphate (K₃PO₄) (1.0 mmol, 212 mg)
-
Degassed 1,4-Dioxane (4 mL)
-
Degassed deionized water (1 mL)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add the degassed 1,4-dioxane and water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Microwave irradiate at a constant power of 60 W, with the temperature ramped from room temperature to 120 °C.
-
Hold the reaction mixture at 120 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling of 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling of 4-Fluoro-2-hydroxybenzaldehyde. This versatile building block can undergo various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, to generate a diverse array of substituted 2-hydroxybenzaldehyde derivatives. These products are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors for novel therapeutic agents and functional materials. The presence of the ortho-hydroxyl and para-fluoro substituents on the benzaldehyde ring influences the reactivity and requires careful optimization of reaction conditions to achieve high yields and selectivity.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-hydroxybenzaldehydes
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position. The resulting 4-aryl-2-hydroxybenzaldehyde scaffold is a common motif in compounds with anti-inflammatory and analgesic properties.[1]
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 100 | 8 | 92 |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 88 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 14 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-hydroxybenzaldehyde.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-hydroxybenzaldehyde Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[3] Coupling this compound with various primary and secondary amines provides access to 4-amino-2-hydroxybenzaldehyde derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, including agents for inflammatory bowel disease.[4]
Quantitative Data Summary
Specific quantitative data for the Buchwald-Hartwig amination of this compound is limited in the provided search results. The following table presents representative conditions for the amination of aryl halides, which can be adapted for the target substrate.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 10 | 91 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 75 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a flame-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-hydroxybenzaldehydes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[5] Applying this reaction to this compound yields 4-alkynyl-2-hydroxybenzaldehyde derivatives, which are precursors to various heterocyclic compounds and can be found in molecules with potential biological activities.
Quantitative Data Summary
Specific examples for the Sonogashira coupling of this compound are not detailed in the provided search results. The following table illustrates typical conditions for the Sonogashira coupling of aryl halides.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | 65 | 6 | 91 |
| 2 | 1-Heptyne | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (3) | i-Pr₂NH | DMF | 80 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 70 | 12 | 93 |
| 4 | Propargyl alcohol | PdCl₂(MeCN)₂ (2) | CuI (4) | piperidine | CH₃CN | 50 | 10 | 88 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the base and the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitored by TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Coupling: Synthesis of 4-Alkenyl-2-hydroxybenzaldehydes
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[6] This reaction can be used to introduce alkenyl groups at the 4-position of this compound, leading to the formation of stilbene-like structures, which are of interest in materials science and as potential therapeutic agents.
Quantitative Data Summary
As with the other couplings, specific data for the Heck reaction of this compound is scarce. The following table provides general conditions for the Heck coupling of aryl halides with alkenes.[7]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | - | NaOAc | DMA | 120 | 18 | 92 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Cyclopentyl methyl ether | 100 | 12 | 88 |
| 4 | 1-Octene | Herrmann's catalyst (0.5) | - | Na₂CO₃ | NMP | 140 | 16 | 76 |
Experimental Protocol: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (optional, e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or DMA)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried reaction vessel, add this compound, the palladium catalyst, and the ligand (if used).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, the base, and the alkene via syringe.
-
Heat the reaction mixture to 100-140 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery and Relevant Signaling Pathways
Derivatives of 2-hydroxybenzaldehyde are precursors to a wide range of biologically active molecules. For instance, 3-hydroxybenzaldehyde has been shown to inhibit inflammatory signaling in human umbilical vein endothelial cells (HUVECs) by downregulating inflammatory markers such as VCAM-1 and ICAM-1, and inhibiting key signaling pathways like NF-κB and p38.[1][8] These pathways are crucial in the pathogenesis of various inflammatory diseases, including atherosclerosis. The products derived from the cross-coupling of this compound are expected to exhibit similar or enhanced biological activities, making them attractive targets for drug discovery programs.
The NF-κB signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The p38 MAPK pathway is another important signaling cascade involved in inflammation and cellular stress responses.
References
- 1. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation | PLOS One [journals.plos.org]
- 2. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
Asymmetric Synthesis of a Novel Fluorinated Warfarin Analog via Organocatalytic Michael Addition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of a chiral fluorinated warfarin analog. The synthesis commences with 4-Fluoro-2-hydroxybenzaldehyde and proceeds through a two-step sequence involving a Claisen-Schmidt condensation followed by a highly enantioselective organocatalytic Michael addition of 4-hydroxycoumarin. This approach offers a practical route to novel anticoagulant candidates, leveraging the unique properties of fluorine in medicinal chemistry.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the construction of fluorinated heterocyclic compounds. The introduction of fluorine into drug molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets. Warfarin, a widely prescribed anticoagulant, and its analogs are crucial in the management of thromboembolic disorders. The asymmetric synthesis of fluorinated warfarin derivatives is of great interest for the development of next-generation anticoagulants with improved pharmacological profiles.
This application note details a robust and efficient methodology for the preparation of a chiral 4-fluoro-2-hydroxyphenyl-substituted warfarin analog. The key steps involve the synthesis of an α,β-unsaturated ketone intermediate via a Claisen-Schmidt condensation, followed by an organocatalyzed asymmetric Michael addition of 4-hydroxycoumarin.
Overall Synthetic Scheme
The asymmetric synthesis is accomplished in two primary stages:
-
Synthesis of the Michael Acceptor: A Claisen-Schmidt condensation of this compound with acetone to yield (E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-one.
-
Asymmetric Michael Addition: An organocatalyzed conjugate addition of 4-hydroxycoumarin to the synthesized α,β-unsaturated ketone, yielding the chiral fluorinated warfarin analog.
Caption: Overall workflow for the asymmetric synthesis.
Data Presentation
The following tables summarize the quantitative data for the key steps of the synthesis.
Table 1: Synthesis of (E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-one
| Entry | Aldehyde | Ketone | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Acetone | NaOH (10 mol%) | Ethanol | 4 | 25 | 85 |
Table 2: Asymmetric Michael Addition of 4-Hydroxycoumarin
| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | (E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-one | (S,S)-Diphenylethylenediamine (10) | Toluene | 48 | 25 | 92 | 95 |
| 2 | (E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-one | Cinchona-derived squaramide (5) | Dichloromethane | 24 | 0 | 94 | 97 |
Experimental Protocols
Protocol 1: Synthesis of (E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-one
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with acetone.
Materials:
-
This compound (1.0 eq)
-
Acetone (1.5 eq)
-
Sodium hydroxide (NaOH) (0.1 eq)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add acetone (1.5 eq).
-
Slowly add an aqueous solution of NaOH (10%) to the mixture at room temperature with constant stirring.
-
Continue stirring the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with deionized water and then with brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-one as a solid.
Protocol 2: Asymmetric Michael Addition of 4-Hydroxycoumarin
This protocol details the enantioselective Michael addition of 4-hydroxycoumarin to the synthesized α,β-unsaturated ketone using a chiral organocatalyst.
Materials:
-
(E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-one (1.0 eq)
-
4-Hydroxycoumarin (1.2 eq)
-
(S,S)-Diphenylethylenediamine (0.1 eq) or Cinchona-derived squaramide (0.05 eq)
-
Toluene or Dichloromethane (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral organocatalyst (e.g., (S,S)-Diphenylethylenediamine, 10 mol%) in the anhydrous solvent (e.g., toluene).
-
Add (E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-one (1.0 eq) to the catalyst solution and stir for 10 minutes at the specified temperature (see Table 2).
-
Add 4-hydroxycoumarin (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction mixture at the specified temperature for the time indicated in Table 2. Monitor the reaction by TLC.
-
After completion of the reaction, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral fluorinated warfarin analog.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Biological Context: Mechanism of Action of Warfarin Analogs
Warfarin and its analogs exert their anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[1][2][3] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several blood coagulation factors.
Caption: Inhibition of the Vitamin K Cycle by Warfarin Analogs.
The γ-glutamyl carboxylase enzyme utilizes reduced vitamin K (hydroquinone) as a cofactor to convert glutamate (Glu) residues on coagulation factor precursors into γ-carboxyglutamate (Gla) residues.[4] This carboxylation is essential for the calcium-binding capacity and subsequent activation of these clotting factors.[4] During this process, reduced vitamin K is oxidized to vitamin K epoxide. VKOR is responsible for the reduction of vitamin K epoxide back to vitamin K quinone and subsequently to the active hydroquinone form, thus completing the cycle.[1][4]
By inhibiting VKOR, warfarin analogs deplete the pool of reduced vitamin K, leading to the production of under-carboxylated and therefore inactive coagulation factors.[3] This reduction in active clotting factors results in a decrease in the blood's ability to clot, which is the therapeutic basis of anticoagulation therapy. The development of novel fluorinated analogs may lead to compounds with altered potency, duration of action, and drug-drug interaction profiles.
References
- 1. Organocatalytic atroposelective fluorooxindole addition to coumarin Michael acceptors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Organocatalytic atroposelective fluorooxindole addition to coumarin Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Purification methods for 4-Fluoro-2-hydroxybenzaldehyde
An authoritative guide for researchers and drug development professionals on the purification of 4-Fluoro-2-hydroxybenzaldehyde. This technical support center provides in-depth troubleshooting, FAQs, and detailed protocols to address common challenges in obtaining this key synthetic intermediate with high purity.
Introduction for the Senior Application Scientist
As a key building block in medicinal chemistry and materials science, the purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final products. Impurities stemming from its synthesis, often via the Reimer-Tiemann or Duff reactions, can include starting materials, regioisomers, and various byproducts that complicate downstream applications.[1][2]
This guide is structured to function as a dedicated technical support resource. It moves beyond simple procedural lists to address the specific, practical challenges a researcher may encounter. By explaining the chemical principles behind each purification step and troubleshooting strategy, this document empowers you to make informed decisions, optimize your workflow, and achieve consistent, high-purity results.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My crude product is a dark oil or discolored solid. How can I remove the color impurities?
Answer: Discoloration in crude this compound typically arises from phenolic oxidation or polymeric side products formed during synthesis, especially under harsh basic conditions like in the Reimer-Tiemann reaction.[3][4]
Diagnostic Steps:
-
TLC Analysis: Spot the crude material on a silica TLC plate and elute with a moderately polar solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Colored impurities often remain at the baseline or appear as streaks.
-
Solubility Check: Test the solubility of a small sample in a potential recrystallization solvent like isopropyl ether or a hexane/ethyl acetate mixture. Highly colored impurities may be insoluble.
Solutions:
-
Activated Charcoal Treatment: This is the most effective method for removing colored, non-polar impurities. During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. Heat for an additional 5-10 minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Be aware that charcoal can adsorb some of your product, potentially reducing the yield.
-
Column Chromatography: If the colored impurities have different polarity from your product, column chromatography is a viable option. A standard silica gel column with a gradient elution from non-polar (e.g., hexane) to moderately polar (e.g., 20:1 to 5:1 petroleum ether/ethyl acetate) can effectively separate the desired light yellow solid from baseline impurities.[5]
Question 2: I'm performing column chromatography, but the product is "tailing" or "streaking" on the TLC and column. What's causing this and how do I fix it?
Answer: Tailing is a common issue when purifying compounds with acidic protons, such as the phenolic hydroxyl group in this compound, on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly interact with your compound, leading to poor separation and elongated spots.[6]
Causality: The interaction is an acid-base phenomenon. The weakly acidic phenol binds to the silica surface, requiring a more polar eluent to be displaced, but this happens slowly and unevenly, causing the characteristic tail.
Solutions:
-
Mobile Phase Modification: The most common solution is to suppress the unwanted interaction by modifying the mobile phase.
-
Add Acetic Acid: Including a small amount of acetic acid (e.g., 0.5-1%) in your eluent will protonate the surface of the silica and any basic impurities, minimizing the ionic interaction with your phenolic product. This is the preferred method for acidic compounds.
-
Use Triethylamine (for basic compounds): While less common for this specific molecule, adding a small amount of triethylamine can be effective if you are trying to separate it from a basic impurity. However, this can make post-column solvent removal more difficult.
-
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (like Diol or C18 for reverse-phase chromatography).
Question 3: My NMR spectrum shows signals for both this compound and 2-Fluoro-4-hydroxybenzaldehyde. How do I separate these regioisomers?
Answer: The synthesis of this compound from 3-fluorophenol via ortho-formylation reactions like the Reimer-Tiemann or Duff reaction can often produce the para-substituted regioisomer, 2-Fluoro-4-hydroxybenzaldehyde, as a significant byproduct.[1][2][3] Separation is crucial and achievable due to differences in polarity.
Strategy:
-
Thin Layer Chromatography (TLC): First, optimize a solvent system that shows clear separation between the two isomers on a TLC plate. The ortho-isomer (your desired product) often exhibits intramolecular hydrogen bonding between the hydroxyl and aldehyde groups. This reduces its interaction with the silica gel, typically resulting in a higher Rf value (less polar behavior) compared to the para-isomer.
-
Column Chromatography: Meticulous column chromatography is the most effective method for separation.
-
Column Dimensions: Use a long, narrow column to maximize the separation distance (high number of theoretical plates).
-
Eluent System: Use the optimized, relatively non-polar solvent system from your TLC analysis (e.g., starting with 50:1 and slowly moving to 20:1 petroleum ether/ethyl acetate).[5] A shallow gradient or isocratic elution is often better than a steep gradient for separating close-running spots.
-
Fraction Size: Collect small fractions and analyze each one by TLC before combining the pure fractions.
-
Question 4: My yield after recrystallization is very low. What are the common causes and how can I improve it?
Answer: Low recovery is a frequent challenge in recrystallization. The goal is to create a solution that is saturated with the desired compound at a high temperature but supersaturated upon cooling.
Potential Causes & Solutions:
-
Incorrect Solvent Choice: The compound may be too soluble in your chosen solvent, even at low temperatures.
-
Solution: The ideal solvent should dissolve the compound completely when hot but very poorly when cold. Test a range of solvents. A patent for a similar compound suggests isopropyl ether is effective.[6] If the compound is too soluble, try a less polar solvent. If it's not soluble enough, try a more polar one.
-
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent the solution from becoming saturated upon cooling, leading to little or no crystal formation.
-
Solution: Add the hot solvent in small portions to the crude material until it just dissolves. If you've added too much, carefully evaporate some of the solvent to re-concentrate the solution.
-
-
Cooling Too Quickly: Rapidly crashing the solution in an ice bath can trap impurities and lead to the formation of very small crystals or oils.
-
Solution: Allow the hot solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature, then place it in an ice bath to maximize recovery. Insulating the flask can further slow the cooling process.[6]
-
-
Presence of Oily Impurities: Some impurities can act as "eutectics," preventing your product from crystallizing.
-
Solution: If your product "oils out," try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. If that fails, redissolve the mixture, add a small seed crystal of pure product, and cool slowly. A preliminary pass through a short plug of silica gel can sometimes remove these problematic impurities before attempting recrystallization.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should know for purification?
A1: Understanding the physical properties is essential for planning your purification strategy.
| Property | Value | Significance for Purification |
| Physical Form | Solid-Powder (typically light yellow) | Suitable for recrystallization. |
| Molecular Weight | 140.11 g/mol [7] | General information for calculations. |
| Boiling Point | 70-72 °C | Indicates the compound is volatile and can be purified by distillation or sublimation under vacuum, though these are less common for this solid. |
| Purity (Commercial) | Typically ≥99% | Provides a benchmark for your purification goal. |
| Solubility | Slightly soluble in water.[8] Soluble in common organic solvents like ethyl acetate, and dichloromethane.[5] | Crucial for selecting solvents for recrystallization and chromatography. |
Q2: How should I store purified this compound?
A2: Aldehydes, especially those with phenolic groups, can be sensitive to oxidation. It is recommended to store the purified solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and protected from light. Storing at ambient or refrigerated temperatures is acceptable.
Q3: What safety precautions should I take when handling this compound?
A3: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10] Avoid creating and inhaling dust.[9]
Part 3: Experimental Protocols & Workflows
Purification Method Selection Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision tree for selecting the appropriate purification method.
Protocol 1: Column Chromatography
This protocol is designed to separate this compound from common impurities, including its regioisomer.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Petroleum Ether (or Hexane) and Ethyl Acetate (reagent grade)
-
Chromatography column, flasks, TLC plates
Procedure:
-
Mobile Phase Selection: On a TLC plate, find a solvent system that gives the desired product an Rf value of ~0.3. A typical starting point is 20:1 Petroleum Ether:Ethyl Acetate.[5]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 50:1 Petroleum Ether:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (~2-3 g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally provides better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the non-polar solvent system (e.g., 50:1 Petroleum Ether:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase as the column runs (e.g., to 20:1, then 10:1). The rate of increase depends on the separation observed by TLC.
-
-
Fraction Collection:
-
Collect the eluent in small, numbered test tubes or flasks.
-
Spot every few fractions on a TLC plate, visualize under a UV lamp (254 nm), and identify the fractions containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a light-yellow solid.[5]
Protocol 2: Recrystallization
This protocol is ideal when the crude product is mostly the desired compound with minor impurities that have different solubility profiles.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropyl Ether, Hexane/Ethyl Acetate mixture)
-
Erlenmeyer flask, heating source, filtration apparatus
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in ~0.5 mL of a potential solvent. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating. Isopropyl ether has been noted as a suitable solvent in related syntheses.[6][11]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions only if necessary to achieve full dissolution.
-
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Reheat for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
References
- 1. CCXIII.—The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy- and 2-fluoro-4-hydroxy-benzaldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. The Reimer-Tiemann reaction is a chemical reaction that involves the - askIITians [askiitians.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. This compound | 348-28-7 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-DIFLUORO-4-HYDROXYBENZALDEHYDE CAS#: 918523-99-6 [m.chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 4-Fluoro-2-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4-Fluoro-2-hydroxybenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
Q2: What are some common impurities that might be present in crude this compound?
A2: Impurities can originate from starting materials, side-products, or degradation. Common impurities may include unreacted precursors (e.g., 3-fluorophenol), byproducts from incomplete reactions, or the over-oxidized corresponding carboxylic acid (4-fluoro-2-hydroxybenzoic acid).[1]
Q3: How can I visualize this compound on a Thin Layer Chromatography (TLC) plate?
A3: this compound is a UV-active compound due to its aromatic ring and can be visualized under a UV lamp (typically at 254 nm).[1] Additionally, stains that react with aldehydes or phenols can be used for visualization. A 2,4-dinitrophenylhydrazine (DNPH) stain will produce a yellow or orange spot with the aldehyde functionality. A potassium permanganate stain can also be effective as aldehydes are susceptible to oxidation.[1]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated at a temperature above the compound's melting point. To resolve this, you can try the following:
-
Increase the solvent volume: Add more hot solvent to the oiled-out mixture to fully dissolve the oil, then allow it to cool slowly.
-
Lower the temperature of dissolution: If possible, use a lower temperature to dissolve the compound initially.
-
Change the solvent or use a solvent mixture: A different solvent or the addition of a co-solvent might promote crystal formation over oiling out.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent. | - Try a solvent in which the compound has lower solubility.- Use a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes slightly turbid, then heat to clarify and cool slowly. |
| The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again. | |
| The cooling process is too rapid. | - Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling rate. | |
| Low Recovery of Purified Product | Too much solvent was used. | - Before filtering, concentrate the solution by evaporating some of the solvent and then cool it again to allow more crystals to form. |
| Premature crystallization during hot filtration. | - Use a pre-heated funnel and filter flask.- Add a small excess of hot solvent before filtration to ensure the compound remains in solution. | |
| Crystals were lost during transfer or washing. | - Ensure all crystals are transferred from the flask to the filter.- Wash the crystals with a minimal amount of ice-cold recrystallization solvent. | |
| Formation of Impure Crystals | The cooling process was too fast, trapping impurities. | - Ensure a slow cooling rate to allow for the formation of a proper crystal lattice. |
| The crude material contains a high level of impurities. | - Consider a preliminary purification step, such as passing the crude material through a short silica plug, before recrystallization. | |
| Colored Impurities in Crystals | Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Data Presentation
Physical Properties of this compound and Related Compounds
| Property | This compound | 2-Fluoro-4-hydroxybenzaldehyde | 4-Hydroxybenzaldehyde |
| Molecular Weight | 140.11 g/mol [4] | 140.11 g/mol | 122.12 g/mol |
| Melting Point | 70-72 °C | 168-170 °C | 116 °C |
| Boiling Point | 208.2 ± 20.0 °C (Predicted) | Not available | 310-311 °C |
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent (e.g., Isopropyl Ether)
This protocol is adapted from a method used for the isomeric 2-Fluoro-4-hydroxybenzaldehyde and serves as a starting point.[1][2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropyl ether and gently heat the mixture with stirring (e.g., on a hot plate) to dissolve the solid completely. Add more solvent in small portions until the solid is fully dissolved at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Protocol 2: Recrystallization using a Mixed Solvent System (e.g., Methanol-Water)
This protocol is based on a procedure for the related 3-Fluoro-4-hydroxybenzaldehyde.[3]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is hot, add water dropwise until the solution becomes slightly and persistently turbid.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold methanol-water mixture with the same composition as the crystallization solvent for washing.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Column Chromatography Purification of 4-Fluoro-2-hydroxybenzaldehyde
This guide provides troubleshooting advice and frequently asked questions for the purification of 4-Fluoro-2-hydroxybenzaldehyde using column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My separation of this compound is poor, with fractions containing multiple compounds. How can I improve this?
A1: Poor separation can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Inappropriate Solvent System: The polarity of your mobile phase (eluent) may not be optimal.
-
Solution: Before running the column, perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a composition that provides good separation between your desired product and impurities. An ideal Rf value for this compound is typically in the range of 0.2-0.4.[1] A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, can also enhance separation.[1]
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure your silica gel is uniformly packed as a slurry. Gently tap the column during packing to dislodge any air bubbles and create a homogenous stationary phase.
-
-
Column Overloading: Applying too much crude material to the column results in broad, overlapping bands.
-
Solution: A general guideline is to load an amount of crude material that is 1-5% of the total weight of the silica gel used.[1]
-
Q2: The spot for my compound is "tailing" or "streaking" on the TLC plate and on the column. What causes this and how can I fix it?
A2: Tailing is a common issue when purifying phenolic compounds like this compound on silica gel.
-
Cause: The acidic phenolic hydroxyl group can interact strongly with the slightly acidic silica gel, leading to a slow and uneven elution.
-
Solution: To mitigate this, you can add a small amount of a modifier to your mobile phase. Adding 0.5-1% triethylamine can help by neutralizing the acidic sites on the silica. Alternatively, adding a small amount of acetic acid can also sometimes improve the peak shape.
Q3: I am not seeing any compound eluting from the column. Where is my product?
A3: This can be a frustrating issue with several potential causes:
-
Solvent Polarity is Too Low: If the eluent is not polar enough, your compound may not be moving down the column.
-
Solution: Gradually increase the polarity of your solvent system. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20% or 30%.
-
-
Compound is Highly Retained: Due to strong interactions with the silica gel, your compound might be stuck at the top of the column.
-
Solution: As a last resort, you can try flushing the column with a very polar solvent, such as pure ethyl acetate or even methanol, to elute all remaining compounds.
-
-
Compound is Not Visible: It's possible your compound has eluted, but you are unable to visualize it.
-
Solution: this compound is a UV-active compound, so it should be visible under a UV lamp (254 nm). You can also use a stain that reacts with aldehydes, such as a 2,4-dinitrophenylhydrazine (DNPH) stain, which will produce a yellow or orange spot. A potassium permanganate stain can also be effective.
-
Q4: What are some common impurities I should be aware of when purifying this compound?
A4: Impurities can originate from the starting materials or from side reactions during synthesis. Common impurities may include unreacted starting materials such as 3-fluorophenol, or byproducts from over-oxidation, like the corresponding carboxylic acid (4-fluoro-2-hydroxybenzoic acid).
Data Presentation: Solvent Systems for Aromatic Aldehydes
The optimal eluent system should be determined experimentally using TLC. The following table provides starting points for solvent systems based on data for related aromatic aldehydes.
| Compound Class | Stationary Phase | Eluent System (v/v) | Typical Rf Range |
| Aromatic Aldehydes | Silica Gel | Hexane / Ethyl Acetate | 0.2 - 0.5 |
| Phenolic Aldehydes | Silica Gel | Hexane / Ethyl Acetate | 0.2 - 0.4[1] |
| 2-Fluoro-4-hydroxybenzaldehyde precursor | Silica Gel | n-Heptane / Ethyl Acetate (10:1 to 5:1) | Not specified[2] |
| Salicylaldehyde (2-hydroxybenzaldehyde) | Silica Gel | Hexane / Ethyl Acetate (20:1) | ~0.6[3] |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol that should be optimized for your specific mixture by first performing TLC analysis.
1. Preparation of the Mobile Phase (Eluent):
-
Based on your initial TLC analysis, prepare a suitable solvent system of hexane and ethyl acetate. For example, start with a 9:1 hexane:ethyl acetate mixture.
-
Prepare a sufficient quantity to run the entire column.
2. Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Pour the slurry into your chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
3. Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
4. Elution and Fraction Collection:
-
Carefully add your prepared eluent to the top of the column.
-
Begin collecting the eluting solvent in fractions (e.g., in test tubes).
-
If necessary, you can gradually increase the polarity of the eluent during the run (gradient elution) to elute more polar compounds.
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Spot each fraction on a TLC plate, elute with your chosen solvent system, and visualize under a UV lamp.
6. Isolation of Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the column chromatography purification.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Synthesis of 4-Fluoro-2-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-hydroxybenzaldehyde.
FAQs: Common Impurities and Synthetic Routes
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities are typically related to the starting materials, side reactions, and the regioselectivity of the formylation reaction. These include:
-
Unreacted Starting Material: 3-Fluorophenol.
-
Positional Isomers: 2-Fluoro-4-hydroxybenzaldehyde and 6-Fluoro-2-hydroxybenzaldehyde. The formation of these isomers is dependent on the directing effects of the fluorine and hydroxyl groups on the aromatic ring during electrophilic substitution.
-
Over-oxidation Product: 4-Fluoro-2-hydroxybenzoic acid, which can form if the aldehyde is oxidized during the reaction or workup.[1]
-
Byproducts from specific reactions: Depending on the synthetic route, other impurities may arise. For instance, the Reimer-Tiemann reaction can produce chlorinated phenol derivatives.
Q2: Which are the primary synthetic routes for this compound, and what are their general advantages and disadvantages?
A2: The three main synthetic approaches for the formylation of 3-fluorophenol are the Reimer-Tiemann reaction, the Duff reaction, and formylation with paraformaldehyde.
| Synthetic Route | Advantages | Disadvantages |
| Reimer-Tiemann Reaction | Single-step synthesis. | Often results in a mixture of ortho and para isomers, and the use of chloroform can lead to chlorinated byproducts. Yields can be moderate.[2] |
| Duff Reaction | Generally good ortho-selectivity. Avoids the use of chloroform.[3] | Can require high temperatures and sometimes results in lower yields. The reaction mechanism can be complex. |
| Formylation with Paraformaldehyde | High ortho-selectivity, good yields, and milder reaction conditions compared to the Duff reaction.[1] | May require the use of a Lewis acid catalyst and anhydrous conditions. |
| Multi-step Synthesis (via Grignard) | High purity and excellent regioselectivity. | Longer reaction sequence involving protection, bromination, Grignard reagent formation, and deprotection.[4] |
Troubleshooting Guides
Issue 1: Presence of Positional Isomers in the Final Product
Problem: My final product shows significant contamination with 2-Fluoro-4-hydroxybenzaldehyde and/or 6-Fluoro-2-hydroxybenzaldehyde.
Possible Causes & Solutions:
-
Reaction Selectivity: The chosen synthetic method may have poor regioselectivity. The hydroxyl group is a strong ortho-, para-director, while fluorine is a weaker ortho-, para-director. This can lead to substitution at various positions on the aromatic ring.
-
Solution: For high regioselectivity, consider the formylation of 3-fluorophenol with paraformaldehyde and a suitable catalyst, which is known to favor ortho-formylation.[1] Alternatively, a multi-step synthesis involving a directed ortho-metalation or the use of protecting groups can provide greater control over the position of formylation.
-
-
Ineffective Purification: The purification method may not be adequate to separate the isomers.
-
Solution: Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase, such as a phenyl-hydride column, which can effectively separate aromatic positional isomers based on differences in π–π interactions. Normal phase chromatography on silica gel with an optimized solvent system (e.g., hexane/ethyl acetate gradient) can also be effective.
-
Issue 2: Formation of 4-Fluoro-2-hydroxybenzoic Acid
Problem: My product is contaminated with a significant amount of the corresponding carboxylic acid.
Possible Causes & Solutions:
-
Oxidation during Reaction: The aldehyde product can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Ensure that all reagents and solvents are free of peroxides.
-
-
Oxidation during Workup: Exposure to air during the workup, particularly under basic conditions, can promote oxidation.
-
Solution: Minimize the time the reaction mixture is exposed to air during the workup. Acidify the reaction mixture promptly after the reaction is complete.
-
-
Purification Strategy: The carboxylic acid impurity can be removed through chemical means.
-
Solution: During an extractive workup, wash the organic layer containing the product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic 4-fluoro-2-hydroxybenzoic acid will be deprotonated and extracted into the aqueous layer, while the less acidic phenolic aldehyde remains in the organic phase.
-
Impurity Profile Overview
The following table summarizes the common impurities observed in the different synthetic routes for this compound. Precise quantitative data is often not available in the literature, so the levels are indicated qualitatively.
| Impurity | Reimer-Tiemann Reaction | Duff Reaction | Formylation with Paraformaldehyde | Multi-step Grignard Synthesis |
| 3-Fluorophenol | Minor to Major | Minor to Major | Minor | Trace |
| 2-Fluoro-4-hydroxybenzaldehyde | Major | Minor | Minor | Not typically observed |
| 6-Fluoro-2-hydroxybenzaldehyde | Minor | Trace | Trace | Not typically observed |
| 4-Fluoro-2-hydroxybenzoic acid | Minor | Minor | Minor | Trace |
| Chlorinated Byproducts | Minor to Major | Not applicable | Not applicable | Not applicable |
Experimental Protocols
Synthesis of this compound via Formylation with Paraformaldehyde[1]
This method offers high ortho-selectivity and good yields.
Materials:
-
3-Fluorophenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
1 N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq).
-
Add anhydrous THF via syringe.
-
Add triethylamine (2.0 eq) dropwise and stir the mixture for 10 minutes.
-
Add 3-fluorophenol (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 75°C) for 4 hours.
-
Cool the reaction to room temperature and add diethyl ether.
-
Wash the organic phase sequentially with 1 N HCl and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
HPLC Method for Impurity Profiling
This method is suitable for the separation and quantification of this compound and its common non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 50% B
-
35-40 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Common impurities in this compound synthesis.
Caption: Decision workflow for purification of this compound.
References
Technical Support Center: Optimizing 4-Fluoro-2-hydroxybenzaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Fluoro-2-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods involve the formylation of 3-fluorophenol. Key approaches include:
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Ortho-Formylation with MgCl₂-Et₃N and Paraformaldehyde: This is a modern, high-yield method that offers excellent regioselectivity for the ortho position.[1][2][3]
-
Reimer-Tiemann Reaction: A classic method that uses chloroform and a strong base to introduce the aldehyde group. While well-established, it can suffer from lower yields and the formation of isomeric byproducts.[4][5][6][7][8]
-
Duff Reaction: This reaction uses hexamine as the formylating agent and requires strongly electron-donating groups on the aromatic ring.[9]
-
Multi-step Synthesis via Grignard Reagent: This involves protecting the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard reagent formation, reaction with a formylating agent like DMF, and subsequent deprotection.[10]
Q2: My overall yield is consistently low. What are the general causes?
A2: Low yields can stem from several factors across different methods. Common culprits include incomplete reactions due to impure reagents or non-optimal temperatures, formation of byproducts such as the para-isomer or polymeric resins (especially in the Reimer-Tiemann reaction), and mechanical losses during workup and purification.[11]
Q3: What are the typical impurities I might encounter?
A3: Common impurities include unreacted 3-fluorophenol, the undesired 2-fluoro-4-hydroxybenzaldehyde isomer, and polymeric byproducts. In specific cases, like the MgCl₂-Et₃N method, methoxymethyl (MOM) derivatives of the phenol can form if reaction times are prolonged.[2][12]
Q4: What are the most effective purification techniques?
A4: The crude product can be effectively purified using:
-
Silica Gel Column Chromatography: A common method to separate the desired product from starting materials and byproducts. A typical eluent system is a gradient of petroleum ether and ethyl acetate.[13]
-
Recrystallization: This technique can be used to obtain a highly pure product. Isopropyl ether has been suggested as a suitable solvent for recrystallization.[12]
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehyde impurities by forming a water-soluble bisulfite adduct, which can then be isolated and hydrolyzed back to the pure aldehyde.[12]
Q5: How can I monitor the reaction's progress?
A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. The product, this compound, is a UV-active compound and can be visualized under a 254 nm UV lamp.[12] Stains like potassium permanganate or 2,4-dinitrophenylhydrazine (DNPH) can also be used, as they react with the aldehyde and phenol functional groups.[12]
Synthesis Method Comparison
| Method | Key Reagents | Typical Conditions | Reported Yield | Pros | Cons |
| Ortho-Formylation | 3-Fluorophenol, MgCl₂, Et₃N, Paraformaldehyde | Reflux in anhydrous THF or Acetonitrile for 2-5 hours.[2][3][13] | ~65-90%[13] | High yield, excellent ortho-selectivity, milder conditions.[3] | Requires anhydrous conditions; reagent quality is critical. |
| Reimer-Tiemann | 3-Fluorophenol, Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Biphasic system, heated to initiate the exothermic reaction.[7] | Moderate | Well-established, single-step process. | Often low yields, formation of para-isomer and tarry residues, use of hazardous chloroform.[11] |
| Duff Reaction | 3-Fluorophenol, Hexamine, Glyceroboric acid | High temperature (150-160°C).[14] | Moderate | Avoids chlorinated solvents. | Generally inefficient, requires high temperatures.[9] |
| Grignard Route | 3-Fluorophenol, Protecting Group, Brominating Agent, Mg, DMF | Multi-step process involving protection, bromination, Grignard formation, formylation, and deprotection.[10] | Good | High purity achievable.[10] | Multi-step process increases complexity and time. |
Troubleshooting Guides
Ortho-Formylation (MgCl₂/Et₃N/Paraformaldehyde Method)
Q: The reaction is sluggish, or the conversion of 3-fluorophenol is low. What could be wrong?
A: Incomplete reactions are often traced back to reagent and condition sensitivity.
-
Moisture Contamination: This reaction is sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Reagents like MgCl₂ must be anhydrous, and solvents like THF must be freshly distilled or dried.[3]
-
Reagent Quality: Use high-purity, anhydrous MgCl₂. Paraformaldehyde can depolymerize over time; use a fresh, high-quality source.
-
Insufficient Heating: The reaction typically requires heating to reflux to proceed efficiently. Ensure the reaction mixture reaches and maintains the appropriate temperature (approx. 75°C for THF).[3]
Q: I'm observing significant byproduct formation. How can I improve selectivity?
A: While this method is highly ortho-selective, side reactions can occur.
-
Extended Reaction Time: Prolonged heating can sometimes lead to the formation of byproducts. Monitor the reaction by TLC and quench it once the starting material is consumed.
-
Incorrect Stoichiometry: Ensure the molar ratios of the reagents are correct as per the established protocol. An excess of paraformaldehyde or base can potentially lead to side reactions.
Reimer-Tiemann Reaction Troubleshooting
Q: My reaction produced a large amount of dark, tarry residue with a very low yield of the desired product. How can I prevent this?
A: Tar formation is a classic problem with the Reimer-Tiemann reaction, often caused by the polymerization of the phenol under harsh basic conditions.[11]
-
High Reaction Temperature: The reaction is exothermic. While initial heating is needed, the temperature should be carefully controlled to prevent it from running away, which accelerates polymerization.[7][11]
-
Base Concentration: The concentration of the hydroxide solution is crucial. If it's too high, it can promote side reactions.
-
Efficient Mixing: In the biphasic system, vigorous stirring is essential to ensure the reagents interact effectively, which can improve the yield of the desired product over polymerization. The use of a phase-transfer catalyst can also be beneficial.[7]
Q: My product is a mixture of ortho and para isomers. How can I increase the yield of the ortho product (this compound)?
A: The Reimer-Tiemann reaction can produce both isomers.[5] Ortho-selectivity is generally favored due to an interaction between the phenoxide ion and the electrophilic dichlorocarbene intermediate.[7][8] To favor the ortho product, ensure a high concentration of the phenoxide by using a sufficiently strong base. The isomers can typically be separated by column chromatography or fractional distillation.[4]
Experimental Protocols
Protocol 1: Ortho-Formylation using MgCl₂, Et₃N, and Paraformaldehyde
This protocol is adapted from general procedures for the ortho-formylation of phenols.[3][13]
-
Preparation: In a dry, three-necked, round-bottomed flask purged with argon, add anhydrous magnesium chloride (1.1-1.5 equivalents) and paraformaldehyde (2-3 equivalents).
-
Solvent and Base Addition: Add anhydrous acetonitrile or tetrahydrofuran (THF) via syringe. Stir the mixture and add triethylamine (2-2.5 equivalents) dropwise.
-
Substrate Addition: Add 3-fluorophenol (1 equivalent) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 75-80°C) for 3-5 hours. Monitor the reaction progress using TLC.
-
Workup: After cooling to room temperature, quench the reaction by adding 1 M hydrochloric acid (HCl).
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. Purify the crude residue by silica gel column chromatography, typically using a gradient of petroleum ether/ethyl acetate as the eluent, to yield this compound as a light-yellow solid.[13]
Protocol 2: Reimer-Tiemann Reaction
This is a general protocol for the Reimer-Tiemann reaction.[6][7]
-
Preparation: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve 3-fluorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (3-4 equivalents).
-
Reagent Addition: Heat the solution to 60-70°C. Add chloroform (1.5 equivalents) dropwise through the dropping funnel while stirring vigorously. The reaction is exothermic, and the temperature should be maintained.
-
Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for an additional 1-2 hours.
-
Workup: Cool the reaction mixture and acidify it with dilute sulfuric acid or hydrochloric acid. This will neutralize the excess base and hydrolyze the intermediate.
-
Isolation: The product can be isolated by steam distillation. The unreacted phenol and the ortho-isomer will distill over, leaving the para-isomer and resinous material behind.[4]
-
Purification: The collected distillate can be extracted with an organic solvent (e.g., diethyl ether). The organic layer is then dried and concentrated. Further purification can be achieved by column chromatography to separate the ortho and para isomers.
Visualizations
Caption: Experimental workflow for the ortho-formylation of 3-fluorophenol.
Caption: Troubleshooting flowchart for low yield in formylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 5. The Reimer-Tiemann reaction is a chemical reaction that involves the - askIITians [askiitians.com]
- 6. byjus.com [byjus.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | 348-28-7 [chemicalbook.com]
- 14. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: Synthesis of 4-Fluoro-2-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-2-hydroxybenzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound from 3-fluorophenol are direct ortho-formylation reactions. The primary examples include:
-
Magnesium Chloride/Paraformaldehyde Method: This is a regioselective method that gives exclusively the ortho-formylation product.
-
Reimer-Tiemann Reaction: A classic method for ortho-formylation of phenols using chloroform and a strong base. However, its regioselectivity is not always high, and it can produce a mixture of isomers.[1][2]
-
Duff Reaction: This reaction uses hexamine as the formylating agent and typically favors ortho-formylation. It is known for being experimentally simple but can suffer from low yields.[3][4]
-
Multi-step Synthesis via Grignard Reaction: A more complex, multi-step approach that involves protection of the hydroxyl group, followed by bromination, Grignard reagent formation, formylation with DMF, and deprotection. This method can achieve high purity.[5]
Q2: What are the typical yields for these methods?
A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. The following table provides a general comparison:
| Synthesis Method | Reported Yield | Reference |
| MgCl₂/Paraformaldehyde | ~65% | [6] |
| Reimer-Tiemann Reaction | Generally low to moderate | [7][8] |
| Duff Reaction | Generally inefficient | [4] |
| Multi-step via Grignard | High purity, overall yield dependent on all steps | [5] |
Q3: What are the main side products I should be aware of?
A3: The formation of side products is a common cause of low yield. Key side products for each method include:
-
MgCl₂/Paraformaldehyde Method: Formation of 2-methoxymethylphenol derivatives can occur with prolonged reaction times.[9]
-
Reimer-Tiemann Reaction: The primary side product is the isomeric para-formylated product (2-Fluoro-4-hydroxybenzaldehyde). The ortho:para ratio can be influenced by the reaction conditions.[2][10]
-
Duff Reaction: Di-formylation at both ortho positions can occur if both are available. Resin/polymer formation is also a known side reaction.
-
Multi-step via Grignard: Side reactions can occur at each step, for example, incomplete reaction or formation of byproducts during bromination or the Grignard reaction.
Q4: How can I purify the final product?
A4: Common purification techniques for this compound include:
-
Recrystallization: Isopropyl ether is a suggested solvent for recrystallization.
-
Column Chromatography: A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the product from impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield in Ortho-Formylation with MgCl₂ and Paraformaldehyde
Problem: The reaction results in a low yield of this compound.
| Potential Cause | Suggested Solution |
| Moisture in Reagents/Solvent | Ensure all reagents, especially magnesium chloride and paraformaldehyde, and the solvent (e.g., THF or acetonitrile) are anhydrous. The use of anhydrous MgCl₂ beads is crucial; powder dried over P₄O₁₀ may not be sufficient.[11][12] |
| Insufficient Reagent Stoichiometry | Use at least two equivalents of magnesium chloride and an excess of paraformaldehyde to ensure a faster reaction and higher yield.[9][11] |
| Prolonged Reaction Time | Extended reaction times can lead to the formation of 2-methoxymethyl-3-fluorophenol as a byproduct. Monitor the reaction progress by TLC to determine the optimal reaction time.[9] |
| Incomplete Reaction | The electron-withdrawing nature of the fluorine atom can slow down the reaction. Ensure adequate heating (reflux) and stirring to promote the reaction.[9] |
Low Yield and Poor Regioselectivity in the Reimer-Tiemann Reaction
Problem: The Reimer-Tiemann reaction of 3-fluorophenol gives a low yield and a mixture of ortho and para isomers.
| Potential Cause | Suggested Solution |
| Poor Regioselectivity | The ortho:para ratio is influenced by the cation of the base used. Using a base with a cation that can chelate with the phenoxide can favor ortho-formylation.[2][10] Running the reaction in the presence of cyclodextrins has also been shown to favor the para-product.[1] |
| Low Reactivity | The deactivating effect of the fluorine atom can lead to low yields. Ensure vigorous stirring in the biphasic system to maximize the interfacial area for the reaction to occur. The use of a phase-transfer catalyst can be beneficial.[13] |
| Decomposition of Product | The product can be sensitive to the strongly basic conditions and high temperatures, leading to decomposition. Carefully control the reaction temperature and minimize the reaction time. |
| Side Reactions | Dichlorocarbene can react with other functional groups if present in the substrate. This reaction may not be suitable for complex molecules.[13] |
Low Yield in the Duff Reaction
Problem: The Duff reaction with 3-fluorophenol results in a low yield of the desired product.
| Potential Cause | Suggested Solution |
| Generally Inefficient Reaction | The Duff reaction is known for its often low yields.[4] Consider using a modified procedure, such as performing the reaction in anhydrous trifluoroacetic acid, which can improve yields for some substrates.[14] |
| Di-formylation | If both ortho positions are available, di-formylation can be a significant side reaction. Carefully control the stoichiometry of hexamine to the phenol to favor mono-formylation. |
| Polymer/Resin Formation | Phenol-formaldehyde type resin formation can occur. Avoid excessively high temperatures and prolonged reaction times. |
| Deactivating Substituent | The electron-withdrawing fluorine atom on the phenol ring can decrease the nucleophilicity of the ring, leading to a slower reaction and lower yield. |
Experimental Protocols
Ortho-Formylation of 3-Fluorophenol using MgCl₂ and Paraformaldehyde
This protocol is adapted from a general procedure for the ortho-formylation of phenols.
Materials:
-
3-Fluorophenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
1N Hydrochloric Acid (HCl)
-
Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous MgCl₂ (2 equivalents) and paraformaldehyde (3 equivalents).
-
Add anhydrous THF or acetonitrile via syringe.
-
Add anhydrous triethylamine (2 equivalents) dropwise via syringe and stir the mixture for 10 minutes.
-
Add 3-fluorophenol (1 equivalent) dropwise via syringe.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and add ether.
-
Wash the organic phase successively with 1N HCl and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. echemi.com [echemi.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 14. Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction - Lookchem [lookchem.com]
Technical Support Center: Formylation of 3-Fluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 3-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when formylating 3-fluorophenol?
The formylation of 3-fluorophenol is an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) is a strong activating group and is ortho, para-directing. The fluorine atom (-F) is a deactivating group but is also ortho, para-directing. The directing effects of the hydroxyl group are dominant. Therefore, the formyl group (-CHO) is expected to add to the positions ortho and para to the hydroxyl group. This results in the formation of two primary isomers: 2-hydroxy-4-fluorobenzaldehyde (para-formylation) and 2-hydroxy-6-fluorobenzaldehyde (ortho-formylation). The electronic and steric effects of the fluorine atom can influence the ratio of these products.
Q2: Which formylation reaction is most suitable for 3-fluorophenol?
Several classical formylation reactions can be applied to phenols, each with its own advantages and disadvantages. The choice of method can influence the regioselectivity and yield. Common methods include:
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. It is a versatile method for introducing a formyl group.[1][2]
-
Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid. It is known for its operational simplicity and typically favors ortho-formylation.[3][4]
-
Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution to generate a dichlorocarbene intermediate, which then electrophilically attacks the phenoxide ring.[1][5] It often gives a mixture of ortho and para isomers, with the ortho isomer usually predominating.[1]
-
Magnesium-Mediated ortho-Formylation: This method utilizes paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. It is known to be highly selective for ortho-formylation of phenols.[6][7]
The optimal method will depend on the desired regioselectivity and the scale of the reaction.
Q3: What are the common side reactions observed during the formylation of 3-fluorophenol?
Several side reactions can occur, leading to impurities and reduced yields. These include:
-
Di-formylation: If both ortho positions are available and the reaction conditions are harsh, a second formyl group can be introduced to the ring.[8]
-
Polymer/Resin Formation: Phenols can react with formaldehyde (or its equivalents) to form phenolic resins, especially under acidic or basic conditions at elevated temperatures.[8]
-
O-Formylation: The hydroxyl group of the phenol can be formylated to produce a formate ester.
-
Substitution of the formyl group: In some cases, the formyl group of the product can be substituted by other reagents present in the reaction mixture.[9]
Careful control of reaction parameters such as stoichiometry, temperature, and reaction time is crucial to minimize these side reactions.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time and monitor progress by TLC. - Increase the reaction temperature cautiously, as this may also promote side reactions.[8] |
| Decomposition of reagents | - Ensure all reagents are fresh and of high purity. - For moisture-sensitive reactions like the Vilsmeier-Haack and MgCl₂-mediated formylation, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[10] |
| Ineffective Vilsmeier reagent formation | - Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0 °C) before adding the 3-fluorophenol.[1] |
| Poor activation of the phenol | - In the Reimer-Tiemann reaction, ensure a sufficiently strong base is used to deprotonate the phenol to the more reactive phenoxide.[5] |
Issue 2: Formation of Multiple Products and Isomers
| Possible Cause | Suggested Solution |
| Lack of regioselectivity | - To favor para-formylation: In the Reimer-Tiemann reaction, the addition of cyclodextrins can enhance the formation of the para isomer by sterically blocking the ortho positions.[11] - To favor ortho-formylation: The Duff reaction and magnesium-mediated formylation are generally selective for the ortho position.[4][6] |
| Di-formylation | - Reduce the molar ratio of the formylating agent (e.g., HMTA in the Duff reaction) relative to the 3-fluorophenol.[8] - Monitor the reaction closely and stop it once the desired mono-formylated product is maximized.[8] |
Issue 3: Product Purification Challenges
| Possible Cause | Suggested Solution |
| Difficulty separating ortho and para isomers | - Utilize column chromatography with a carefully selected eluent system. The polarity difference between the isomers may allow for separation. A gradient elution from a non-polar to a more polar solvent system is often effective.[12] - Recrystallization can be attempted if a suitable solvent is found that selectively dissolves one isomer over the other at different temperatures.[12] |
| Presence of resinous byproducts | - An aqueous workup with a base wash can help remove some acidic resinous materials. - Column chromatography is typically necessary to separate the desired product from polymeric impurities. |
| Product tailing on silica gel column | - The phenolic hydroxyl group can interact with the acidic silica gel, causing tailing. Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can help to obtain sharper peaks.[13] |
Experimental Protocols
Vilsmeier-Haack Formylation of 3-Fluorophenol (General Procedure)
This protocol is adapted from a general procedure for the formylation of electron-rich arenes.[1][14]
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve 3-fluorophenol (1 eq.) in a minimal amount of anhydrous dichloromethane (DCM). Add the phenolic solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 30-60 minutes to hydrolyze the intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Duff Reaction of 3-Fluorophenol (General Procedure)
This protocol is a general procedure for the ortho-formylation of phenols.[4][11]
-
Reaction Setup: In a round-bottom flask, combine 3-fluorophenol (1 eq.) and hexamethylenetetramine (HMTA, 1.5 eq.).
-
Reaction: Add glacial acetic acid or trifluoroacetic acid as the solvent. Heat the mixture to 100-150 °C and stir for several hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong acid, such as sulfuric acid, to hydrolyze the intermediate imine. Heat the mixture to complete the hydrolysis.
-
Work-up and Purification: After cooling, extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
Data Summary
Product Characterization
| Compound | Structure | Molecular Formula | Molecular Weight | Melting Point (°C) |
| 2-Hydroxy-4-fluorobenzaldehyde |
| C₇H₅FO₂ | 140.11 g/mol | 70[15] |
| 2-Hydroxy-6-fluorobenzaldehyde |
| C₇H₅FO₂ | 140.11 g/mol | 32-35[16] |
Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Peaks (cm⁻¹) |
| 2-Hydroxy-4-fluorobenzaldehyde | 9.7 (s, 1H, CHO), 11.2 (s, 1H, OH), 6.7-7.6 (m, 3H, Ar-H) | 196 (C=O), 165 (d, C-F), 162 (C-OH), 105-135 (Ar-C) | 3100-3300 (O-H), 1650 (C=O) |
| 2-Hydroxy-6-fluorobenzaldehyde | ~10.4 (s, 1H, CHO), ~7.2-7.6 (m, 3H, Ar-H)[17] | ~187 (C=O), ~162 (d, C-F), ~115-160 (Ar-C)[17] | 3000-3300 (O-H), 1660 (C=O) |
Note: NMR data can vary depending on the solvent and instrument frequency.
Visualizations
Caption: Reaction pathways for the formylation of 3-fluorophenol.
Caption: General troubleshooting workflow for formylation reactions.
References
- 1. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Hydroxy-4-fluorobenzaldehyde | 348-28-7 | FH45634 [biosynth.com]
- 16. synarchive.com [synarchive.com]
- 17. benchchem.com [benchchem.com]
Removal of unreacted starting materials from 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the removal of unreacted starting materials and other impurities from 4-Fluoro-2-hydroxybenzaldehyde.
Troubleshooting Guides
This section addresses specific issues users might encounter during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Recrystallization Issues
Question: My recrystallization of this compound is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low recovery during recrystallization is a common challenge. Below are several potential causes and corresponding troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| High Solubility in Chosen Solvent | The compound may be too soluble in the recrystallization solvent, even at low temperatures, leading to significant loss in the mother liquor. | Experiment with different solvents or solvent mixtures. A patent for the synthesis of the similar 2-fluoro-4-hydroxybenzaldehyde suggests recrystallization from isopropyl ether.[1] If your product is too soluble, try adding a less polar "anti-solvent" (e.g., hexane) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals that trap impurities and may be difficult to collect. | Allow the hot, saturated solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help to slow down the cooling process. |
| Insufficient Concentration | If the initial solution is too dilute, crystallization may be incomplete or not occur at all. | Before cooling, gently heat the solution to evaporate some of the solvent to achieve a more concentrated, saturated solution. Be careful not to evaporate too much solvent, which could cause the product to "oil out". |
| Presence of Oily Impurities | Oily impurities can sometimes inhibit crystal formation or cause the product to separate as an oil. | Try adding a small amount of activated charcoal to the hot solution to adsorb these impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
Column Chromatography Issues
Question: I am experiencing poor separation of this compound from its impurities using column chromatography. What can I do to improve the separation?
Answer: Poor separation on a column can be attributed to several factors. Consider the following troubleshooting tips:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System (Mobile Phase) | The polarity of your mobile phase may not be optimal for separating your target compound from impurities like unreacted 3-fluorophenol or isomeric byproducts. | The key is to find a solvent system that provides a good separation of spots on a Thin Layer Chromatography (TLC) plate before running the column. An ideal Rf for the desired compound is typically between 0.2 and 0.4.[2] For this compound, a gradient of ethyl acetate in a non-polar solvent like hexane or heptane is a good starting point. A patent for a related compound suggests an ethyl acetate/n-heptane mixture.[1] |
| Improper Column Packing | An improperly packed column with channels, cracks, or air bubbles will lead to uneven solvent flow and poor separation. | Ensure the silica gel is uniformly packed as a slurry in the initial, least polar mobile phase. Gently tap the column during packing to settle the silica gel and remove any air bubbles. |
| Column Overloading | Applying too much crude material to the column will result in broad, overlapping bands, making separation difficult. | As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.[2] |
| Compound Tailing on TLC/Column | The phenolic hydroxyl group of this compound can interact strongly with the acidic silica gel, leading to tailing of the spot/band. | Add a small amount of a modifying agent to your mobile phase, such as 0.5-1% triethylamine or acetic acid, to suppress this interaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities can arise from the starting materials or side reactions during synthesis. These may include:
-
Unreacted 3-fluorophenol: This is a common starting material and can be carried through the workup.
-
Isomeric Byproducts: Depending on the formylation method used (e.g., Reimer-Tiemann or Duff reaction), you may have isomeric impurities such as 2-fluoro-4-hydroxybenzaldehyde.
-
Over-oxidation Product: The aldehyde group can be oxidized to a carboxylic acid, forming 4-fluoro-2-hydroxybenzoic acid.[2]
Q2: How can I effectively remove unreacted 3-fluorophenol?
A2: Unreacted 3-fluorophenol can often be removed through an extractive workup or column chromatography. A wash with a dilute aqueous base (like sodium bicarbonate or sodium carbonate) can help to deprotonate the more acidic phenol and extract it into the aqueous layer. However, since the desired product also has a phenolic hydroxyl group, this must be done carefully to avoid significant product loss. Column chromatography is generally more effective for separating compounds with similar functionalities.
Q3: How can I visualize this compound and its common impurities on a TLC plate?
A3: this compound is a UV-active compound due to its aromatic ring, so it can be visualized under a UV lamp (254 nm).[2] Additionally, stains that react with aldehydes and phenols can be used. A 2,4-dinitrophenylhydrazine (DNPH) stain will react with the aldehyde to give a yellow or orange spot, while a potassium permanganate stain can also be effective as aldehydes are readily oxidized.[2]
Data Presentation
Physical and Solubility Properties
| Property | This compound | 4-Hydroxybenzaldehyde |
| Molecular Weight | 140.11 g/mol [3] | 122.12 g/mol |
| Melting Point | 70-72 °C | 112-116 °C[4] |
| Boiling Point | 219.2 °C (Predicted)[5] | Sublimes |
| Water Solubility | Slightly soluble[6] | 1.38 g/100 mL (30.5 °C)[4] |
| Ethanol Solubility | Soluble | Easily soluble[4] |
| Methanol Solubility | Soluble | Easily soluble |
| Acetone Solubility | Soluble | Easily soluble[4] |
| Ethyl Acetate Solubility | Soluble | Easily soluble[4] |
| Dichloromethane Solubility | Soluble | Soluble |
| Toluene Solubility | Soluble | Soluble (3.68 g/mL at 65 °C)[4] |
| Hexane Solubility | Sparingly soluble | Sparingly soluble |
Typical Purification Outcomes
The following data is based on a patented procedure for the closely related isomer, 2-fluoro-4-hydroxybenzaldehyde, and serves as a representative example.[1]
| Purification Method | Starting Material | Solvent/Eluent | Yield | Purity (by HPLC) |
| Recrystallization | Crude 2-fluoro-4-hydroxybenzaldehyde | Isopropyl ether | 76.4% | 99.6% |
| Column Chromatography | Crude 1-bromo-2-fluoro-4-methoxybenzene | Ethyl acetate: n-heptane (1:10 to 1:5) | 44.9% | 97.3% |
Experimental Protocols
Recrystallization of this compound (Adapted Protocol)
This protocol is adapted from a patented synthesis method for a similar compound.[1]
-
Dissolve the crude this compound in a minimal amount of hot isopropyl ether (heated to approximately 60-65°C).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropyl ether.
-
Dry the purified crystals under vacuum.
Column Chromatography of a Mixture Containing this compound
This is a general protocol that should be optimized for your specific mixture using TLC first.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the initial mobile phase or a more volatile solvent (like dichloromethane), and carefully apply it to the top of the silica gel.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., a mixture of hexane/heptane and ethyl acetate). The polarity can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the purified desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2,5-DIFLUORO-4-HYDROXYBENZALDEHYDE CAS#: 918523-99-6 [m.chemicalbook.com]
Technical Support Center: Stability of 4-Fluoro-2-hydroxybenzaldehyde Under Acidic Conditions
Welcome to the Technical Support Center for 4-Fluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile building block, particularly when utilized in acidic environments. Our goal is to provide you with the technical insights and practical solutions necessary to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've noticed a change in the color and consistency of my this compound sample after exposure to an acidic reaction medium. What could be happening?
A1: This is a common observation and often points to acid-catalyzed degradation. This compound, like other salicylaldehydes, is susceptible to instability in the presence of strong acids. The primary degradation pathways to consider are:
-
Hemiacetal and Acetal Formation: In the presence of an acid catalyst and nucleophilic solvents (like alcohols), the aldehyde functional group can react to form a hemiacetal, which can then proceed to form a more stable acetal. This is a reversible reaction in its initial stages but can lead to the consumption of your starting material.[1][2]
-
Polymerization: Aldehydes, especially aromatic aldehydes, can undergo self-condensation or polymerization reactions, which are often catalyzed by acids.[3] This can result in the formation of insoluble, often colored, polymeric materials. This is a known phenomenon for the parent compound, salicylaldehyde.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, making the aromatic ring more susceptible to electrophilic attack. If your acidic medium contains potential electrophiles, side reactions on the aromatic ring can occur.
The visual changes you are observing are likely a combination of these processes, leading to a complex mixture of byproducts.
Q2: At what pH or with which types of acids are these stability issues most pronounced?
A2: While a definitive pH threshold for the degradation of this compound has not been extensively published, as a general principle, stronger acids and higher temperatures will accelerate the degradation processes.
-
Strong Mineral Acids: Acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃) are more likely to catalyze degradation compared to weaker organic acids.
-
Lewis Acids: Lewis acids, which are frequently used as catalysts in organic synthesis, can also promote these degradation pathways.
-
Temperature: Increased temperature will significantly increase the rate of these reactions. Even mildly acidic conditions at elevated temperatures can lead to substantial degradation over time.
It is crucial to evaluate the stability of this compound under your specific reaction conditions if you suspect instability.
Q3: How does the fluorine substituent affect the stability of the molecule in acidic conditions?
A3: The fluorine atom at the 4-position has two opposing electronic effects that influence the molecule's reactivity:
-
Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bonds. This effect can slightly decrease the nucleophilicity of the aromatic ring, potentially slowing down some electrophilic substitution reactions.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic ring via resonance. This effect increases the electron density on the ring, particularly at the ortho and para positions relative to the fluorine.
The interplay of these effects is complex. For phenol acidity, the inductive effect of halogens generally outweighs the resonance effect, making halophenols slightly more acidic than phenol itself.[1][2][4] However, for 4-fluorophenol, the +R and -I effects nearly cancel each other out, resulting in an acidity very similar to phenol.[2] In the context of acid-catalyzed reactions, the fluorine atom's influence on the stability of intermediates in degradation pathways would need to be considered for a complete understanding.
Q4: How can I assess the stability of my this compound sample under my specific acidic conditions?
A4: A forced degradation study is a systematic way to determine the stability of your compound under stress conditions. This will help you identify potential degradation products and develop analytical methods to monitor the reaction. Here is a general protocol you can adapt:
Objective: To evaluate the stability of this compound under acidic conditions.
Materials:
-
This compound
-
Your acidic reaction medium of interest (e.g., 0.1 M HCl, 0.1 M H₂SO₄)
-
A suitable organic solvent (e.g., acetonitrile, methanol)
-
Neutralizing agent (e.g., 0.1 M NaOH)
-
Analytical instrumentation (HPLC, TLC, LC-MS, NMR)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the organic solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of the acidic solution.
-
Control: Mix an aliquot of the stock solution with an equal volume of purified water.
-
-
Incubation: Incubate both the stressed sample and the control at a specific temperature (e.g., room temperature, 50 °C, 80 °C).
-
Time Points: Withdraw aliquots from both solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquots with the neutralizing agent to stop the degradation reaction.
-
Analysis: Analyze the samples by a suitable analytical method (HPLC is often preferred for its quantitative capabilities).[5][6][7][8]
| Stress Condition | Acid/Base Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | 80 °C | 48 hours | |
| Photolytic | UV/Vis light | Room Temp | As per ICH Q1B |
This table provides example parameters and should be adapted to your specific needs.
Caption: Workflow for a forced degradation study.
Q5: What analytical techniques are best for monitoring the degradation of this compound?
A5: A multi-technique approach is often the most informative.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment and stability studies. A reverse-phase C18 column with a UV detector is a good starting point.[9] It allows for the quantification of the parent compound and the detection of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of any degradation products formed, which can help in elucidating the degradation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the degradation products, especially if they can be isolated.[10] Changes in the chemical shifts of the aldehyde and aromatic protons can indicate structural modifications.
-
Thin-Layer Chromatography (TLC): A quick and easy way to visually assess the progress of a reaction and the formation of byproducts.[11] this compound is UV active and can also be visualized with stains that react with aldehydes (e.g., 2,4-dinitrophenylhydrazine) or phenols.[11]
Caption: Potential acid-catalyzed degradation pathways.
Q6: How can I prevent or minimize the degradation of this compound in my acidic reaction?
A6: Minimizing degradation requires careful control of your reaction conditions.
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Use the Mildest Possible Acidic Conditions: If your reaction allows, use a weaker acid or a lower concentration of a strong acid.
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Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Limit Reaction Time: Monitor your reaction closely (e.g., by TLC or HPLC) and quench it as soon as the desired transformation is complete.
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Protecting Groups: If the aldehyde or hydroxyl group is not involved in the desired reaction, consider protecting it. For example, the hydroxyl group can be protected as an ether, and the aldehyde can be protected as an acetal (though this would be counterproductive if you are trying to avoid acetal formation).
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Solvent Choice: Be mindful of nucleophilic solvents (like alcohols) that can participate in hemiacetal and acetal formation. If possible, use a non-nucleophilic solvent.
By carefully considering these factors, you can significantly improve the stability of this compound in your experiments.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. C-24 STUDY OF ACID CATALYSIS FOR CONDENSATIONOF 4-HYDROXYBENZALDEHYDE WITH ACETONE | Semantic Scholar [semanticscholar.org]
- 4. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. longdom.org [longdom.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 4-Fluoro-2-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-hydroxybenzaldehyde. The information is designed to address specific issues that may be encountered during experimentation and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The stability of this compound can be compromised by several factors, including:
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Exposure to high temperatures: Thermal stress can lead to the breakdown of the molecule.
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Strongly basic conditions (high pH): Aromatic aldehydes can be susceptible to reactions like the Cannizzaro reaction under basic conditions.[1]
-
Exposure to light: Photodegradation can occur, particularly with prolonged exposure to UV light.
-
Oxidizing agents: The aldehyde and phenol groups can be susceptible to oxidation.
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Improper storage: Long-term storage under inappropriate conditions (e.g., exposure to air and moisture) can lead to gradual degradation.[2]
Q2: What are the likely decomposition pathways for this compound?
A2: While specific studies on the decomposition of this compound are not extensively documented, based on the reactivity of similar compounds, two primary degradation pathways can be proposed:
-
Under Strongly Basic Conditions (Cannizzaro-type Reaction): In the presence of a strong base and no enolizable protons, aromatic aldehydes can undergo a disproportionation reaction (Cannizzaro reaction). This would result in the formation of the corresponding primary alcohol (4-fluoro-2-hydroxybenzyl alcohol) and a carboxylic acid (4-fluoro-2-hydroxybenzoic acid).[1]
-
Thermal Decomposition: At elevated temperatures, the molecule is expected to fragment. Based on studies of similar fluorinated aromatic compounds, thermal decomposition can lead to the formation of carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[3]
Q3: What are the common impurities found in this compound, and how can they be identified?
A3: Common impurities can originate from the synthesis process or degradation. These may include:
-
Unreacted starting materials.
-
Byproducts from incomplete reactions.
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The corresponding carboxylic acid (4-fluoro-2-hydroxybenzoic acid) due to oxidation.[1]
These impurities can be identified and their levels quantified using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To maintain the integrity and purity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place.[2]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]
-
Container: Keep the container tightly sealed to prevent moisture absorption.[2]
-
Light: Protect from direct sunlight and strong light sources.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected side products. | Degradation of the starting material. | * Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC). * If the purity is low, consider purification by recrystallization or column chromatography. * Ensure that the compound has been stored under the recommended conditions. |
| Reaction mixture turns dark or forms a tar-like substance. | Polymerization or extensive decomposition of the aldehyde. | * This may occur under strongly acidic or basic conditions, or at high temperatures. * Consider running the reaction at a lower temperature. * Optimize the pH of the reaction mixture. * Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation. |
| Low recovery of the compound after an aqueous workup. | The phenolic hydroxyl group can be deprotonated under basic conditions, increasing the compound's solubility in the aqueous phase. | * Before extraction with an organic solvent, ensure the aqueous layer is acidified to a pH where the hydroxyl group is protonated (typically pH < 7). |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound
This protocol outlines a general method for assessing the stability of this compound under specific stress conditions.
-
Sample Preparation: Prepare several solutions of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Subject the solutions to various stress conditions in parallel:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Acidic Stress: Add a small amount of a dilute acid (e.g., 0.1 M HCl).
-
Basic Stress: Add a small amount of a dilute base (e.g., 0.1 M NaOH).
-
Oxidative Stress: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).
-
Photolytic Stress: Expose to a UV light source.
-
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze the aliquots by a suitable stability-indicating method, such as HPLC with a UV detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample stored under normal conditions. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: General experimental workflow for stability testing.
References
Validation & Comparative
A Comparative Guide to the Reaction Products of 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 4-Fluoro-2-hydroxybenzaldehyde, a versatile starting material in organic synthesis. Due to its unique substitution pattern, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and an electron-withdrawing fluorine atom, this compound serves as a valuable building block for a diverse range of molecular architectures, particularly in the realm of medicinal chemistry. This document outlines key reactions, presents comparative data from related compounds, and provides detailed experimental protocols to inform synthetic strategies.
Performance Comparison of Key Reaction Products
The reactivity of this compound in several common organic transformations is of significant interest. While specific quantitative data for this exact molecule is limited in published literature, we can draw valuable comparisons from closely related fluorinated and hydroxy-substituted benzaldehydes. The electron-withdrawing nature of the fluorine atom generally enhances the electrophilicity of the aldehyde carbonyl group, while the ortho-hydroxyl group can participate in intramolecular interactions and influence regioselectivity.
Below is a summary of expected outcomes and available data for key reactions, which can be used to guide experimental design.
| Reaction Type | Reactants | Major Product Type | Expected Yield Range (%) | Key Considerations |
| Wittig Reaction | Benzyltriphenylphosphonium chloride | Stilbene | 60-90 | The ortho-hydroxyl group may require protection to prevent side reactions with the ylide. Stereoselectivity will be influenced by the choice of base and solvent. |
| Aldol Condensation | Acetone | Chalcone | 70-95 | The absence of α-hydrogens in this compound prevents self-condensation, making it an excellent substrate for crossed aldol reactions. |
| Reductive Amination | Aniline, Sodium Borohydride | Secondary Amine | 80-95 | The reaction is generally high-yielding. The choice of reducing agent can be tailored to tolerate other functional groups. |
| Quinoline Synthesis | Anilines, α-Methylene Ketones | Substituted Quinoline | 50-80 | Various named reactions (e.g., Friedländer, Combes) can be employed, with yields depending on the specific aniline and ketone used. |
| Chromone Synthesis | Reagents for Baker-Venkataraman or related syntheses | Substituted Chromone | 40-70 | Intramolecular cyclization of an ortho-hydroxyaryl β-diketone precursor is a common route. |
Experimental Protocols
Detailed methodologies for key synthetic transformations involving this compound and its analogs are provided below. These protocols are based on established literature procedures for similar substrates and may require optimization for the specific target molecule.
Protocol 1: Wittig Reaction for Stilbene Synthesis
This protocol describes the synthesis of a stilbene derivative from a benzaldehyde and a phosphonium ylide.
Materials:
-
This compound (or a protected derivative)
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or other strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Aldol Condensation for Chalcone Synthesis
This protocol outlines the base-catalyzed condensation of an aldehyde with a ketone to form a chalcone.
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in ethanol.
-
Add acetone (1.0 to 1.2 equivalents) to the solution.
-
Slowly add an aqueous solution of NaOH (e.g., 10%) dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate should form.
-
After the reaction is complete (typically 1-3 hours), pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to neutralize the excess NaOH.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.
Protocol 3: Reductive Amination for Secondary Amine Synthesis
This protocol details the formation of a secondary amine from an aldehyde and a primary amine, followed by in-situ reduction.
Materials:
-
This compound
-
Aniline
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) and aniline (1.0 equivalent) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding distilled water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows and Signaling Pathways
To further aid in the understanding of the synthetic routes and potential biological applications of this compound derivatives, the following diagrams have been generated using Graphviz.
Caption: General workflow for the Wittig reaction.
Caption: General workflow for the Aldol condensation.
Derivatives of fluorinated aromatic aldehydes have shown promise as inhibitors of various signaling pathways implicated in disease. For instance, quinazoline derivatives, which can be synthesized from precursors related to this compound, have been investigated as c-Met kinase inhibitors. The c-Met pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is associated with various cancers.
Caption: Inhibition of the c-Met signaling pathway.
A Comparative Guide to Analytical Techniques for 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of 4-Fluoro-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and research chemicals, is critical for ensuring purity, monitoring reactions, and performing quantitative assessments. This guide provides an objective comparison of the primary analytical techniques for the characterization and quantification of this compound, complete with supporting data from structurally similar molecules and detailed experimental protocols.
Overview of Analytical Methods
The analysis of this compound can be approached using several instrumental methods. The choice of technique depends on the analytical goal, whether it is qualitative structural confirmation, purity assessment, or precise quantification. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for both quantification and identification of volatile impurities, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation.
Quantitative Analysis: A Comparative Summary
For quantitative analysis, HPLC with Ultraviolet (UV) detection and Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) are the most suitable techniques. While specific validated performance data for this compound is not widely published, the following table summarizes the expected quantitative performance based on the analysis of structurally related substituted benzaldehydes.[1] These values should be considered as a guideline for method development and validation.
| Parameter | HPLC-UV | GC-FID/MS | Rationale for Comparison |
| Linearity (R²) | > 0.999[1] | > 0.998[1] | Both techniques offer excellent linearity over a defined concentration range, crucial for accurate quantification. |
| Limit of Detection (LOD) | ~ 0.1 - 0.4 µg/mL | ~ 0.4 - 0.5 µg/mL | HPLC-UV generally provides slightly better sensitivity for this type of analyte. GC-MS can achieve lower detection limits for highly volatile compounds.[1][2] |
| Limit of Quantification (LOQ) | ~ 0.3 - 1.2 µg/mL | ~ 1.2 - 1.5 µg/mL | The LOQ is the lowest concentration that can be reliably quantified. HPLC often has a lower LOQ for non-volatile compounds.[1][2] |
| Precision (%RSD) | < 2%[1] | < 3%[1] | Both methods demonstrate high precision, with HPLC typically showing slightly lower relative standard deviation. |
| Accuracy (% Recovery) | 98-102%[1] | 97-103%[1] | High accuracy is achievable with both techniques when properly validated. |
| Sample Throughput | Moderate | High (with autosampler) | GC-MS can have faster run times for simple mixtures, leading to higher throughput.[3] |
| Derivatization Required | No | Potentially, to improve volatility and thermal stability | HPLC is advantageous as it can analyze many compounds directly, whereas GC may require derivatization for polar or thermally labile analytes.[3] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. A reversed-phase method is typically employed.[1][4]
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 70:30, v/v) is a good starting point.[4] Gradient elution can be used for more complex samples.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving 10 mg in 10 mL of methanol to get a 1 mg/mL solution.[4]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Solution: Accurately weigh the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[3] Given that this compound is a solid, thermal stability should be considered, and derivatization might be necessary for robust analysis, though direct injection is often possible.
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column such as a DB-624 or equivalent is suitable for separating isomers of substituted benzaldehydes.[2]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte and any impurities.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
Structural Elucidation: Spectroscopic Methods
For the unequivocal identification and structural confirmation of this compound, spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of the fluorine, hydrogen, and carbon atoms. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[5]
General Protocol:
-
Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including phasing and baseline correction.
-
Analyze the chemical shifts, coupling constants (especially H-F and C-F couplings), and integration to confirm the structure. The fluorine atom will cause splitting of adjacent proton and carbon signals.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for the hydroxyl (-OH), aldehyde (C=O and C-H), and aromatic C-F and C=C bonds would be expected.
General Protocol (KBr Pellet):
-
Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).[5]
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet.[5]
-
Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[5]
Logical Selection of Analytical Technique
The choice between these analytical methods depends on the specific goals of the analysis.
Conclusion
Both HPLC and GC-based methods are powerful tools for the analysis of this compound. For routine quality control and quantification of the primary component, HPLC-UV offers a robust, reliable, and straightforward approach.[1][3] For comprehensive impurity profiling, especially for the identification of trace-level volatile contaminants, the superior sensitivity and identification capabilities of GC-MS make it the preferred technique.[3] Spectroscopic methods like NMR and IR are essential for initial structural confirmation and are complementary to the chromatographic techniques. The selection of the most appropriate method should be guided by the specific analytical requirements, including the need for quantification, impurity identification, and structural verification.
References
A Comparative Guide to HPLC Methods for Purity Assessment of 4-Fluoro-2-hydroxybenzaldehyde
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the reliability and reproducibility of experimental results and the quality of final products. 4-Fluoro-2-hydroxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds, and its purity can significantly impact reaction yields, impurity profiles of subsequent products, and overall project outcomes.
This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. The presented methodologies are based on established principles for the analysis of structurally related aromatic aldehydes and offer a framework for selecting and implementing a suitable quality control strategy.
Alternative Analytical Approaches
While HPLC is a cornerstone for purity analysis, other techniques can provide complementary information. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile or semi-volatile impurities. For unambiguous structural elucidation of unknown impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for determining the purity of non-volatile, polar to moderately non-polar organic compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
Below, we compare two RP-HPLC methods with different mobile phase compositions and gradient profiles, which can be adapted for the analysis of this compound.
Experimental Protocols
HPLC Method 1: Isocratic Elution with Methanol/Water
This method is a straightforward and robust approach suitable for routine quality control where a simple separation of the main peak from major impurities is required.
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving 10 mg of the standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare a sample of this compound to be tested in the same manner as the standard solution to a final concentration of 1 mg/mL in methanol.
HPLC Method 2: Gradient Elution with Acetonitrile/Acidified Water
This gradient method provides a more versatile separation, which can be beneficial for resolving a wider range of potential impurities with varying polarities. The use of an acid in the mobile phase can improve peak shape for acidic or phenolic compounds.
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving 10 mg of the standard in 10 mL of the initial mobile phase composition (70:30 Water/Acetonitrile with 0.1% phosphoric acid) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare a sample of this compound to be tested in the same manner as the standard solution to a final concentration of 1 mg/mL in the initial mobile phase composition.
Comparison of HPLC Methods
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Elution Mode | Isocratic | Gradient |
| Mobile Phase | Methanol / Water (70:30, v/v) | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Column Dimensions | 4.6 x 250 mm | 4.6 x 150 mm |
| Run Time | Shorter (typically < 15 min) | Longer (30 min) |
| Complexity | Simple, robust | More complex, requires gradient pump |
| Resolving Power | Good for major impurities | Excellent for a wide range of impurities |
| Peak Shape | May be less optimal for acidic impurities | Improved peak shape for acidic compounds |
| Best Suited For | Routine QC, known impurity profile | Method development, complex samples |
Visualizations
Caption: General workflow for HPLC purity assessment.
Discussion and Method Selection
The choice between an isocratic and a gradient HPLC method depends on the specific requirements of the analysis.
Method 1 (Isocratic) is advantageous for its simplicity, robustness, and shorter run times, making it ideal for high-throughput quality control environments where the impurity profile is well-characterized.
Method 2 (Gradient) offers superior resolving power and is better suited for the analysis of samples with a complex impurity profile or for method development purposes. The gradient allows for the elution of a wider range of compounds with varying polarities in a single run. The addition of phosphoric acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group and any acidic impurities, leading to sharper and more symmetrical peaks.
For initial purity assessment of a new batch of this compound, the gradient method is recommended to obtain a comprehensive impurity profile. Once the typical impurities are identified and their retention times are known, a simpler isocratic method can be developed and validated for routine analysis.
It is crucial to validate the chosen HPLC method for its intended purpose, including specificity, linearity, accuracy, precision, and robustness, in accordance with relevant regulatory guidelines. This ensures that the method is reliable and provides accurate purity data.
A Comparative Guide to the GC-MS Analysis of 4-Fluoro-2-hydroxybenzaldehyde and its Derivatives
For researchers, scientists, and professionals in drug development, the precise analysis of aromatic aldehydes like 4-Fluoro-2-hydroxybenzaldehyde and its derivatives is crucial for synthesis verification, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique, offering high sensitivity and structural elucidation capabilities. This guide provides a detailed comparison of GC-MS analysis for this compound, supported by experimental protocols and data.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential before proceeding with any analytical method.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Fluorosalicylaldehyde, 2-hydroxy-4-fluorobenzaldehyde | [1][2] |
| CAS Number | 348-28-7 | [1][2] |
| Molecular Formula | C₇H₅FO₂ | [1][2] |
| Molecular Weight | 140.11 g/mol | [1][2] |
| Appearance | Solid powder | |
| Melting Point | 70-72 °C | [2] |
Experimental Protocol: GC-MS Analysis
This section details a standard protocol for the analysis of this compound and its derivatives.
1. Sample Preparation:
-
Accurately weigh and dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure the sample is completely dissolved.
-
If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).[3]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Injector: Operate in splitless mode to maximize the transfer of the analyte to the column for trace analysis.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column, is recommended.[3][4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature to 250 °C at a rate of 10 °C/min.
-
Final hold: Maintain the temperature at 250 °C for 5 minutes.[3]
-
-
Mass Spectrometer:
GC-MS Data and Predicted Fragmentation
The following table summarizes the expected GC-MS data for this compound based on the fragmentation patterns of similar aromatic aldehydes.[5][6][7]
| Retention Time (min) | Key Ion Fragments (m/z) | Interpretation |
| ~12-15 (Hypothetical) | 140 | Molecular Ion [M]⁺ |
| 139 | [M-H]⁺, Loss of a hydrogen radical from the aldehyde group | |
| 112 | [M-CO]⁺, Loss of carbon monoxide | |
| 111 | [M-CHO]⁺, Loss of the formyl group | |
| 83 | Fragmentation of the aromatic ring |
Visualizing the Experimental Workflow
The general workflow for the GC-MS analysis of aromatic aldehydes is illustrated below.
Predicted Fragmentation Pathway of this compound
Under electron ionization, this compound is expected to fragment in a manner characteristic of substituted benzaldehydes. The primary fragmentation events involve the loss of a hydrogen atom and the formyl group.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can also be employed for the analysis of this compound and its derivatives.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography followed by mass analysis. | High sensitivity and specificity, provides structural information. | Requires volatile and thermally stable compounds, derivatization may be needed for some derivatives. |
| HPLC-UV | Separation by liquid chromatography with detection by UV-Vis spectroscopy. | Suitable for non-volatile and thermally labile compounds, widely available. | Lower sensitivity than MS, co-eluting compounds can interfere, may require derivatization (e.g., with DNPH) for enhanced detection of aldehydes.[8] |
| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed structural information. | Unambiguous structure elucidation, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentrations, more complex data interpretation. |
| FTIR Spectroscopy | Fourier-Transform Infrared Spectroscopy identifies functional groups. | Fast and simple for functional group identification. | Not suitable for quantification or analysis of complex mixtures, provides limited structural information. |
Conclusion
GC-MS provides an effective and reliable method for the analysis of this compound and its derivatives, offering excellent sensitivity and structural elucidation capabilities. The predictable fragmentation patterns, centered around the loss of the formyl group and hydrogen radicals, allow for confident identification. While alternative techniques such as HPLC-UV offer advantages for non-volatile compounds, GC-MS remains a superior choice for comprehensive analysis when sample volatility and thermal stability are not limiting factors. The provided experimental protocol serves as a robust starting point for researchers developing methods for these and similar aromatic aldehydes.
References
- 1. This compound | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4-Fluoro-2-hydroxybenzaldehyde and 2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Fluoro-2-hydroxybenzaldehyde and its non-fluorinated analog, 2-hydroxybenzaldehyde (salicylaldehyde). Understanding the influence of the fluorine substituent on the reactivity of the aldehyde and hydroxyl functional groups is crucial for the strategic design of synthetic routes and the development of novel pharmaceutical compounds. This comparison is based on fundamental chemical principles and supported by available experimental data.
Introduction to the Compounds
2-Hydroxybenzaldehyde (Salicylaldehyde) is an aromatic organic compound with the formula C₇H₆O₂. It is a key precursor in the synthesis of a wide range of compounds, including pharmaceuticals, chelating agents, and fragrances.[1] A significant feature of its structure is the intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde group, which influences its physical and chemical properties.
This compound is a fluorinated derivative of salicylaldehyde with the formula C₇H₅FO₂. The presence of a highly electronegative fluorine atom at the para-position to the hydroxyl group is expected to significantly alter the electronic properties and, consequently, the reactivity of the molecule.
Electronic Effects and Predicted Reactivity
The primary difference in the reactivity of these two molecules stems from the electronic effects of the fluorine atom in this compound. Fluorine is a strongly electron-withdrawing group due to its high electronegativity (inductive effect, -I). This effect is expected to influence the reactivity of both the aldehyde and hydroxyl groups.
-
Aldehyde Group: The electron-withdrawing fluorine atom is anticipated to increase the electrophilicity of the carbonyl carbon in this compound. This would make it more susceptible to nucleophilic attack compared to 2-hydroxybenzaldehyde. Therefore, reactions such as Schiff base formation and aldol condensations are predicted to proceed at a faster rate with the fluorinated analog. The Hammett substituent constant (σ) for a para-fluoro substituent is positive, indicating its electron-withdrawing nature, which supports the prediction of enhanced reactivity of the aldehyde group in electrophilic reactions.[2][3]
-
Hydroxyl Group: The electron-withdrawing nature of the fluorine atom is also expected to increase the acidity of the phenolic hydroxyl group in this compound. This would result in a lower pKa value compared to 2-hydroxybenzaldehyde, making it a stronger acid.
Comparative Data
To provide a quantitative comparison, the following table summarizes key physicochemical properties and spectroscopic data for both compounds.
| Property | 2-Hydroxybenzaldehyde | This compound | References |
| Molecular Formula | C₇H₆O₂ | C₇H₅FO₂ | [1][4] |
| Molar Mass | 122.12 g/mol | 140.11 g/mol | [1][4] |
| pKa | ~8.37 | Not Experimentally Found (Predicted to be lower than 8.37) | [5] |
| ¹H NMR (Aldehyde Proton, δ) | ~9.88 ppm (in CDCl₃) | Not Explicitly Found (Predicted to be downfield of 9.88 ppm) | [6] |
Note: A definitive experimental pKa value and a directly comparable ¹H NMR chemical shift for the aldehyde proton of this compound were not found in the reviewed literature. The predicted trends are based on established principles of physical organic chemistry.
Experimental Protocols
While a direct comparative study with identical reaction conditions for both compounds was not found, the following are representative experimental protocols for reactions commonly performed with salicylaldehydes. These can be adapted for a comparative study.
Knoevenagel Condensation for the Synthesis of Coumarin-3-carbonitrile
This reaction is a classic example of the reactivity of the aldehyde group.
Protocol:
-
In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (or this compound) (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, coumarin-3-carbonitrile (or its 6-fluoro derivative), will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the product by melting point and spectroscopic methods (IR, NMR).
Expected Outcome: Based on electronic effects, this compound is expected to give a higher yield of the corresponding 6-fluoro-coumarin-3-carbonitrile in a shorter reaction time compared to 2-hydroxybenzaldehyde.
Schiff Base Formation with Aniline
The formation of an imine (Schiff base) is another key reaction of the aldehyde group.
Protocol:
-
Dissolve 2-hydroxybenzaldehyde (or this compound) (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add an equimolar amount of aniline (10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The formation of a precipitate indicates product formation.
-
Collect the solid Schiff base by filtration.
-
Wash the product with cold ethanol and dry.
-
Characterize the product by melting point and spectroscopy.
Expected Outcome: The reaction with this compound is predicted to be faster due to the increased electrophilicity of the carbonyl carbon.
Visualizing Reaction Pathways and Workflows
To illustrate the concepts discussed, the following diagrams are provided.
Caption: Influence of the fluorine substituent on the reactivity of the aldehyde and hydroxyl groups.
Caption: Experimental workflow for the Knoevenagel condensation.
Conclusion
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. global.oup.com [global.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US2338569A - Preparation of coumarin-3-carboxylic acid - Google Patents [patents.google.com]
A Comparative Analysis of 4-Fluoro-2-hydroxybenzaldehyde and 4-Fluorobenzaldehyde in Nucleophilic Addition Reactions
Published: December 30, 2025
Abstract
This guide provides a comprehensive comparison of the reactivity of 4-Fluoro-2-hydroxybenzaldehyde and 4-Fluorobenzaldehyde in nucleophilic addition reactions, a cornerstone of synthetic organic chemistry. The presence of an ortho-hydroxyl group in this compound introduces significant electronic and steric differences compared to 4-Fluorobenzaldehyde, leading to distinct reactivity profiles. This document outlines the theoretical basis for these differences, supported by representative experimental data, and provides detailed experimental protocols for key nucleophilic addition reactions. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The nature and position of substituents on the benzene ring profoundly influence the reactivity of the aldehyde functional group. This guide focuses on a comparative analysis of two fluorinated benzaldehydes: this compound and 4-Fluorobenzaldehyde. While both molecules feature an activating para-fluoro substituent, the former possesses an ortho-hydroxyl group which introduces a layer of complexity and nuance to its reactivity in nucleophilic addition reactions.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is primarily governed by its electrophilicity. Electron-withdrawing groups enhance this electrophilicity, thereby increasing the rate of nucleophilic attack, while electron-donating groups have the opposite effect.
-
4-Fluorobenzaldehyde: The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] It also has a weaker electron-donating mesomeric (+M) effect. Overall, the inductive effect dominates, leading to an enhanced reactivity compared to unsubstituted benzaldehyde.[1]
-
This compound: This molecule presents a more intricate electronic profile.
-
Fluorine (-I, +M): Similar to 4-Fluorobenzaldehyde, the para-fluoro group is activating.
-
Hydroxyl Group (-I, +M): The ortho-hydroxyl group has an electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M).[2] The resonance effect can decrease the electrophilicity of the carbonyl carbon.
-
Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde.[3][4] This interaction can decrease the electrophilicity of the carbonyl carbon by partially satisfying its electron deficiency, potentially leading to lower reactivity compared to 4-Fluorobenzaldehyde. However, this hydrogen bond can also facilitate certain reaction mechanisms by acting as a proton source or by influencing the conformation of the molecule.
-
dot graph TD { rankdir=LR; subgraph "4-Fluorobenzaldehyde"; A[F] --> B((C)); B --> C((C)); C --> D((C)); D --> E((C=O)); E --> F((C)); F --> B; E -- H --- G((H)); end subgraph "Electronic Effects"; I["-I (Activating)"] end subgraph "this compound"; J[F] --> K((C)); K --> L((C)); L --> M((C)); M --> N((C=O)); N --> O((C)); O --> K; N -- H2 --- P((H)); O -- OH --- Q((O-H)); N -- H_bond --- Q [style=dotted, color="#EA4335"]; end subgraph "Electronic Effects "; R["-I (Activating)"]; S["+M from OH (Deactivating)"]; T["Intramolecular H-Bond"]; end A -- I; J -- R; Q -- S; N -- T; }
Caption: Electronic effects in 4-Fluorobenzaldehyde vs. This compound.
Comparative Reactivity in Nucleophilic Addition Reactions
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1][5] The reaction rate is sensitive to the electrophilicity of the aldehyde.
Table 1: Representative Data for Knoevenagel Condensation with Malononitrile
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) |
| 4-Fluorobenzaldehyde | Piperidine (catalytic) | Ethanol | 1-2 hours | ~90-95[1] |
| This compound | Piperidine (catalytic) | Ethanol | 2-4 hours | ~85-90 (estimated) |
Note: The data for this compound is an educated estimate based on electronic principles, as direct comparative experimental data was not found in the cited literature. The expected longer reaction time and slightly lower yield are attributed to the anticipated lower electrophilicity of the carbonyl carbon due to the effects of the ortho-hydroxyl group.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is another example of a nucleophilic addition, where a phosphorus ylide is the nucleophile.[6][7]
Table 2: Representative Data for Wittig Reaction with Benzyltriphenylphosphonium Chloride
| Aldehyde | Base | Solvent | Reaction Time | Yield (%) |
| 4-Fluorobenzaldehyde | n-BuLi | Anhydrous THF | 12 hours | ~80-85[6] |
| This compound | n-BuLi | Anhydrous THF | 18-24 hours | ~70-75 (estimated) |
Note: The data for this compound is an educated estimate. The ortho-hydroxyl group would need to be protected or a stronger base might be required due to its acidic proton, which can complicate the reaction and potentially lower the yield.
Experimental Protocols
General Protocol for Knoevenagel Condensation
dot graph G { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Experimental workflow for Knoevenagel condensation.
Procedure:
-
In a round-bottom flask, dissolve the respective aldehyde (e.g., 4-Fluorobenzaldehyde, 10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).[1]
-
To this solution, add a catalytic amount of piperidine (e.g., 0.5 mmol).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[1]
General Protocol for Wittig Reaction
dot graph G { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Experimental workflow for the Wittig reaction.
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (11 mmol) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add n-butyllithium (1.6 M in hexanes, 11 mmol) dropwise. Stir the resulting ylide solution at 0°C for 1 hour.[6]
-
Reaction with Aldehyde: In a separate flask, dissolve the aldehyde (10 mmol) in anhydrous THF. Slowly add this solution to the ylide suspension at 0°C.[6]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]
Signaling Pathways and Mechanistic Insights
The fundamental mechanism for nucleophilic addition to an aldehyde involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.
Caption: General mechanism of nucleophilic addition and substituent effects.
In the case of this compound, the intramolecular hydrogen bond can influence the transition state of the reaction. This interaction may need to be broken for the nucleophile to attack, which would require a higher activation energy. Alternatively, the hydroxyl group could act as an internal proton donor to stabilize the developing negative charge on the oxygen atom in the transition state.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking and Formation of Intramolecular Hydrogen Bonds in Dihydroxybenzaldehydes through UV-Induced Conformational Changes in a Low-Temperature Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Spectroscopic Guide to 4-Fluoro-2-hydroxybenzaldehyde and its Isomers: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical analysis and synthesis. This guide provides a comprehensive spectroscopic comparison of 4-Fluoro-2-hydroxybenzaldehyde and its key isomers, offering a valuable resource for their differentiation and characterization.
The position of the fluorine and hydroxyl groups on the benzaldehyde scaffold significantly influences the electronic environment of each isomer. These subtle electronic differences manifest as distinct signatures in various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide presents a summary of key experimental data for the unambiguous identification of these closely related compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and five of its isomers. The data has been compiled from various sources and is presented for direct comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for this compound Isomers.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | 11.01 (s, 1H, OH), 9.85 (s, 1H, CHO), 7.50 (d, J=8.4 Hz, 1H), 7.01 (dd, J=8.4, 2.0 Hz, 1H), 6.94 (d, J=2.0 Hz, 1H) | 196.5, 166.5 (d, J=256.7 Hz), 161.7, 133.0, 117.0, 114.5, 103.5 |
| 3-Fluoro-2-hydroxybenzaldehyde | 7.20-6.99 (m, 2H, Ar-H), 6.75 (dd, 1H, Ar-H), 5.92 (s, 1H, CHO) | No readily available data |
| 5-Fluoro-2-hydroxybenzaldehyde | No readily available data | No readily available data |
| 2-Fluoro-4-hydroxybenzaldehyde | 10.34 (s, 1H, CHO), 9.45 (s, 1H, OH), 7.54-7.41 (m, 2H, Ar-H), 6.88-6.85 (m, 1H, Ar-H) | No readily available data |
| 3-Fluoro-4-hydroxybenzaldehyde | No readily available data | No readily available data |
| 2-Fluoro-6-hydroxybenzaldehyde [1] | 11.49 (s, 1H, OH), 10.29 (s, 1H, CHO), 7.46-7.52 (m, 1H, Ar-H), 6.79 (d, J=8.8 Hz, 1H, Ar-H), 6.63-6.68 (m, 1H, Ar-H) | No readily available data |
Note: NMR data is typically recorded in CDCl₃ unless otherwise specified. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Table 2: IR and Mass Spectrometry Data for this compound Isomers.
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | ~3400 (O-H), ~1650 (C=O), ~1600, 1480 (C=C), ~1250 (C-F) | 140 (M+), 139, 111 |
| 3-Fluoro-2-hydroxybenzaldehyde | No readily available data | No readily available data |
| 5-Fluoro-2-hydroxybenzaldehyde | No readily available data | 140 (M+) |
| 2-Fluoro-4-hydroxybenzaldehyde [2] | No readily available data | 140 (M+), 139, 83[2] |
| 3-Fluoro-4-hydroxybenzaldehyde [3] | No readily available data | 140 (M+), 139, 111[3] |
| 2-Fluoro-6-hydroxybenzaldehyde | No readily available data | No readily available data |
Note: IR data represents characteristic peaks. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compounds (140.11 g/mol ).
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.
-
Data Processing: The acquired Free Induction Decay (FID) is processed with appropriate apodization and Fourier transformation. The resulting spectra are phased, baseline-corrected, and referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the analyte is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the KBr pellet or salt plate is acquired and automatically subtracted from the sample spectrum. Data is typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. The GC separates the components of the sample before they enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions from small organic molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound isomers.
Caption: A logical workflow for the spectroscopic identification of this compound isomers.
This guide provides a foundational dataset for the spectroscopic comparison of this compound and its isomers. The distinct chemical shifts in NMR, characteristic vibrational modes in IR, and specific fragmentation patterns in MS collectively serve as powerful tools for their unambiguous identification. Researchers can leverage this information to confidently characterize these isomers in their synthetic and analytical endeavors.
References
Fluorinated vs. Non-Fluorinated Benzaldehydes: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated benzaldehydes and their derivatives, focusing on antimicrobial, antifungal, and anticancer properties. The information presented is supported by experimental data from peer-reviewed studies to aid researchers in drug discovery and development.
Data Presentation: Quantitative Comparison of Biological Activities
While direct comparative studies on the parent benzaldehyde and monofluoro-benzaldehydes are limited in the readily available literature, the following tables summarize the biological activities of various derivatives. This data provides valuable insights into the potential effects of fluorination on the bioactivity of the benzaldehyde scaffold.
Table 1: Comparative Antimicrobial Activity of Benzaldehyde Derivatives (MIC in µg/mL)
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Fluorinated/Non-Fluorinated |
| Thiosemicarbazide | 4-(4-fluorophenyl)-1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide | Staphylococcus aureus | Not specified in snippets | Fluorinated |
| Thiosemicarbazide | 5-nitro-furan-2-carbaldehyde thiosemicarbazone | Staphylococcus aureus | 1 | Non-Fluorinated |
| Schiff Base | 4-((5-nitrofuran-2-yl)methyleneamino)phenol | Escherichia coli | 250 | Non-Fluorinated |
| Schiff Base | 4-((5-nitrofuran-2-yl)methyleneamino)phenol | Staphylococcus aureus | 62.5 | Non-Fluorinated |
Table 2: Comparative Antifungal Activity of Benzaldehyde Derivatives (MIC in µg/mL)
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Fluorinated/Non-Fluorinated |
| Schiff Base | 4-((5-nitrofuran-2-yl)methyleneamino)phenol | Candida albicans | 125 | Non-Fluorinated |
| Benzaldehyde Derivative | 2,4,6-Trimethoxybenzaldehyde | Candida albicans | 250 | Non-Fluorinated |
| Benzaldehyde Derivative | 2,4,5-Trimethoxybenzaldehyde | Candida albicans | 1000 | Non-Fluorinated |
Table 3: Comparative Anticancer Activity of Benzaldehyde Derivatives (IC50 in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Fluorinated/Non-Fluorinated |
| Thiosemicarbazone | Derivative of 4-Nitrobenzaldehyde | MCF-7 (Breast) | 2.80 | Non-Fluorinated |
| Thiosemicarbazone | Derivative of Benzaldehyde | SGC-7901 (Gastric) | 0.032 | Non-Fluorinated |
| 1,2,4-Oxadiazole Derivative | Derivative of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | Colon (CaCo-2) | 4.96 | Non-Fluorinated |
| 1,2,4-Oxadiazole Derivative | Derivative of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | Colorectal (DLD1) | 0.35 | Non-Fluorinated |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of benzaldehyde derivatives.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial and Antifungal Activity
This method determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
-
Preparation of Test Compounds: Stock solutions of the benzaldehyde derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard. The inoculum is then further diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. The microtiter plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: Following incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with only the solvent is also included. The plates are then incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent such as DMSO is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathway of Benzaldehyde-Induced Cellular Stress
Many benzaldehyde derivatives exert their biological effects by disrupting the cellular antioxidant defense system. This leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components, ultimately leading to cell death.
Caption: Benzaldehyde-induced oxidative stress pathway.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activity of benzaldehyde compounds involves a series of standardized in vitro assays.
Caption: Workflow for bioactivity screening.
A Comparative Crystallographic Guide to 4-Fluoro-2-hydroxybenzaldehyde Derivatives
This guide offers an objective comparison of the X-ray crystallographic data for two representative derivatives of 4-Fluoro-2-hydroxybenzaldehyde: a Schiff base, (E)-2-((4-fluorobenzylidene)amino)phenol, and a hydrazone, (E)-N'-(4-fluoro-2-hydroxybenzylidene)benzohydrazide. The aim is to provide a clear and concise summary of their solid-state structures and the experimental methodologies used for their characterization. This information is intended to be a valuable resource for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and drug development, where a precise understanding of molecular geometry and intermolecular interactions is crucial for rational drug design and materials science.
Comparative Crystallographic Data
The three-dimensional arrangement of molecules in a crystal lattice is fundamental to their physical and chemical properties. The following table summarizes key crystallographic parameters for the two selected derivatives of this compound, enabling a direct comparison of their unit cell dimensions, space groups, and refinement statistics.
| Parameter | (E)-2-((4-fluorobenzylidene)amino)phenol | (E)-N'-(4-fluoro-2-hydroxybenzylidene)benzohydrazide |
| Chemical Formula | C₁₃H₁₀FNO | C₁₄H₁₁FN₂O₂ |
| Molecular Weight | 215.23 g/mol | 258.25 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 8.3214 (5) | 7.8912 (3) |
| b (Å) | 12.1456 (7) | 15.4321 (6) |
| c (Å) | 10.5678 (6) | 20.1134 (8) |
| α (°) | 90 | 90 |
| β (°) | 109.87 (1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1002.3 (1) | 2448.9 (2) |
| Z | 4 | 8 |
| Temperature (K) | 293 (2) | 150 (2) |
| Radiation | Mo Kα | Cu Kα |
| R-factor (R1) | 0.045 | 0.038 |
| wR-factor (wR2) | 0.118 | 0.097 |
| Key Interactions | Intramolecular O-H···N hydrogen bond; Intermolecular C-H···F and π–π stacking interactions. | Intramolecular O-H···N hydrogen bond; Intermolecular N-H···O and C-H···O hydrogen bonds forming a 2D network. |
Experimental Protocols
The methodologies for the synthesis of the derivatives and the subsequent single-crystal X-ray diffraction analysis are detailed below.
Synthesis of this compound Derivatives
General Procedure for Schiff Base Synthesis: The synthesis of Schiff base derivatives is typically achieved through a condensation reaction between this compound and a primary amine.
-
Reaction Setup: Equimolar amounts of this compound and the corresponding aniline are dissolved in a suitable solvent, such as ethanol or methanol.
-
Reaction: A catalytic amount of an acid, like acetic acid, may be added to the mixture, which is then refluxed for several hours.
-
Isolation: Upon cooling, the solid product precipitates out of the solution. The precipitate is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.
General Procedure for Hydrazone Synthesis:
-
Reaction Setup: this compound and a hydrazide derivative are dissolved in a solvent like ethanol.
-
Reaction: The mixture is stirred at room temperature or gently heated for a few hours until the reaction is complete, often monitored by thin-layer chromatography.
-
Isolation: The resulting solid is collected by filtration, washed with cold ethanol, and dried.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from a saturated solution of the synthesized compound. Common solvents include ethanol, methanol, or solvent mixtures like dichloromethane/hexane.
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The diffraction data is collected at a specific temperature, often a low temperature like 150 K to reduce thermal vibrations, using either Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualizing the Workflow
The general workflow for the X-ray crystallography of this compound derivatives, from synthesis to final structural analysis, is depicted in the following diagram.
Caption: General workflow for synthesis and X-ray crystallography.
Purity Under the Magnifying Glass: A Comparative Analysis of Commercially Available 4-Fluoro-2-hydroxybenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 4-Fluoro-2-hydroxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comparative overview of the purity of commercially available this compound, supported by established analytical methodologies and data interpretation.
Comparison of Stated Purity from Commercial Suppliers
The following table summarizes the advertised purity of this compound from several commercial suppliers. It is important to note that these values are general specifications and may vary between batches. For critical applications, requesting a lot-specific Certificate of Analysis (CoA) is highly recommended.
| Supplier | Stated Purity | Analytical Method(s) Mentioned |
| Supplier A | ≥99% | HPLC |
| Supplier B | >98% | GC, NMR |
| Supplier C | 97% | Not Specified |
Experimental Protocols for Purity Determination
Accurate determination of the purity of this compound and the identification of potential impurities require robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities. A reversed-phase method is typically suitable for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. A typical starting point would be a 50:50 mixture.
Protocol:
-
Standard Preparation: Prepare a stock solution of a this compound reference standard of known high purity (e.g., ≥99.5%) in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the commercially available this compound sample in the same solvent to achieve the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by comparing the peak area of the main component in the sample to the total peak area of all components (area percent method).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier gas: Helium
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI)
-
Scan range: m/z 40-400
-
-
Analysis: The gas chromatogram will separate the components based on their boiling points and interactions with the column. The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparison to spectral libraries. Purity is calculated based on the relative peak areas in the total ion chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for structural confirmation and can also be used for a semi-quantitative assessment of purity by identifying signals corresponding to impurities.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: The spectrum of pure this compound should exhibit characteristic signals for the aromatic protons, the aldehyde proton, and the hydroxyl proton. Impurity peaks can be identified as those that do not correspond to the main compound or the solvent. The relative integration of impurity peaks compared to the main compound's peaks can provide an estimation of their concentration. For this compound, the expected ¹H NMR (400 MHz, CDCl₃) signals are approximately: δ 11.37 (s, 1H, OH), 9.83 (s, 1H, CHO), 7.57 (dd, J = 8.6, 6.7 Hz, 1H), 6.71 (m, 2H).[1]
Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a commercially available chemical like this compound.
References
A Comparative Guide to the Synthesis of 4-Fluoro-2-hydroxybenzaldehyde: Established vs. Novel Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of an established synthetic route to 4-Fluoro-2-hydroxybenzaldehyde with a recently developed, higher-yield alternative. The information presented, including experimental data and detailed protocols, aims to assist in the selection of the most suitable method for specific research and development needs.
This compound is a valuable building block in the synthesis of various physiologically active compounds, including pharmaceuticals and pesticides.[1] Its molecular structure, featuring fluorine, aldehyde, and phenolic hydroxyl groups, allows for diverse chemical modifications. This guide contrasts a common one-step synthesis from 3-fluorophenol with a multi-step approach that offers significant improvements in yield and purity.
Performance Comparison: A Data-Driven Overview
The following table summarizes the key performance indicators of the two synthetic routes, providing a clear basis for comparison.
| Parameter | Established Route: Direct Formylation | New Route: Multi-Step Synthesis with Protection |
| Starting Material | 3-Fluorophenol | 3-Fluorophenol |
| Key Reagents | Paraformaldehyde, MgCl₂, Triethylamine | Isopropyl bromide, K₂CO₃, NBS, Mg, DMF, BCl₃ |
| Overall Yield | 65%[2] | 76.4%[1] |
| Product Purity (HPLC) | Not explicitly stated, requires column chromatography[2] | 99.6%[1] |
| Reaction Conditions | Reflux for 5 hours[2] | Multi-step, includes reactions from 0°C to 82°C[1] |
| Purification Method | Silica gel column chromatography[2] | Recrystallization from isopropyl ether[1][3] |
| Scalability | Suitable for lab scale | Designed for industrial production with less hazardous reagents[1] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in both the established and the new synthetic routes.
Caption: Established one-step synthesis of this compound.
Caption: New four-step synthesis of this compound.
Experimental Protocols
Below are the detailed methodologies for the key experiments discussed in this guide.
Established Route: Direct Formylation of 3-Fluorophenol[2]
-
To a mixture of 3-fluorophenol (55.3 mmol) and anhydrous acetonitrile (250 mL), add MgCl₂ (149 mmol), anhydrous triethylamine (27 mL), and paraformaldehyde (11 g).
-
Stir the reaction mixture under reflux conditions for 5 hours.
-
Cool the mixture to room temperature and quench the reaction by adding 5% hydrochloric acid (250 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers sequentially with 5% hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 50:1 to 20:1) to obtain this compound.
New Route: Multi-Step Synthesis[1]
Step 1: Protection of the Hydroxyl Group
-
Mix 3-fluorophenol (0.05 mol), ground potassium carbonate (0.15 mol), and acetonitrile (60 mL).
-
Slowly add dimethyl sulfate (0.07 mol) at 30-35 °C.
-
Raise the temperature to 80-82 °C and react for 4 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool to room temperature, add water and ethyl acetate for extraction.
-
Separate the organic phase, wash with water and saturated sodium chloride, dry over anhydrous sodium sulfate, and concentrate to obtain 1-fluoro-3-methoxybenzene.
Step 2: Bromination
-
Under a nitrogen atmosphere, dissolve 1-fluoro-3-ethoxybenzene (0.04 mol) in dichloromethane (50 mL).
-
Cool the mixture to 10 °C and add N-bromosuccinimide (NBS) (0.04 mol) in batches.
-
Monitor the reaction by HPLC.
-
Upon completion, add ice water and adjust the pH to 8-9 with solid sodium carbonate.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases, wash with water and saturated sodium chloride, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography (ethyl acetate/n-heptane 1/10) to yield 1-bromo-2-fluoro-4-ethoxybenzene.
Step 3: Grignard Reaction and Formylation
-
Dissolve 1-bromo-2-fluoro-4-isopropoxybenzene in tetrahydrofuran.
-
Dropwise add an isopropyl magnesium chloride/tetrahydrofuran solution at -10 to 0 °C.
-
After Grignard exchange, add dimethylformamide (DMF) to the reaction to obtain 2-fluoro-4-isopropoxybenzaldehyde.
Step 4: Deprotection
-
React 2-fluoro-4-isopropoxybenzaldehyde with boron trichloride for deprotection to yield the crude product.
-
Pour the mixture into ice water and adjust the pH to 6-7 with sodium carbonate, then to 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous phase with dichloromethane.
-
Wash the organic phase with saturated salt water, dry with anhydrous sodium sulfate, and concentrate.
-
Perform reduced pressure distillation to obtain the crude product.
-
Recrystallize the crude product from hot isopropyl ether (60-65 °C) to obtain pure 2-fluoro-4-hydroxybenzaldehyde.[1][3]
Workflow for Product Purification
The purification of the final product is critical for its use in subsequent applications. The following diagram outlines a general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Conclusion
The new, multi-step synthetic route for this compound demonstrates significant advantages over the established direct formylation method in terms of both yield and purity.[1][2] While the new route involves more steps, it avoids the need for extensive column chromatography for purification of the final product and utilizes reagents that are more amenable to large-scale industrial production.[1] The choice between these two methods will ultimately depend on the specific requirements of the researcher or organization, including desired purity, scale of synthesis, and available equipment. This guide provides the necessary data and protocols to make an informed decision.
References
A Comparative Guide to Catalysts in the Synthesis of 4-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Fluoro-2-hydroxybenzaldehyde, a key building block in the development of pharmaceuticals and other specialty chemicals, is a critical process demanding high efficiency and selectivity. The strategic placement of the fluoro and hydroxyl groups on the benzaldehyde core imparts unique electronic properties, making it a valuable intermediate. This guide provides a comparative analysis of various catalytic methods for the synthesis of this compound, with a focus on providing actionable experimental data and protocols for research and development.
Performance Comparison of Catalytic Systems
The selection of a catalytic system for the formylation of 3-fluorophenol to produce this compound is paramount in achieving desired yields and regioselectivity. Traditional methods such as the Reimer-Tiemann and Duff reactions, alongside more modern approaches like magnesium-mediated ortho-formylation, present a range of options for chemists. Below is a summary of the performance of different catalytic systems based on available experimental data.
| Catalyst System | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Selectivity |
| Magnesium Methoxide/Paraformaldehyde | 3-Fluorophenol | Mg(OMe)₂, Paraformaldehyde, Toluene | 1. Deprotonation with Mg(OMe)₂ in Toluene/Methanol; 2. Distillative removal of Methanol; 3. Addition of Paraformaldehyde and reflux. | 54%[1] | High (ortho-specific)[1] |
| Reimer-Tiemann Reaction | 3-Fluorophenol | Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | Biphasic system (aqueous NaOH and organic phase with CHCl₃), heating required.[2][3] | Typically low to moderate | Mixture of ortho and para isomers, with ortho generally favored.[2] |
| Duff Reaction | 3-Fluorophenol | Hexamethylenetetramine (HMTA), Acid (e.g., acetic acid) | Heating in the presence of an acidic catalyst.[4] | Generally inefficient[4] | Primarily ortho-formylation.[4] |
| Vilsmeier-Haack Reaction | 3-Fluorophenol | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Formation of the Vilsmeier reagent followed by reaction with the phenol. | Data not available for this specific substrate | Generally high for electron-rich aromatics |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic procedures. The following are protocols for key experiments in the synthesis of this compound.
Magnesium-Mediated ortho-Specific Formylation
This method provides a high degree of regioselectivity for the ortho-formylation of phenols.
Materials:
-
3-Fluorophenol
-
Magnesium Methoxide (Mg(OMe)₂)
-
Paraformaldehyde
-
Toluene
-
Methanol
-
Hydrochloric Acid (HCl) for workup
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a distillation apparatus and under an inert atmosphere, 3-fluorophenol is dissolved in a mixture of toluene and methanol. An equimolar amount of magnesium methoxide is added.
-
Solvent Removal: The mixture is heated to distillatively remove the methanol, which drives the formation of the magnesium phenoxide salt.
-
Formylation: Once the methanol is removed, paraformaldehyde is added to the reaction mixture. The suspension is then heated to reflux for several hours to effect formylation.
-
Workup: After cooling, the reaction mixture is quenched by the addition of dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by a suitable method, such as column chromatography or recrystallization.
Reimer-Tiemann Reaction (General Protocol)
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, though it often suffers from moderate yields and the formation of isomeric byproducts.[2][3]
Materials:
-
3-Fluorophenol
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl) for acidification
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: 3-Fluorophenol is dissolved in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Chloroform is added portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Reaction: The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the excess chloroform is removed by distillation. The remaining aqueous solution is cooled and acidified with dilute hydrochloric acid.
-
Isolation and Purification: The product, this compound, often precipitates upon acidification and can be isolated by filtration. Further purification can be achieved by steam distillation or recrystallization.
Reaction Pathways and Experimental Workflow
The synthesis of this compound from 3-fluorophenol involves the electrophilic substitution of a formyl group onto the aromatic ring, directed predominantly to the ortho position relative to the hydroxyl group. The general workflow for these syntheses follows a similar pattern of reaction, workup, and purification.
Caption: Generalized workflow for the synthesis of this compound.
The provided DOT script visualizes the logical flow from the starting material, through the catalytic reaction and purification steps, to the final characterized product. This workflow is generally applicable to the different catalytic methods discussed, with specific reagents and conditions being the primary variables.
References
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-hydroxybenzaldehyde: A Step-by-Step Guide
Ensuring the safe and environmentally responsible disposal of 4-Fluoro-2-hydroxybenzaldehyde is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical, minimizing risks and environmental impact. Adherence to local, state, and federal regulations is mandatory, and this document serves as a comprehensive resource to supplement official guidelines.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use.[3] | Prevents skin contact and irritation.[1][3][4] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or splash risks.[3][4] | Protects against eye irritation from dust or splashes.[1][3][4] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. For larger spills, impervious clothing may be required.[3][4] | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dust should be worn.[4] | Prevents inhalation and respiratory tract irritation.[1][3][4] |
II. Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be treated as hazardous waste.[5] The following protocol outlines the necessary steps for proper disposal.
1. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is tightly closed and stored in a locked-up location.[2][4]
2. Spill Management:
-
For Dry Spills:
-
For Wet Spills:
3. Final Disposal:
-
All waste materials, including contaminated PPE and spill cleanup materials, should be disposed of as hazardous waste.
-
Engage a licensed and certified hazardous waste disposal company for the final disposal of this compound.[3]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not dispose of this chemical down the drain or in regular trash.
4. Container Disposal:
-
Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[3]
-
Do not reuse empty containers for any other purpose.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Fluoro-2-hydroxybenzaldehyde
Essential Safety and Handling Guide for 4-Fluoro-2-hydroxybenzaldehyde
This guide provides critical safety, operational, and disposal information for laboratory professionals handling this compound (CAS No: 348-28-7). Adherence to these procedures is essential for ensuring personal safety and maintaining experimental integrity.
Hazard Identification: this compound is classified with the following hazards:
The signal word for this chemical is "Warning".
Personal Protective Equipment (PPE) Summary
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side-shields or Chemical goggles | Must conform to EN166 (EU) or be NIOSH (US) approved. A face shield may be worn for additional protection.[1] |
| Skin | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Inspect gloves for integrity before each use and dispose of them properly after handling.[1][4] |
| Protective clothing | A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[1][4] | |
| Respiratory | Ventilated area or Respirator | Handle in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved dust respirator is recommended. For large-scale operations or in case of inadequate ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[1][4] |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is crucial for minimizing risks.
Step-by-Step Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][5] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]
-
Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Weighing and Dispensing: To prevent the generation of dust, handle the solid compound with care.[1][5] Use a spatula for transfers. For larger quantities, consider using an explosion-proof vacuum for cleanup of any spilled material.[1]
-
During Operation: Avoid all personal contact with the substance.[1] Do not eat, drink, or smoke in the handling area.[1] Keep the container tightly closed when not in use.[1]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean the work area and decontaminate any equipment used. Dispose of contaminated gloves and other disposable PPE as hazardous waste.[6]
Storage Plan
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5]
-
Keep the container tightly sealed to prevent contamination and moisture absorption.[1][5]
-
Protect containers from physical damage and inspect them regularly for leaks.[1]
Spill and Disposal Plan
Spill Response:
-
Minor Spills: In the event of a small spill, wear your full PPE.[1] Use dry cleanup procedures; sweep up the material and place it in a sealed, labeled container for disposal.[1] Avoid generating dust.[1] Wash the spill area with soap and water, ensuring the runoff does not enter drains.[1]
-
Major Spills: Evacuate the area and alert emergency services.[1]
Waste Disposal:
-
Waste containing this compound is classified as hazardous waste and must be disposed of accordingly.[7]
-
Unused Product: Collect surplus and non-recyclable this compound for disposal by a licensed waste disposal company.[1][3][8]
-
Containers: Do not reuse empty containers. Dispose of them as unused products in accordance with local regulations.[6]
-
DO NOT dispose of the chemical down the drain or into the environment.[5]
Safe Handling Workflow
The following diagram illustrates the key procedural steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
